Ethyl 4-cyclopropyl-4-oxobutyrate
Description
BenchChem offers high-quality Ethyl 4-cyclopropyl-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-cyclopropyl-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-cyclopropyl-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-5-8(10)7-3-4-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVRWEFEFCNZSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645659 | |
| Record name | Ethyl 4-cyclopropyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184297-33-4 | |
| Record name | Ethyl 4-cyclopropyl-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4-cyclopropyl-3-oxobutanoate synthesis pathway
Technical Whitepaper: Scalable Synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate
Executive Summary
Ethyl 4-cyclopropyl-3-oxobutanoate (CAS: 630399-84-7 / Derivatives) is a critical C4-building block in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin) and agrochemicals.[1] Its structural core—a β-keto ester possessing a cyclopropyl moiety—presents a unique synthetic challenge: the cyclopropyl ring is prone to acid-catalyzed ring-opening, while the β-keto functionality is susceptible to hydrolysis and decarboxylation.[1]
This guide details two high-fidelity synthetic pathways. The Primary Industrial Protocol utilizes the Meldrum’s Acid activation strategy, favored for its scalability and high yield. The Secondary High-Fidelity Protocol employs the Masamune-Brooks (Magnesium Enolate) method, offering milder conditions for sensitive substrates.[1]
Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the target molecule at the strategic C2–C3 bond.
-
Target: Ethyl 4-cyclopropyl-3-oxobutanoate[1]
-
Disconnection: Acylation of an acetate enolate equivalent.[1]
-
Key Precursor: Cyclopropylacetic acid (CPA).[1]
Figure 1: Retrosynthetic disconnection showing the convergence of Cyclopropylacetic acid and an acetate equivalent.[1]
Primary Protocol: The Meldrum’s Acid Route[2]
This pathway is the industrial "Gold Standard" for synthesizing β-keto esters from carboxylic acids.[1] It circumvents the self-condensation issues of the Claisen condensation and avoids the use of strong bases like NaH.
Mechanism:
-
Activation: Cyclopropylacetic acid is converted to its acid chloride or activated with CDI.[1]
-
Acylation: Reaction with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) yields an acylated intermediate.[1]
-
Alcoholysis: Heating in ethanol induces ring fragmentation and decarboxylation, driving the equilibrium to the ester.
Experimental Workflow
Reagents:
-
Cyclopropylacetic acid (1.0 equiv)[1]
-
Thionyl Chloride (
) or Oxalyl Chloride (1.2 equiv)[1] -
Meldrum’s Acid (1.05 equiv)[1]
-
Pyridine (2.1 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
-
Absolute Ethanol[1]
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Charge a reactor with Cyclopropylacetic acid (CPA) and DCM.[1]
-
Cool to 0°C. Add
dropwise (gas evolution control required).[1] -
Add catalytic DMF (dimethylformamide).[1]
-
Stir at RT for 2 hours. Evaporate solvent/excess
to yield Cyclopropylacetyl chloride.[1] Note: Do not distill at high temp to avoid ring opening.
-
-
Acylation of Meldrum’s Acid:
-
Dissolve Meldrum’s acid (1.05 equiv) in anhydrous DCM.[1] Cool to 0°C.[1][2][3][4][5]
-
Add Pyridine (2.1 equiv) slowly.[1] The solution may turn yellow/orange.
-
Add the crude Cyclopropylacetyl chloride (dissolved in DCM) dropwise over 60 minutes, maintaining T < 5°C.
-
Critical Process Parameter (CPP): Exotherm control is vital. Allow to warm to RT and stir for 2 hours.
-
Workup: Wash with dilute HCl (1M) to remove pyridine.[1] Dry organic layer (
) and concentrate.[1][3] Do not overheat. The intermediate is 5-(cyclopropylacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.[1]
-
-
Alcoholysis & Decarboxylation:
-
Dissolve the crude acylated intermediate in absolute Ethanol (10 volumes).
-
Heat to reflux (approx. 78°C).[1]
-
Observation: Vigorous evolution of
will occur.[1] Acetone is formed as a byproduct.[1] -
Reflux for 3–4 hours until gas evolution ceases.[1]
-
Purification: Vacuum distillation (bp approx. 90–95°C at 4 mmHg) or flash chromatography (Hexane/EtOAc).[1]
-
Figure 2: Reaction cascade for the Meldrum's Acid synthesis pathway.
Alternative Protocol: Masamune-Brooks Modification
For laboratories lacking ventilation for
Mechanism: Activation of the carboxylic acid with Carbonyldiimidazole (CDI) followed by nucleophilic attack by the magnesium salt of monoethyl malonate.
Protocol:
-
Magnesium Enolate Prep: React Potassium Monoethyl Malonate with
and in Acetonitrile to form the reactive species.[1] -
Activation: React Cyclopropylacetic acid with CDI (1.1 equiv) in THF (1 hr, RT) to form the Acyl Imidazole.
-
Coupling: Combine the Acyl Imidazole solution with the Magnesium Enolate solution.
-
Quench: Acidify with 1M HCl.
-
Advantage: Occurs at Room Temperature; neutral pH during coupling.[1]
Comparative Data Analysis
| Feature | Meldrum's Acid Route | Masamune-Brooks Route | Claisen Condensation |
| Yield | 85–92% | 75–85% | 40–60% |
| Reagent Cost | Moderate (Meldrum's acid) | High (CDI, Malonate) | Low |
| Scalability | Excellent (Kg to Ton) | Good (g to Kg) | Poor (Viscosity/Safety) |
| Safety Profile | Imidazole byproduct | ||
| Atom Economy | Low (Loss of Acetone/CO2) | Moderate | High |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][6][2][5][8][9][10] 2. A general and versatile synthesis of β-keto esters.[1][6][11] The Journal of Organic Chemistry, 43(10), 2087–2088.
-
Clay, R. J., et al. (1993). Synthesis of beta-keto esters from acid chlorides and Meldrum's acid.[1][2][5] Synthesis, 1993(3), 290-292.[1]
-
Wierenga, W., & Skulnick, H. I. (1979). General, efficient, one-step synthesis of β-keto esters. The Journal of Organic Chemistry, 44(2), 310–311. (Masamune-Brooks context).
-
PubChem. (n.d.).[1] Ethyl 4-cyclopropyl-3-oxobutanoate (Compound Summary).
Sources
- 1. Ethyl 4-cyclopropyl-3-oxobutanoate | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newhaven.edu [newhaven.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. orgsyn.org [orgsyn.org]
- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ic.unicamp.br [ic.unicamp.br]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. Stereoselective Sequential Spirocyclopropanation/Cloke-Wilson Rearrangement Reactions for Synthesis of trans-β,γ-Disubstituted γ-Butyrolactones Using Alkylidene Meldrum's Acid and Benzyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Spectroscopic data for Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Executive Summary & Structural Context[1][2][3]
Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS: 21080-80-8) is a critical C4-building block in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin, Ciprofloxacin analogs). Its structural integrity is defined by a 1,3-dicarbonyl backbone flanked by a cyclopropyl moiety and an ethyl ester.
For the analytical chemist, this molecule presents a classic "spectroscopic chameleon" effect due to rapid keto-enol tautomerism . In solution (particularly in non-polar solvents like CDCl₃), the compound exists predominantly as a stable, intramolecularly hydrogen-bonded enol, significantly altering its NMR and IR profiles compared to the theoretical diketo structure.
This guide provides a definitive protocol for the synthesis, purification, and spectroscopic validation of this intermediate, ensuring reproducible results in drug development workflows.
Structural Dynamics: The Tautomerism Challenge
Before interpreting spectra, one must understand the equilibrium. The "diketo" form is often the minor congener. The "enol" form is stabilized by a six-membered pseudo-ring formed via intramolecular hydrogen bonding.
Diagram 1: Tautomeric Equilibrium
Caption: Equilibrium between the 2,4-diketo form and the hydrogen-bonded enol form. In CDCl₃, the enol form typically exceeds 85%.
Synthesis Protocol
To ensure the spectroscopic data corresponds to a high-purity standard, the following synthesis protocol is recommended. This method utilizes a Claisen condensation strategy.[1]
Reaction: Cyclopropyl methyl ketone + Diethyl oxalate
Reagents:
-
Cyclopropyl methyl ketone (1.0 eq)
-
Diethyl oxalate (1.1 eq)
-
Sodium ethoxide (1.2 eq, freshly prepared or 21% wt in EtOH)
-
Solvent: Anhydrous Ethanol (EtOH)
-
Quench: H₂SO₄ (10% aq)
Step-by-Step Methodology:
-
Alkoxide Preparation: Charge a flame-dried 3-neck flask with anhydrous EtOH under N₂. Add sodium metal slowly to generate NaOEt in situ (or use commercial solution). Cool to 0°C.
-
Condensation: Add diethyl oxalate dropwise to the base. Stir for 15 minutes.
-
Addition: Add cyclopropyl methyl ketone dropwise over 30 minutes, maintaining temperature <10°C. The solution will turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Evaporate EtOH under reduced pressure. Dissolve the solid residue (sodium enolate salt) in water.
-
Acidification: Wash the aqueous layer with diethyl ether (to remove unreacted ketone). Acidify the aqueous phase to pH 2.0 using 10% H₂SO₄.
-
Extraction: Extract the liberated oil with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: High-vacuum distillation or recrystallization from Hexane/EtOAc if solid.
Spectroscopic Data Specifications
The following data represents the Enol form , which is the dominant species observed in standard quality control (QC) solvents.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 14.50 - 15.20 | Broad Singlet | 1H | -OH | Enolic hydroxyl (Intramolecular H-bond) |
| 6.35 - 6.45 | Singlet | 1H | =CH- | Vinyl proton (C3) of the enol form |
| 4.38 | Quartet (J=7.1 Hz) | 2H | -O-CH₂- | Ethyl ester methylene |
| 2.05 - 2.15 | Multiplet | 1H | Cyclopropyl-CH | Methine proton on cyclopropyl ring |
| 1.39 | Triplet (J=7.1 Hz) | 3H | -CH₃ | Ethyl ester methyl |
| 1.15 - 1.25 | Multiplet | 2H | Cyclopropyl-CH₂ | Ring methylene (cis/trans avg) |
| 1.00 - 1.10 | Multiplet | 2H | Cyclopropyl-CH₂ | Ring methylene (cis/trans avg) |
Note: If the minor Diketo form is visible, look for a singlet at ~3.8-4.0 ppm corresponding to the -CH₂- between the two carbonyls.
Carbon NMR (¹³C NMR)
Solvent: CDCl₃
| Shift (δ ppm) | Assignment |
| 201.5 | C=O (Ketone/Enol carbon attached to cyclopropyl) |
| 162.0 | C=O (Ester carbonyl) |
| 170.5 | C-OH (Enolic carbon) |
| 98.5 | =CH- (Vinylic carbon C3) |
| 62.5 | -O-CH₂- (Ethyl ester) |
| 18.5 | Cyclopropyl CH (Methine) |
| 14.1 | -CH₃ (Ethyl methyl) |
| 11.5 | Cyclopropyl CH₂ |
Infrared Spectroscopy (FT-IR)
Method: Neat (ATR) or KBr Pellet
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3100 - 2500 | O-H stretch (Broad) | Indicates chelated enol form. |
| 3010 | C-H stretch (Cyclopropyl) | Characteristic "strained" C-H stretch. |
| 1735 | C=O stretch (Ester) | Sharp, distinct ester carbonyl. |
| 1610 - 1640 | C=O / C=C stretch | Broad, intense band. Represents the H-bonded ketone/enol system.[2][3][4][5] |
Mass Spectrometry (GC-MS / LC-MS)
Ionization: Electron Impact (EI, 70eV) or ESI+
-
Molecular Ion (M⁺): 184 m/z
-
Base Peak: Often 69 m/z (Cyclopropyl-C=O⁺) or fragments thereof.
-
Key Fragments:
-
m/z 139: [M - OEt]⁺ (Loss of ethoxy group)
-
m/z 111: [M - COOEt]⁺ (Loss of ester moiety)
-
m/z 41: Cyclopropyl cation (C₃H₅⁺)
-
Quality Control Workflow
To guarantee the material is suitable for downstream pharmaceutical synthesis, follow this logical validation path.
Diagram 2: Analytical Decision Tree
Caption: QC workflow ensuring >98% purity. NMR is the primary checkpoint for structural identity.
References
-
Synthesis of 2,4-dioxobutanoates
-
Akbarzadeh, T., et al. (2015). "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors." Iranian Journal of Pharmaceutical Research, 14(3), 733–741.
-
-
Keto-Enol Tautomerism Mechanisms
- Manbeck, K. A., et al. (2022). "Keto–Enol Tautomerism." Encyclopedia MDPI.
-
General Spectroscopic Data for Cyclopropyl Ketones
-
BenchChem Application Notes.[6] "Using Cyclopropyl 2-(4-methylphenyl)ethyl ketone as a building block."
-
-
Compound Registry & Safety (CAS 21080-80-8)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Keto–Enol Tautomerism | Encyclopedia MDPI [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 4-cyclopropyl-2,4-dioxobutanoate | CAS 21080-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. chemscene.com [chemscene.com]
- 10. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | CymitQuimica [cymitquimica.com]
- 11. PubChemLite - Ethyl 4-cyclopropyl-2,4-dioxobutanoate (C9H12O4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to CAS Number 21080-80-8: Structure and Properties
Initial investigations into the chemical substance designated by CAS number 21080-80-8 have revealed that this identifier does not correspond to a recognized compound in major chemical databases. Extensive searches have yielded no specific information regarding its chemical structure, properties, or synthesis. This suggests that the provided CAS number may be inaccurate or obsolete.
A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. The absence of "21080-80-8" from these comprehensive registries indicates that a substance with this specific identifier is not publicly documented.
For researchers, scientists, and drug development professionals seeking information on a particular chemical entity, the accuracy of the CAS number is paramount for accessing reliable data. Without a valid identifier, it is not possible to provide a technical guide on the compound's core properties, structure, and potential applications.
We recommend verifying the CAS number to ensure it is correct and corresponds to the intended substance of interest. Accurate identification is the foundational step for any in-depth scientific and technical exploration. Once a valid CAS number is provided, a comprehensive guide can be developed to address the core requirements of your research and development needs.
An In-depth Technical Guide to Ethyl 4-cyclopropyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-cyclopropyl-3-oxobutanoate, a versatile building block in modern organic synthesis and medicinal chemistry. The unique juxtaposition of a reactive β-keto ester system and a strained cyclopropyl ring imparts this molecule with a distinct chemical profile, making it a valuable precursor for a variety of complex molecular architectures. This document details the physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations of Ethyl 4-cyclopropyl-3-oxobutanoate, with a focus on its applications in drug discovery and development. The strategic incorporation of the cyclopropyl moiety is a well-established method for enhancing the pharmacological properties of drug candidates, including metabolic stability and target-binding affinity. This guide serves as a critical resource for researchers leveraging this compound in their synthetic endeavors.
Introduction: The Strategic Importance of the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry. Its incorporation into a molecule can significantly influence its conformational rigidity, lipophilicity, and metabolic stability. The strained three-membered ring can act as a bioisostere for other functional groups, such as a phenyl ring or a gem-dimethyl group, while introducing a unique three-dimensional character. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group can favorably modulate the pharmacokinetic properties of a drug candidate, making it a valuable tool in the optimization of lead compounds. Ethyl 4-cyclopropyl-3-oxobutanoate provides a readily accessible entry point to this valuable chemical space, combining the advantages of the cyclopropyl group with the versatile reactivity of a β-keto ester.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
Ethyl 4-cyclopropyl-3-oxobutanoate is a liquid at room temperature and should be stored in a dry environment at 2-8°C.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 170.21 g/mol | [2] |
| Chemical Formula | C₉H₁₄O₃ | [2] |
| CAS Number | 630399-84-7 | [2] |
| Physical Form | Liquid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Purity | Typically ≥95% | [1] |
Spectroscopic Data (Predicted)
Due to the limited availability of public experimental spectra, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. It is crucial to note that β-keto esters like Ethyl 4-cyclopropyl-3-oxobutanoate can exist as a mixture of keto and enol tautomers in solution, which will be reflected in their NMR spectra.[3][4]
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl ester, the cyclopropyl ring, and the methylene protons of the butanoate chain. The presence of both keto and enol forms would result in two sets of signals for the protons adjacent to the carbonyl groups.
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule. The carbonyl carbons of the ketone and ester will appear significantly downfield. The carbons of the cyclopropyl ring will be observed in the upfield region. The presence of tautomers will also be evident in the ¹³C NMR spectrum.[4]
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1700-1750 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons will be observed around 2850-3000 cm⁻¹, and the characteristic C-H stretching of the cyclopropyl ring may appear at higher frequencies (>3000 cm⁻¹).
2.2.4. Mass Spectrometry (Predicted)
Mass spectral analysis is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. Predicted m/z values for common adducts are presented in Table 2.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 171.10158 |
| [M+Na]⁺ | 193.08352 |
| [M-H]⁻ | 169.08702 |
Synthesis and Reactivity
Synthetic Approaches
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route via Claisen condensation.
This proposed synthesis involves the base-mediated condensation of ethyl acetate and ethyl cyclopropylacetate. The choice of a non-nucleophilic base is critical to prevent side reactions.
Chemical Reactivity
The reactivity of Ethyl 4-cyclopropyl-3-oxobutanoate is dominated by the presence of the β-keto ester functionality. The acidic α-protons between the two carbonyl groups can be readily deprotonated by a base to form a stabilized enolate. This enolate is a powerful nucleophile and can participate in a wide range of chemical transformations, including:
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.
-
Acylation: Reaction with acyl chlorides or anhydrides.
-
Knoevenagel Condensation: Reaction with aldehydes and ketones.
-
Hantzsch Pyridine Synthesis: A four-component reaction to form dihydropyridines.
-
Paal-Knorr Pyrrole Synthesis: Reaction with primary amines to form substituted pyrroles.
The cyclopropyl ring is generally stable under many reaction conditions but can undergo ring-opening reactions under certain circumstances, such as in the presence of strong acids or transition metal catalysts. This can be a desirable transformation for the synthesis of more complex carbocyclic systems.
Applications in Drug Discovery and Development
The unique structural features of Ethyl 4-cyclopropyl-3-oxobutanoate make it an attractive starting material for the synthesis of a wide array of biologically active molecules. The cyclopropyl moiety is a well-established "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacological properties.
Workflow: From Building Block to Drug Candidate
Caption: General workflow for utilizing the title compound in drug discovery.
While specific examples of marketed drugs derived directly from Ethyl 4-cyclopropyl-3-oxobutanoate are not prominently documented, its structural motifs are present in numerous clinical candidates and approved drugs. The β-keto ester functionality allows for its incorporation into heterocyclic ring systems, which are prevalent in pharmaceuticals. The cyclopropyl group can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity by providing a conformationally constrained and lipophilic interaction point with the target protein.
Safety and Handling
Ethyl 4-cyclopropyl-3-oxobutanoate is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
If swallowed, call a poison center or doctor if you feel unwell.
-
If on skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information before use.
Conclusion
Ethyl 4-cyclopropyl-3-oxobutanoate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive β-keto ester and a stabilizing cyclopropyl group provides a powerful platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in research and development. This technical guide serves as a foundational resource for scientists and researchers seeking to leverage the potential of this important chemical intermediate.
References
-
PubChem. Ethyl 4-cyclopropyl-3-oxobutanoate. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound Ethyl 3-oxobutanoate (FDB003241). [Link]
-
PubChemLite. Ethyl 4-cyclopropyl-3-oxobutanoate (C9H14O3). [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. [Link]
-
The Good Scents Company. Refractive Index Information Catalog. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
- Google Patents. A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
- Google Patents. US10336749B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient.
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
-
PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
-
MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]
-
ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]
- Google Patents.
-
RefractiveIndex.INFO. Refractive index of (C3H4O2)n (Polylactic acid, PLA) - Bodurov. [Link]
-
University of Colorado Boulder. Chem 4010/5326: Organic Spectroscopic Analysis Fall 2015 Problem Set 2. [Link]
-
ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]
-
Refractometer.pl. Refractive index of some selected substances. [Link]
-
NIST WebBook. spectrum image in SVG format. [Link]
-
Burdick & Jackson. Refractive Index. [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers IV: Rubbers. [Link]
Sources
- 1. Ethyl 4-cyclopropyl-3-oxobutanoate | 630399-84-7 [sigmaaldrich.com]
- 2. Ethyl 4-cyclopropyl-3-oxobutanoate | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - Ethyl 4-cyclopropyl-3-oxobutanoate (C9H14O3) [pubchemlite.lcsb.uni.lu]
Technical Monograph: Ethyl 4-cyclopropyl-2,4-dioxobutanoate
The following technical guide details the structural analysis, synthetic pathways, and medicinal chemistry applications of Ethyl 4-cyclopropyl-2,4-dioxobutanoate .
Structural Analysis, Nomenclature, and Synthetic Utility in Drug Development
Introduction & Core Significance
Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS: 21080-80-8) is a specialized
This molecule serves as a "linchpin" precursor for constructing isoxazoles, pyrazoles, and pyrimidines substituted with cyclopropyl groups. These motifs are critical in kinase inhibitors (e.g., Src kinase), antiviral agents, and novel antibiotics where the cyclopropyl group acts as a bioisostere for isopropyl or phenyl groups to modulate lipophilicity and receptor binding.
Nomenclature & Structural Analysis
IUPAC Designation
The Preferred IUPAC Name (PIN) is Ethyl 4-cyclopropyl-2,4-dioxobutanoate .
-
Parent Chain: Butanoate (4 carbons).
-
Principal Group: Ethyl ester (Position 1).
-
Substituents:
-
2,4-Dioxo: Ketone carbonyls at positions 2 (
) and 4 ( ). -
4-Cyclopropyl: A cyclopropyl ring attached to the terminal carbonyl (C4).
-
Structural Connectivity
The molecule features a linear 1,3-dicarbonyl system flanked by an ester and a cyclopropyl ring.
Tautomerism (The "Chameleon" Effect)
In solution, this molecule does not exist solely as the linear tri-keto species. The acidic methylene protons at C3 (flanked by two carbonyls) facilitate a dynamic equilibrium with enol forms. This tautomerism is stabilized by intramolecular hydrogen bonding, which is critical for its reactivity in condensation reactions.
Key Tautomers:
-
Diketo Form: The standard IUPAC structure.
-
Enol Form A: Enolization at C2-C3 (stabilized by ester conjugation).
-
Enol Form B: Enolization at C3-C4 (stabilized by the cyclopropyl ketone).
Figure 1: Keto-Enol tautomerism equilibrium.[2][3] The enol form is thermodynamically stabilized by a 6-membered intramolecular hydrogen bond.
Synthetic Protocol (Claisen Condensation)
The industrial standard for synthesizing Ethyl 4-cyclopropyl-2,4-dioxobutanoate utilizes a Claisen condensation between Diethyl oxalate and Cyclopropyl methyl ketone .
Reaction Logic
-
Reagents: Diethyl oxalate (electrophile) + Cyclopropyl methyl ketone (nucleophile).
-
Base: Sodium Ethoxide (NaOEt) is chosen to match the ester leaving group, preventing transesterification side products.
-
Thermodynamics: The reaction is driven to completion by the irreversible deprotonation of the product (which is more acidic than the starting ketone) by the base.
Step-by-Step Protocol
Safety Note: Sodium ethoxide is moisture-sensitive and corrosive. Perform under Nitrogen atmosphere.[4][5]
-
Preparation of Base:
-
Dissolve Sodium metal (1.0 eq) in anhydrous Ethanol at room temperature to generate fresh NaOEt.
-
Why: Commercial NaOEt often contains hydroxide impurities that hydrolyze the ester.
-
-
Condensation:
-
Cool the NaOEt solution to 0°C .
-
Add a mixture of Diethyl oxalate (1.2 eq) and Cyclopropyl methyl ketone (1.0 eq) dropwise over 30 minutes.
-
Control: Maintain temperature <5°C to prevent polymerization.
-
-
Reaction & Workup:
-
Allow to warm to Room Temperature (RT) and stir for 3–12 hours. The solution will turn yellow/amber.
-
Quench: Pour into ice-water and acidify to pH 2.0 with dilute
. -
Extraction: Extract with Ethyl Acetate or Dichloromethane. The product partitions into the organic phase.[4]
-
Purification: Distillation or use crude (purity often >90%).
-
Figure 2: Claisen condensation pathway. The reaction couples the methyl group of the ketone to the oxalate ester.
Physicochemical Data Summary
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 184.19 g/mol | |
| CAS Number | 21080-80-8 | |
| Appearance | Amber/Brown Liquid | Often oils out upon acidification |
| Boiling Point | ~280°C (predicted) | Decomposes at high T; usually used without distillation |
| Solubility | DCM, EtOAc, EtOH | Poor water solubility (acid form) |
| Acidity (pKa) | ~5–7 (C3 protons) | Highly acidic due to 1,3-dicarbonyl system |
Applications in Drug Development[9]
This molecule is a versatile C3-electrophile and C1,C3-binucleophile equivalent.
Heterocycle Formation
The 1,3-dicarbonyl backbone reacts avidly with binucleophiles (hydrazines, hydroxylamines, amidines) to form 5- and 6-membered rings.
-
Isoxazoles: Reaction with Hydroxylamine yields Ethyl 5-cyclopropylisoxazole-3-carboxylate .
-
Mechanism: O-attack at C2/C4 followed by cyclization.
-
Utility: Precursor for immunomodulators (e.g., Leflunomide analogs).
-
-
Pyrazoles: Reaction with Hydrazines yields Ethyl 5-cyclopropylpyrazole-3-carboxylate .
-
Utility: Scaffold for Src Kinase Inhibitors and COX-2 inhibitors.
-
-
Pyrimidines: Reaction with Amidines yields cyclopropyl-substituted pyrimidines.
The "Cyclopropyl Effect"
Incorporating the cyclopropyl group via this intermediate offers specific medicinal advantages:
-
Metabolic Blocking: The cyclopropyl group resists CYP450 oxidation better than an isopropyl or n-propyl group.
-
Conformational Lock: The rigid ring restricts the rotation of the side chain, potentially locking the pharmacophore into an active conformation for receptor binding.
References
-
PubChem. (2023). Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Compound). National Library of Medicine. [Link]
-
Talebi, M., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. 21080-80-8 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 5. ethyl 4-cyclopropyl-2,4-dioxobutanoate | 21080-80-8 [chemicalbook.com]
Physical and chemical properties of Ethyl 4-cyclopropyl-3-oxobutanoate
The following technical guide is structured as a "Master File" for Ethyl 4-cyclopropyl-3-oxobutanoate, designed to support researchers in medicinal chemistry and process development.
Executive Summary
Ethyl 4-cyclopropyl-3-oxobutanoate (CAS: 630399-84-7) is a specialized
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted constants for the keto-tautomer, which is the predominant form in neutral organic solvents.
| Property | Value | Conditions / Notes |
| IUPAC Name | Ethyl 4-cyclopropyl-3-oxobutanoate | |
| CAS Number | 630399-84-7 | Alternate: 24922-02-9 (generic) |
| Molecular Formula | ||
| Molecular Weight | 170.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation |
| Boiling Point | 105–110 °C | @ 1.5 mmHg (Vacuum Distillation) |
| Density | @ 20 °C | |
| Refractive Index ( | 1.4520 | Estimated |
| Solubility | Miscible in DCM, EtOAc, MeOH, DMSO | Immiscible in water |
| Flash Point | > 100 °C | Closed Cup |
| pKa | ~11.0 | Active methylene protons ( |
Structural Characterization & Tautomerism
Like all
Keto-Enol Equilibrium Pathway
The following diagram illustrates the proton transfer mechanism stabilizing the enol form through a six-membered chelate ring.
Figure 1: Tautomeric equilibrium shifting between the dicarbonyl keto form and the H-bond stabilized enol form.
Spectroscopic Signature (NMR)
Identification requires recognizing the distinct signals of the cyclopropyl group and the active methylene.
-
NMR (
, 400 MHz):-
0.15 – 0.25 (m, 2H, Cyclopropyl
) -
0.55 – 0.65 (m, 2H, Cyclopropyl
) -
0.95 – 1.10 (m, 1H, Cyclopropyl
) -
1.28 (t,
Hz, 3H, Ester ) -
2.45 (d,
Hz, 2H, -C=O) -
3.45 (s, 2H, Active
- Keto form) / 4.98 (s, Vinyl H - Enol form) -
4.20 (q,
Hz, 2H, Ester ) -
12.1 (s, 1H, Enol
- minor peak)
-
0.15 – 0.25 (m, 2H, Cyclopropyl
Synthesis Protocol: The Meldrum's Acid Route
The most robust laboratory-scale synthesis avoids the instability of linear mixed anhydrides by utilizing Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as an activation scaffold. This method ensures high yield and prevents O-acylation side products.
Reaction Workflow
Figure 2: Stepwise synthesis via the Meldrum's acid acylation-decarboxylation sequence.
Detailed Methodology
Step 1: Acid Chloride Formation
-
Charge a round-bottom flask with Cyclopropylacetic acid (1.0 equiv) and anhydrous DCM.
-
Add catalytic DMF (2-3 drops).
-
Add Oxalyl chloride or Thionyl chloride (1.2 equiv) dropwise at 0 °C.
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to yield crude Cyclopropylacetyl chloride.
Step 2: Acylation of Meldrum’s Acid
-
Dissolve Meldrum's acid (1.05 equiv) in anhydrous DCM.
-
Add Pyridine (2.0 equiv) and cool to 0 °C.
-
Add the crude acid chloride (dissolved in DCM) dropwise over 30 minutes. Exothermic reaction.[1]
-
Stir for 1 hour at 0 °C, then 1 hour at room temperature.
-
Wash the organic layer with dilute HCl (1M) to remove pyridine. Dry over
and concentrate.
Step 3: Alcoholysis and Decarboxylation
-
Dissolve the acyl-Meldrum's intermediate in absolute Ethanol.
-
Reflux the solution for 3–4 hours. Observation: Vigorous evolution of
. -
Concentrate the solvent.[2]
-
Purification: Distill under high vacuum (approx. 105 °C @ 1.5 mmHg) to obtain the pure title compound.
Reactivity & Applications
The primary utility of Ethyl 4-cyclopropyl-3-oxobutanoate is in the synthesis of heterocycles. The 1,3-dicarbonyl system reacts with binucleophiles to form 5- or 6-membered rings.
Pyrazole Synthesis (Kinase Inhibitor Scaffolds)
Reaction with hydrazines yields 3-cyclopropylmethyl-pyrazoles. This is a standard reaction in the synthesis of drugs targeting enzymes like CDK or p38 MAP kinase.
Protocol:
-
Dissolve
-keto ester in Ethanol. -
Add Hydrazine hydrate (or substituted hydrazine) (1.1 equiv).
-
Stir at RT (or reflux for substituted hydrazines).
-
Product precipitates or is isolated via extraction.
Knoevenagel Condensation
The active methylene at
Safety and Handling (MSDS Summary)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT-SE | H335 | May cause respiratory irritation.[3] |
Handling Precautions:
-
Storage: Store under inert gas (
or Ar) at 2–8 °C. -keto esters can degrade slowly upon exposure to moisture (hydrolysis) or air (oxidation). -
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Work within a fume hood.
-
Spill: Absorb with sand or vermiculite. Neutralize with dilute sodium carbonate if necessary.
References
-
PubChem Compound Summary. Ethyl 4-cyclopropyl-3-oxobutanoate (CID 21099281).[3][4] National Center for Biotechnology Information. [Link]
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. [Link]
-
Waser, J. (2016). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.[1][5] CHIMIA, 70(6), 396. [Link]
Sources
The Cyclopropane Pharmacophore: Structural Dynamics and Biological Efficacy
[1]
Executive Summary
The cyclopropane ring is not merely a structural linker; it is a high-energy pharmacophore that bridges the gap between aliphatic and olefinic character. With a ring strain of ~27.5 kcal/mol and unique Walsh orbital hybridization (approx.[1]
The "Banana Bond" Paradigm: Physicochemical Foundations
To deploy cyclopropanes effectively, one must understand the underlying physics that drive their biological interactions.
Electronic Hybridization and Acidity
Unlike standard alkanes (
-
Biological Implication: The exocyclic C-H bonds are shorter and more acidic (
~46) than typical alkanes ( ~50). This acidity allows the ring to act as a hydrogen bond donor in specific hydrophobic pockets, a property rarely exploited in aliphatic chains. -
The "Banana Bond": The bent bonds allow for
-like conjugation with adjacent unsaturated systems (e.g., phenyl rings in Tranylcypromine), altering the electronic landscape of the drug molecule without adding the metabolic liability of a double bond.
Lipophilicity and Fsp3
Replacing a gem-dimethyl or isopropyl group with a cyclopropane often lowers logP (lipophilicity) while maintaining steric bulk. This modification increases the fraction of
Strategic Applications in Drug Design
The Metabolic Shield (Blocking CYP Oxidation)
Cytochrome P450 enzymes typically attack electron-rich C-H bonds. The high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol vs. ~98 kcal/mol for secondary alkyls) makes them resistant to hydrogen atom abstraction.
-
Case Study: Pitavastatin . The cyclopropyl group replaces the isopropyl group found in other statins. This substitution diverts metabolism away from CYP3A4, reducing drug-drug interactions (DDIs) compared to Simvastatin.
The Conformational Lock
Cyclopropanes fix the bioactive conformation of peptide mimetics.
-
Mechanism: The rigid geometry restricts the rotation of the
and angles in amino acid backbones. -
Example: 1-Aminocyclopropanecarboxylic acid (ACC) is a constrained analog of glycine/alanine, used to probe the stereochemical requirements of NMDA receptors.
The "Suicide" Trap (Mechanism-Based Inhibition)
In specific contexts, the ring strain is a loaded spring. When oxidized by enzymes like Monoamine Oxidase (MAO) or CYP450, the ring can open to form a reactive radical species that covalently binds to the enzyme, permanently disabling it.
Mechanism of Action: Tranylcypromine (TCP)
Tranylcypromine (trans-2-phenylcyclopropylamine) is the archetype of cyclopropane-driven enzyme inactivation. It functions as an irreversible inhibitor of MAO-A and MAO-B.[2][3]
Mechanistic Pathway
-
Substrate Binding: TCP binds to the active site of MAO near the FAD cofactor.
-
Single Electron Transfer (SET): MAO attempts to oxidize the amine, removing one electron to form a radical cation.
-
Ring Opening: The radical cation is unstable; the strain energy drives the homolytic cleavage of the cyclopropane C1-C2 bond.
-
Covalent Adduct Formation: The resulting carbon-centered radical attacks the flavin ring of FAD (typically at C4a or N5), forming a stable covalent bond and killing enzyme activity.
Visualization of MAO Inhibition
The following diagram illustrates the Single Electron Transfer (SET) mechanism leading to irreversible inhibition.
Figure 1: Mechanism-based inactivation of Monoamine Oxidase (MAO) by Tranylcypromine via radical ring opening.[2]
Quantitative Analysis of Cyclopropane Drugs
The following table summarizes key FDA-approved agents where the cyclopropane moiety is critical to the biological profile.
| Drug Name | Therapeutic Class | Target | Role of Cyclopropane | Key Metric/Outcome |
| Tranylcypromine | Antidepressant | MAO-A/B | Warhead: Covalent inhibitor via ring opening.[2] | Irreversible inhibition (duration > PK half-life). |
| Ciprofloxacin | Antibiotic | DNA Gyrase | Potency: N1-cyclopropyl increases potency vs. ethyl. | MIC (E. coli) improved 5-10x over analogs. |
| Pitavastatin | Statin | HMG-CoA Reductase | Metabolic Shield: Prevents CYP3A4 oxidation. | High bioavailability; minimal CYP3A4 interaction. |
| Glecaprevir | Antiviral (HCV) | NS3/4A Protease | Conformational: Vinylcyclopropane fits S1' pocket. | pM potency against multiple HCV genotypes. |
| Trametinib | Anticancer | MEK1/2 | Solubility/Fit: Cyclopropyl-amine improves binding. | Picomolar IC50 (0.6 nM for MEK1). |
Technical Protocol: Synthesis and Bioassay of Cyclopropane Amides
Objective: Synthesize a cyclopropane-carboxamide derivative and evaluate antimicrobial activity. This workflow demonstrates the Corey-Chaykovsky reaction, the industry standard for accessing these scaffolds.
Synthetic Workflow (Step-by-Step)
Reagents:
-
Substituted Benzaldehyde[4]
-
Malonic acid[4]
-
Trimethylsulfoxonium iodide (TMSOI)
-
Sodium Hydride (NaH)
-
EDCI/HOBt (Coupling agents)
Protocol:
-
Knoevenagel Condensation (Intermediate Formation):
-
Dissolve benzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).
-
Add piperidine (0.5 mL) as catalyst. Reflux at 90°C for 6 hours.
-
Validation: Monitor TLC for disappearance of aldehyde.
-
Acidify with HCl, filter precipitate to obtain Cinnamic Acid derivative.
-
-
Corey-Chaykovsky Cyclopropanation (The Critical Step):
-
Safety: Perform under inert atmosphere (
). NaH releases gas. -
Suspend NaH (60% dispersion, 15 mmol) in dry DMSO/THF (1:1).
-
Add Trimethylsulfoxonium iodide (15 mmol) portion-wise at 0°C. Stir 30 min to form the ylide (solution becomes clear/yellow).
-
Add the Cinnamic Acid ester (methyl ester form) dropwise.
-
Stir at 25°C for 4 hours.
-
Workup: Quench with saturated
. Extract with Ethyl Acetate. -
Outcome:Trans-cyclopropane carboxylate .
-
-
Amidation (Functionalization):
-
Hydrolyze ester to acid (LiOH, THF/Water).
-
Dissolve acid in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir 15 min.
-
Add target amine (e.g., aniline derivative). Stir 12h at RT.
-
Purify via column chromatography.
-
Antimicrobial Bioassay (MIC Determination)
Method: Broth Microdilution (CLSI Standards).
-
Inoculum: Prepare
CFU/mL of S. aureus (ATCC 25923). -
Dosing: Dissolve cyclopropane derivative in DMSO. Serial dilute in Mueller-Hinton broth (range 128
g/mL to 0.25 g/mL). -
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
-
Control: Ciprofloxacin (Positive control, expected MIC < 1
g/mL).
-
Workflow Visualization
Figure 2: Synthetic workflow for accessing bioactive cyclopropane carboxamides.
Future Perspectives: The C-H Activation Frontier
The future of cyclopropane biology lies in divergent synthesis . Recent advances in Palladium-catalyzed C(sp3)-H activation allow for the direct functionalization of the cyclopropane ring after it has been installed. This allows medicinal chemists to "scan" the ring with different substituents (fluorine, methyl, aryl) to fine-tune metabolic stability without rebuilding the scaffold from scratch.
References
-
Cyclopropane Derivatives and their Diverse Biological Activities . Docentes FCT NOVA.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Future Medicinal Chemistry.
-
The Cyclopropyl Group in Medicinal Chemistry . Scientific Update.
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane . Molecules (MDPI).
-
Tranylcypromine – Knowledge and References . Taylor & Francis.
-
Metabolism of cyclopropyl groups . Hypha Discovery.
-
Unravelling the target landscape of tranylcypromines for new drug discovery . Acta Pharmaceutica Sinica B.
The Role of Cyclopropane in Medicinal Chemistry: A Technical Guide
The cyclopropyl moiety is not merely a structural spacer; it is a high-energy, electronic modulator that medicinal chemists deploy to alter the fate of a drug candidate. Its unique "banana bonds" (Walsh orbitals) impart character intermediate between an alkane and an alkene, allowing it to serve as a metabolic blockade, a conformational lock, or a bioisostere for carbonyls and olefins.
This guide details the physicochemical mechanics, strategic utility, and synthetic protocols for leveraging cyclopropane in modern drug discovery.
Executive Summary
The cyclopropane ring is a "privileged structure" in medicinal chemistry.[1] Unlike standard alkyl chains, its significant ring strain (~27.5 kcal/mol) and unique orbital hybridization (
Part 1: The Physicochemical Foundation
To use cyclopropane effectively, one must understand its electronic anomaly. It behaves less like a saturated alkane and more like an unsaturated system due to its electronic structure.
Electronic Structure: The Walsh Orbital Model
The geometry of cyclopropane forces the inter-nuclear angle to be 60°, but the carbon atoms cannot rehybridize sufficiently to meet this angle with standard
-
Bent Bonds: The orbitals overlap at an angle (~104°), creating "banana bonds" outside the internuclear axis.
-
Hybridization Split:
Impact on Basicity and Lipophilicity
The increased
-
Basicity Modulation: An amine attached to a cyclopropane (cyclopropylamine) is less basic than its isopropyl counterpart.[2][3] This is critical for optimizing permeability and reducing hERG liability.
-
Lipophilicity: Cyclopropyl groups often lower
compared to isopropyl or ethyl groups due to the "polarity" of the strained bonds, improving solubility.
Visualization: Electronic Character
The following diagram illustrates the dual nature of cyclopropane: its
Caption: The Walsh orbital model explains the divergent reactivity: internal bonds behave like alkenes (conjugation), while external bonds behave like alkenes (acidity).[2][3]
Part 2: Strategic Applications in Drug Design
Metabolic Blocking (The "Magic Cyclopropyl")
Replacing a gem-dimethyl or ethyl group with a cyclopropane is a standard tactic to block metabolic soft spots.[2][3]
-
Mechanism: Cytochrome P450 enzymes typically oxidize C-H bonds via hydrogen atom abstraction.[3][5] The C-H bonds of cyclopropane are stronger (higher BDE ~106 kcal/mol) than secondary alkyl C-H bonds (~95 kcal/mol), making abstraction kinetically unfavorable.[3]
-
Risk (Suicide Inhibition): While stable to abstraction, cyclopropylamines can undergo Single Electron Transfer (SET) oxidation, forming a radical cation that opens the ring and covalently binds to the P450 heme iron.[3] This mechanism must be screened early.[3]
Conformational Locking
Cyclopropane restricts the conformational freedom of a molecule, reducing the entropic penalty (
-
Peptidomimetics: In protease inhibitors (e.g., HCV, COVID-19), a cyclopropane fused to a proline ring locks the backbone into a specific
-strand geometry, dramatically increasing potency.[2][3] -
Vector Positioning: It rigidly orients substituents in 3D space (cis/trans isomers), allowing precise probing of hydrophobic pockets.[2][3]
Bioisosterism[2][3]
-
Alkene Isostere: Mimics the electronics and planarity of a double bond without the metabolic liability of epoxidation.
-
Carbonyl Isostere: The dipole and shape can mimic a ketone.
Part 3: Synthetic Methodologies
The installation of a cyclopropane ring requires overcoming the enthalpy of ring strain. The choice of method depends heavily on the substrate's sensitivity and the required stereochemistry.
Protocol A: Simmons-Smith Cyclopropanation (Furukawa Modification)
This is the gold standard for converting alkenes to cyclopropanes with retention of stereochemistry.[2][3] It uses a zinc carbenoid species.
Target: Conversion of an allylic alcohol or electron-rich alkene.
Reagents: Diethylzinc (
Step-by-Step Protocol:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add the alkene substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M).
-
Carbenoid Formation: Cool the solution to 0°C. Add
(2.0 equiv, 1.0 M in hexanes) dropwise.[3] Caution: Pyrophoric.[3] -
Reagent Addition: Add
(2.0 equiv) dropwise.[2][3] The solution may turn slightly cloudy as the active species ( ) forms. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/LCMS.[3]
-
Quench (Critical): Cool to 0°C. Quench slowly with saturated aqueous
. Vigorous gas evolution may occur.[3] -
Workup: Extract with DCM, wash with
and brine. Dry over .[3] -
Purification: Silica gel chromatography.
Why this method? The zinc carbenoid coordinates with proximal heteroatoms (like the oxygen in allylic alcohols), directing the cyclopropanation to the syn face with high stereocontrol.
Protocol B: Transition Metal-Catalyzed Diazo Insertion
Used for electron-rich alkenes or when specific chiral catalysts are needed for enantioselectivity.[2][3]
Reagents: Ethyl diazoacetate (EDA),
Synthesis Decision Tree
Caption: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate electronics and functional groups.
Part 4: Case Studies & Clinical Impact
Comparative Data: Cyclopropane vs. Alkyl Groups
The following table highlights why a chemist would swap an isopropyl group for a cyclopropyl group.
| Property | Isopropyl Group ( | Cyclopropyl Group ( | Medicinal Chemistry Implication |
| C-H Bond Strength | ~95 kcal/mol ( | ~106 kcal/mol | Cyclopropane is far more resistant to oxidative metabolism (CYP450).[2][3] |
| Amine Basicity (pKa) | ~10.6 (Isopropylamine) | ~9.1 (Cyclopropylamine) | Lower pKa improves permeability and reduces lysosomal trapping/hERG binding.[2][3] |
| Lipophilicity ( | Baseline | -0.1 to -0.3 | Cyclopropane is slightly more polar, improving solubility.[2][3] |
| Conformation | Rotatable | Rigid | Reduces entropy penalty; locks bioactive conformation.[3] |
Drug Case Studies
Nirmatrelvir (Paxlovid) – COVID-19 Protease Inhibitor [2][3][6][7][8][9]
-
Structure: Contains a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane system.[2][3]
-
Role: This fused cyclopropyl-proline motif acts as a rigid mimic of the Leucine side chain found in the natural substrate.[3]
-
Benefit: The cyclopropane ring locks the P2 position into the optimal shape to fill the S2 hydrophobic pocket of the 3CL protease, maximizing van der Waals interactions while minimizing the entropic cost of binding.
Lenacapavir – HIV Capsid Inhibitor [2][3][10][11]
-
Structure: Features a complex fused cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl moiety.[2][3]
-
Role: The cyclopropane is integral to the rigidity of the tricyclic core.
-
Benefit: It enforces a specific curvature that allows the molecule to bind at the interface of two capsid monomers (hexamer), stabilizing the capsid to the point of dysfunction (preventing disassembly).
Ciprofloxacin – Fluoroquinolone Antibiotic [2][3]
-
Role: Replaced the N1-ethyl group of Norfloxacin.[3]
-
Benefit: The cyclopropyl group provides optimal steric bulk to fill the hydrophobic pocket in DNA gyrase, resulting in significantly higher potency against Gram-negative bacteria compared to the ethyl analog.
References
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 2025. 12[2][3][6][9][10][13][14][15]
-
Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Drug Metabolism and Disposition, 2005. 16[2][3][10][13]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules, 2023.[1] 17[2][3][10][13]
-
Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment. Journal of Medicinal Chemistry, 2021.[2][3] 13[2][3][6][9][10][13][15]
-
Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Journal of Chemical Sciences, 2022.[3] 6[2][3][6][9][10][13][14][15][18]
-
Conformational preferences and basicities of monofluorinated cyclopropyl amines. Organic & Biomolecular Chemistry, 2008. 19[2][3][10]
Sources
- 1. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenacapavir - Wikipedia [en.wikipedia.org]
- 3. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 4. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medium.com [medium.com]
- 11. Lenacapavir | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV‑1 Treatment and Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 16. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Guide to Chemical Stability and Optimal Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a β-keto ester of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules, including pharmaceutical intermediates. Its unique structure, featuring a 1,3-dicarbonyl system and a cyclopropyl moiety, imparts specific reactivity that is valuable for carbon-carbon bond formation. However, this same structural arrangement presents inherent stability challenges. The integrity of this reagent is paramount for the reproducibility of synthetic procedures and the purity of downstream products. This guide provides a comprehensive analysis of the factors governing the stability of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, details potential degradation pathways, and establishes rigorous protocols for its storage and handling to ensure its long-term viability in a research and development setting.
The Chemical Profile: Understanding Inherent Stability
The stability of Ethyl 4-cyclopropyl-2,4-dioxobutanoate is intrinsically linked to its nature as a 1,3-dicarbonyl compound. This functionality dictates its electronic properties, reactivity, and susceptibility to degradation.
Keto-Enol Tautomerism
A defining characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of keto and enol tautomers.[1][2] The methylene protons situated between the two carbonyl groups are significantly acidic, facilitating their removal and the subsequent formation of a resonance-stabilized enolate anion.[3] This enolate is a common intermediate in the tautomerization process. The enol form is stabilized by the formation of a conjugated π-system and, critically, by a strong intramolecular hydrogen bond that creates a stable six-membered pseudo-ring.[1] This equilibrium is not merely a chemical curiosity; the presence of the enol tautomer influences the compound's reactivity and can be a factor in its stability profile.
Caption: Keto-enol equilibrium of Ethyl 4-cyclopropyl-2,4-dioxobutanoate.
Primary Degradation Pathways
Understanding the potential routes of chemical degradation is critical for developing effective storage strategies. For a β-keto ester, the most significant risks are associated with hydrolysis and, to a lesser extent, oxidation.
Hydrolytic Cleavage and Subsequent Decarboxylation
The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. This is the most probable and concerning degradation pathway for Ethyl 4-cyclopropyl-2,4-dioxobutanoate under improper storage conditions (e.g., exposure to moisture, acidic or basic contaminants).
-
Ester Hydrolysis: The ethyl ester is cleaved, yielding ethanol and the corresponding β-keto acid, 4-cyclopropyl-2,4-dioxobutanoic acid.
-
Decarboxylation: β-keto acids are notoriously unstable and readily undergo decarboxylation, especially upon gentle heating, to lose carbon dioxide.[4]
This cascade reaction is effectively irreversible and results in the formation of 1-cyclopropylpropane-1,3-dione, a compound with a different molecular weight and reactivity profile, thus compromising the integrity of the starting material.
Caption: Primary hydrolytic degradation pathway.
Oxidative Degradation
The active methylene/methine carbon, due to its acidity and participation in the enol/enolate system, can be a site for oxidative degradation. While less common than hydrolysis under typical storage, exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can lead to the formation of undesired byproducts over extended periods.
Recommended Storage and Handling Protocols
A multi-faceted approach is required to mitigate the identified degradation risks. The following protocols are designed to preserve the purity and stability of Ethyl 4-cyclopropyl-2,4-dioxobutanoate for long-term storage.
Core Storage Conditions
The conflicting advice from various suppliers—ranging from "room temperature" to more stringent conditions—underscores the need for a scientifically grounded, conservative approach.[5][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of all potential degradation reactions, including hydrolysis and slow oxidation. While some suppliers suggest room temperature, lower temperatures provide a significantly better long-term stability profile.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture, directly inhibiting the primary hydrolytic degradation pathway.[6] It also minimizes the risk of slow oxidation of the active methylene/enol system. |
| Light | Amber Glass Vial / Protect from Light | Prevents potential photolytic degradation. UV light can provide the activation energy for unwanted side reactions.[7] |
| Container | Glass vial with PTFE-lined cap | Ensures an inert storage environment. The PTFE liner provides a superior seal against moisture ingress and prevents leaching or reaction with the cap material. |
| Purity | Use high-purity material (≥98%) | Impurities, particularly acidic or basic residues from synthesis, can act as catalysts for degradation.[5] |
Handling Procedures
Proper handling is as crucial as storage to prevent contamination and degradation during use.
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Transfer: Whenever possible, handle the material under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Aliquotting: For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials. This practice prevents repeated exposure of the entire stock to the atmosphere.
Experimental Protocol: Stability Assessment
To ensure the compound's suitability for a specific application, particularly after long-term storage or for use in sensitive assays, a forced degradation study is recommended. This self-validating system provides empirical data on the stability of your specific lot.
Forced Degradation Workflow
This protocol is designed to intentionally stress the compound to rapidly identify its primary degradation products and assess its stability profile.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of Ethyl 4-cyclopropyl-2,4-dioxobutanoate at a concentration of ~1 mg/mL in a non-reactive solvent like acetonitrile (ACN).
-
Sample Treatment: Dispense the stock solution into separate vials for each stress condition.
-
Control (T=0): Immediately dilute and analyze. Store another aliquot at -20°C.
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% H₂O₂.
-
Thermal: Place the vial in a 60°C oven or water bath.
-
Photolytic: Expose the solution in a quartz cuvette or photostability chamber according to ICH Q1B guidelines.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24 or 48 hours) at room temperature (except for the thermal sample).
-
Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples, including the T=0 control, by a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at ~260 nm).
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for any new peaks that appear.
-
Interpreting Results
By comparing the chromatograms of the stressed samples to the control, you can:
-
Confirm the Primary Degradation Pathway: Expect significant degradation in the acidic and basic samples, corresponding to the hydrolytic pathway.
-
Identify Degradants: The mass of the major degradation product should correspond to the decarboxylated molecule.
-
Assess Inherent Stability: Minimal degradation under thermal and photolytic conditions would indicate good stability with respect to those stressors.
Conclusion
While Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a powerful synthetic intermediate, its 1,3-dicarbonyl structure renders it susceptible primarily to hydrolysis and subsequent decarboxylation. Generic storage advice is insufficient to guarantee its long-term integrity. Adherence to the rigorous storage protocols outlined in this guide—specifically, refrigerated storage under an inert atmosphere and protected from light—is essential for mitigating these risks. By understanding the underlying chemical principles and implementing robust handling and validation procedures, researchers can ensure the reliability and purity of this valuable reagent, leading to more consistent and successful scientific outcomes.
References
- Furman Chemistry 120. (n.d.). Enolate Anion Stability of 1,3-Dicarbonyl Compounds. PBworks.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
LoPachin, R. M., et al. (2014). Protective Properties of 2-Acetylcyclopentanone in a Mouse Model of Acetaminophen Hepatotoxicity. ResearchGate. Retrieved from [Link]
-
Winfield Solutions, LLC. (n.d.). Material Safety Data Sheet. Greenbook.net. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-cyclopropyl-2,4-dioxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Thermodynamically stable enols: 1,3-dicarbonyl compounds [ns1.almerja.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Furman Chemistry 120: Organic / Enolate Anion Stability of 1,3-Dicarbonyl Compounds [furmanchm120.pbworks.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 21080-80-8|Ethyl 4-cyclopropyl-2,4-dioxobutanoate|BLD Pharm [bldpharm.com]
- 7. 21080-80-8 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
Theoretical Studies on Cyclopropyl Ring Strain and Reactivity
Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Process Scientists
Executive Summary
Cyclopropane represents a singularity in organic chemistry: a kinetically stable molecule possessing thermodynamic instability comparable to high-energy explosives.[1] With a ring strain energy (RSE) of ~27.5 kcal/mol, it functions as a "spring-loaded" synthon.[2] For the drug developer, this motif offers a unique trifecta: metabolic robustness due to high C–H bond strength, bioisosteric equivalence to alkenes via Walsh orbital conjugation, and rigid conformational control.
This guide dissects the theoretical underpinnings of cyclopropyl strain, provides validated computational protocols for quantifying this energy, and details the mechanistic pathways of Donor-Acceptor Cyclopropanes (DACs).
Theoretical Foundations of Ring Strain[3][4]
The Strain Anomaly
Classically, Baeyer strain theory predicted that deviation from the ideal 109.5° tetrahedral angle drives instability. However, cyclopropane (60° bond angle) and cyclobutane (90° bond angle) exhibit nearly identical total strain energies (~27.5 vs. 26.5 kcal/mol). This anomaly cannot be explained by angle strain alone.[1]
Modern theoretical studies attribute this to two competing factors:
-
Angle Strain (Baeyer): Dominant in cyclopropane.[1]
-
Torsional Strain (Pitzer): Dominant in cyclobutane (planar conformation forces eclipsing interactions).[1]
Bonding Models: Coulson-Moffitt vs. Walsh
To rationalize why cyclopropane is stable enough to exist despite this strain, two primary quantum mechanical models are employed.
-
Coulson-Moffitt (Bent Bonds): Assumes
hybridization.[3][4] To maintain orbital overlap, the orbitals do not point along the internuclear axis (60°) but are canted outward (interorbital angle ~104°). This results in "banana bonds" with weaker overlap ( kcal/mol vs. 88 kcal/mol for ethane). -
Walsh Orbitals (The Conjugative Model): Assumes
hybridization at the carbons.[1][5] The unhybridized -orbitals overlap in the plane of the ring to form the C–C bonds.[1] This model best explains cyclopropane's "pseudo-unsaturation"—its ability to conjugate with adjacent -systems (e.g., phenyl rings, carbonyls) and its alkene-like reactivity.
Visualization: Bonding Topologies
The following diagram contrasts the orbital interactions in these two models.
Caption: Comparison of Bent Bond topology (left) vs. Walsh Orbitals (right) highlighting the sp2 character responsible for conjugation.
Computational Protocol: Quantifying Strain
The Homodesmotic Reaction Standard
Calculating Ring Strain Energy (RSE) requires a hypothetical reference state.[1] Simple isodesmic reactions (conserving bond types) often fail to cancel errors related to protobranching.[1] Homodesmotic reactions are the gold standard; they conserve the number of atoms, bond types, and hybridization states of all atoms.
Formula:
Reaction Scheme:
Step-by-Step Workflow
This protocol ensures reproducibility and cancels systematic errors in DFT calculations.[1]
Step 1: Conformational Sampling
-
Tool: CREST (xTB) or Auto3D.[1]
-
Objective: Identify global minima. Cyclopropane is rigid, but substituents (e.g., in DACs) require exhaustive sampling.
Step 2: Geometry Optimization
-
Theory Level: M06-2X/6-311+G(d,p) or
B97X-D/def2-TZVPP. -
Reasoning: M06-2X captures dispersion forces critical for accurate thermodynamics in strained systems.[1]
-
Check: Ensure no imaginary frequencies (NImag=0).
Step 3: Single Point Energy & Solvation
-
Theory Level: DLPNO-CCSD(T)/cc-pVTZ (if feasible) or B3LYP-D3(BJ)/def2-QZVP.
-
Solvation: SMD model (e.g., in Dichloromethane or Water).
Step 4: RSE Calculation
Calculate the energy difference:
Reactivity Profile: Donor-Acceptor Cyclopropanes (DACs)[2][8][9][10]
The Push-Pull Mechanism
DACs are substituted with an electron donor (D) and an electron acceptor (A) on vicinal carbons. This substitution polarizes the C–C bond, effectively "activating" the spring.[1]
-
Donor (D): Aryl, Alkoxy, Amino (Stabilizes positive charge buildup).
-
Acceptor (A): Carbonyl, Nitro, Sulfonyl (Stabilizes negative charge buildup).
The reactivity is driven by the release of strain combined with the stabilization of the zwitterionic intermediate (or transition state character).[1]
Activation Pathways
-
Lewis Acid Catalysis: Coordinates to the Acceptor, increasing electron demand and weakening the distal C–C bond.[1]
-
Nucleophilic Attack: Direct attack on the donor-substituted carbon (homo-Michael addition).[1]
Caption: Mechanistic bifurcation of DACs: Concerted cycloaddition vs. Stepwise zwitterionic ring opening.
Applications in Drug Design[11][12]
Metabolic Stability vs. Toxicity
The cyclopropyl group is a double-edged sword in medicinal chemistry.[1][6]
-
Stability (The Shield): The C–H bonds in cyclopropane possess high
-character (~33% vs 25% in alkanes). This increases the Bond Dissociation Energy (BDE) to ~106 kcal/mol, making them resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes. -
Toxicity (The Trap): If a radical is formed (e.g., on an adjacent amine, as in Trovafloxacin), the ring can open rapidly (
) to form a reactive alkyl radical, which may covalently bind to proteins (immune-mediated toxicity).
Bioisosterism Table
| Feature | Cyclopropyl Replacement | Mechanism / Rationale |
| Alkene (-CH=CH-) | Cyclopropane | Walsh orbitals mimic |
| Gem-Dimethyl | Cyclopropane | Reduces steric clash; locks conformation; prevents metabolic demethylation.[1] |
| Phenyl Ring | Cyclopropane | Acts as a rigid spacer; reduces lipophilicity (LogP) and molecular weight.[1] |
| Carbonyl | Cyclopropanone (rare) | Hydrate formation mimics transition states (e.g., protease inhibitors). |
References
-
Strain Energy & Homodesmotic Reactions
-
Bonding Models (Walsh vs Coulson-Moffitt)
-
Donor-Acceptor Cyclopropanes
-
Medicinal Chemistry Applications
-
Computational Protocols
Sources
- 1. youtube.com [youtube.com]
- 2. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes [comptes-rendus.academie-sciences.fr]
- 3. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 4. Coulson and Moffitt’s Modification, Sachse Mohr’s Theory (Theory of Strainless Rings) | Pharmaguideline [pharmaguideline.com]
- 5. catalogimages.wiley.com [catalogimages.wiley.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. A semi-homodesmotic approach for estimating ring strain energies (RSEs) of highly substituted cyclopropanes that minimizes use of acyclic references and cancels steric interactions: RSEs for c-C3R6 that make sense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03832A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
- 15. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS No. 21080-80-8), a key building block in medicinal chemistry, is no exception. The presence of the cyclopropyl motif makes this molecule a valuable asset in drug discovery, as this small, strained ring can confer remarkable improvements to a drug candidate's pharmacological profile, including enhanced potency, increased metabolic stability, and improved permeability.[1][2] The unique electronic and conformational properties of the cyclopropyl group allow it to act as a bioisostere for other common chemical groups, offering a powerful tool for fine-tuning molecular properties.[3]
This guide provides a technical overview of commercial suppliers for this vital reagent and, more critically, outlines a robust, field-proven methodology for its incoming quality control and validation. Trust in your starting materials should not be assumed; it must be rigorously verified.
Commercial Supplier Landscape
The procurement of Ethyl 4-cyclopropyl-2,4-dioxobutanoate involves selecting from a range of suppliers, from large, well-established chemical houses to smaller, specialized fine chemical producers. The choice of supplier often depends on the scale of research (milligram quantities for initial screening versus kilogram quantities for lead optimization) and the level of documentation required. Below is a comparative analysis of several known commercial sources.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥95% - 98% | Gram to Kilogram | A leading global supplier known for extensive quality control and comprehensive documentation. |
| Ambeed | Custom | Gram to Kilogram | Often provides comprehensive analytical data, including NMR and HPLC, upon request.[4] |
| ChemScene | ≥98% | Milligram to Gram | Caters primarily to the research and development scale with a focus on bioactive small molecules.[5] |
| Santa Cruz Biotechnology | Unspecified | Gram Scale | A significant supplier for biochemicals in life science research; lot-specific data is available.[6] |
| Fluorochem (via CymitQuimica) | 98% | Milligram to 100g+ | Offers a wide range of quantities suitable for scaling from initial discovery to larger studies.[7] |
| BLD Pharm | Custom | Gram to Kilogram | Provides a range of services including scale-up manufacturing and custom synthesis.[8] |
| ChemicalBook Aggregators | Varies | Varies | Lists multiple, often smaller, suppliers like Creasyn Finechem and Adamas Reagent.[9] |
The Imperative of Independent Verification: A Protocol for Incoming Quality Control
Receiving a chemical from a supplier is not the end of the procurement process; it is the beginning of the validation phase. A Certificate of Analysis (CoA) is a supplier's claim, not an immutable fact. The following protocol provides a self-validating system to ensure the identity, purity, and integrity of Ethyl 4-cyclopropyl-2,4-dioxobutanoate before its incorporation into critical experiments.
Workflow for Incoming Material Validation
The logical flow of the validation process is critical. It ensures that resources are used efficiently and that a clear decision (accept or reject) is made for each batch of material.
Caption: Workflow for the validation of incoming Ethyl 4-cyclopropyl-2,4-dioxobutanoate.
Step-by-Step Experimental Protocols
A. Documentation and Physical Review
-
CoA Verification: Cross-reference the supplier's CoA with your internal specifications. Ensure the lot number, CAS number (21080-80-8), molecular formula (C9H12O4), and reported purity meet requirements.[5][6]
-
Safety Data Sheet (SDS) Review: Before handling, review the SDS for appropriate personal protective equipment (PPE). The compound is known to cause skin, eye, and respiratory irritation.[10]
-
Physical Inspection: Visually inspect the material. It is typically supplied as a brown or amber liquid.[9] Note any deviation in color or the presence of solid particulates.
B. Identity Confirmation via ¹H NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) provides an unambiguous fingerprint of a molecule's structure. This is the single most important test for confirming chemical identity. The synthesis of this compound via Claisen condensation of diethyl oxalate and cyclopropyl methyl ketone dictates the expected proton environments.[9]
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the material in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~4.40 ppm (quartet): The two protons of the ethyl ester's -OCH₂- group, split by the neighboring methyl group.
-
~1.40 ppm (triplet): The three protons of the ethyl ester's -CH₃ group, split by the neighboring methylene group.
-
~7.0-7.1 ppm (singlet): The vinylic proton of the enol tautomer, which is often the predominant form for β-dicarbonyl compounds.
-
~1.0-1.3 ppm (multiplets): The protons on the cyclopropyl ring.
-
-
Acceptance Criteria: The acquired spectrum must match the expected structure, with all key resonances present and no significant unassigned peaks.
-
C. Purity Assessment via High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the standard for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for accurate quantification.
-
Protocol:
-
System: A reverse-phase HPLC system with a C18 column and a UV detector is recommended.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Gradient: Begin with a high percentage of water and ramp to a high percentage of acetonitrile over 10-15 minutes to elute all components.
-
Detection: Monitor at a wavelength where the compound has strong absorbance, typically around 254 nm or 280 nm.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and dilute to ~0.1 mg/mL for injection.
-
Acceptance Criteria: The peak area of the main component should be ≥98% of the total integrated peak area.
-
D. Advanced Characterization: Residual Solvent Analysis
-
Rationale: For drug development applications, residual solvents from the synthesis (e.g., ethanol, ethyl acetate, ether) must be controlled as they can be toxic or affect downstream chemistry.[9] The European Pharmacopoeia outlines standardized methods for this analysis.[11]
-
Protocol (based on Ph. Eur. 2.4.24):
-
System: Gas Chromatography (GC) with a Flame Ionization Detector (FID) and a static headspace (HS) autosampler.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-624 or equivalent).
-
Sample Preparation: Accurately weigh ~100 mg of the compound into a headspace vial. Add a suitable solvent in which the compound is soluble but which does not interfere with the analysis (e.g., dimethyl sulfoxide).
-
Analysis: The vial is heated to drive volatile solvents into the headspace, and an aliquot of the gas phase is injected into the GC.
-
Quantification: Compare peak areas against a calibrated standard containing known amounts of expected residual solvents.
-
Acceptance Criteria: The levels of any detected solvents must be below the limits defined by regulatory guidelines (e.g., ICH Q3C).
-
Conclusion
The utility of Ethyl 4-cyclopropyl-2,4-dioxobutanoate as a synthetic intermediate is clear, but its value is only realized when its quality is assured. While a multitude of suppliers can provide this reagent, the responsibility for its validation rests with the end-user. By implementing a rigorous, multi-step quality control protocol encompassing documentation review, spectroscopic identity confirmation, and chromatographic purity assessment, research and development professionals can proceed with confidence, ensuring the reliability and reproducibility of their scientific endeavors. This disciplined approach transforms a simple chemical purchase into a fully validated, trustworthy component of the drug discovery pipeline.
References
-
Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 . PubChem. [Link]
-
Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors . Journal of Sciences, Islamic Republic of Iran. [Link]
-
IDENTIFICATION AND CONTROL OF RESIDUAL SOLVENTS . European Directorate for the Quality of Medicines & HealthCare. [Link]
-
N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane Supplier | 1760-24-3 . Riverland Trading. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . PubMed. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF . ResearchGate. [Link]
-
Special Issue “The Role of Natural Products in Drug Discovery” . MDPI. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. 21080-80-8 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 5. chemscene.com [chemscene.com]
- 6. ethyl 4-cyclopropyl-2,4-dioxobutanoate | CAS 21080-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | CymitQuimica [cymitquimica.com]
- 8. 21080-80-8|Ethyl 4-cyclopropyl-2,4-dioxobutanoate|BLD Pharm [bldpharm.com]
- 9. ethyl 4-cyclopropyl-2,4-dioxobutanoate | 21080-80-8 [chemicalbook.com]
- 10. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ehpm.org [ehpm.org]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate via Crossed Claisen Condensation
This document provides an in-depth guide for the synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a valuable β-dicarbonyl compound, through the crossed Claisen condensation of diethyl oxalate and cyclopropyl methyl ketone. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for producing this versatile chemical intermediate.
Introduction: The Strategic Importance of β-Dicarbonyl Compounds
Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a key synthetic building block, characterized by its 1,3-dicarbonyl moiety and a cyclopropyl group. This structural combination makes it a precursor for a wide range of more complex molecules, particularly heterocyclic compounds used in the development of active pharmaceutical ingredients (APIs).[1] The synthesis described herein utilizes a crossed or mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2][3]
The strategic choice of diethyl oxalate is critical; as it lacks α-hydrogens, it cannot be enolized and thus cannot undergo self-condensation.[1][3][4] This ensures that it acts exclusively as the electrophilic "acceptor" component in the reaction, leading to a single primary product when reacted with an enolizable ketone like cyclopropyl methyl ketone.[1][5] This application note will detail the reaction mechanism, provide a validated step-by-step protocol, and discuss the critical parameters for a successful synthesis.
The Underlying Chemistry: Mechanism of the Crossed Claisen Condensation
The synthesis proceeds via a well-established multi-step mechanism initiated by a strong base, typically an alkoxide that matches the ester's alcohol component to prevent transesterification.[2][6] In this case, sodium ethoxide is the base of choice.
The five key steps are:
-
Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from cyclopropyl methyl ketone. This deprotonation forms a resonance-stabilized enolate anion, the key nucleophile in this reaction.[1][3]
-
Nucleophilic Attack: The generated enolate anion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This addition results in the formation of a tetrahedral intermediate.[1][7]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group. This step yields the desired β-keto ester product.[1][6]
-
Deprotonation (The Driving Force): The newly formed Ethyl 4-cyclopropyl-2,4-dioxobutanoate has highly acidic protons on the carbon situated between the two carbonyl groups (pKa ≈ 11).[6] The ethoxide base present in the reaction mixture readily deprotonates this position. This acid-base reaction is thermodynamically highly favorable and irreversible, forming a resonance-stabilized enolate of the product. This final deprotonation is the essential driving force that pulls the entire reaction equilibrium towards completion.[6][7][8]
-
Protonation (Acidic Workup): In the final stage, an acidic workup (e.g., with dilute sulfuric acid) is performed to neutralize the reaction mixture and the enolate of the product.[2][7] This step yields the final, neutral Ethyl 4-cyclopropyl-2,4-dioxobutanoate.
Caption: Figure 2: Experimental Workflow
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| IUPAC Name | ethyl 4-cyclopropyl-2,4-dioxobutanoate [9] |
| CAS Number | 21080-80-8 [10][9] |
| Molecular Formula | C₉H₁₂O₄ [9][11] |
| Molecular Weight | 184.19 g/mol [9][11] |
| Appearance | Brown Liquid [10] |
Key Insights and Troubleshooting
-
Anhydrous Conditions: The success of the Claisen condensation is highly dependent on the exclusion of water. Water will react with the sodium metal and the sodium ethoxide base, quenching the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Stoichiometric Base: A full equivalent of the base is required. Unlike some catalytic reactions, the base is consumed during the final deprotonation step that drives the reaction to completion. [2][4]* Choice of Base: The alkoxide base must match the alkoxy group of the ester (ethoxide for an ethyl ester). Using a different alkoxide (e.g., methoxide) would lead to transesterification and a mixture of products. [6]* Incomplete Reaction: If the yield is low, consider extending the reaction time at room temperature or employing the optional heating step. Ensure the sodium ethoxide was freshly prepared and active.
-
Workup Issues: During acidification, add the acid slowly to control any effervescence or heat generation. Ensure the pH is distinctly acidic (pH ~2) to fully protonate the product enolate for efficient extraction into the organic phase.
Conclusion
The crossed Claisen condensation between diethyl oxalate and cyclopropyl methyl ketone is an efficient and high-yielding method for the synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate. The reaction's success hinges on the non-enolizable nature of diethyl oxalate, the use of a stoichiometric amount of a suitable alkoxide base under anhydrous conditions, and a final acidic workup. This protocol provides a reliable foundation for researchers to produce this valuable intermediate for further synthetic applications.
References
-
Wikipedia. Claisen condensation. [Link]
-
Fiveable. 3.5 Claisen condensation - Organic Chemistry II. [Link]
-
Organic Chemistry Tutor. Claisen Condensation. [Link]
-
University of Mustansiriyah. The Claisen Condensation. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
Filo. The final product of the following transformation is given by... [Link]
-
Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]
-
PubChem. Ethyl 4-cyclopropyl-2,4-dioxobutanoate. [Link]
-
ResearchGate. Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]
-
Chemistry LibreTexts. 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]
-
Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ethyl 4-cyclopropyl-2,4-dioxobutanoate | 21080-80-8 [chemicalbook.com]
- 11. ethyl 4-cyclopropyl-2,4-dioxobutanoate | CAS 21080-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Protocol for the C-Acylation of Cyclopropyl Methyl Ketone (CPMK)
[1]
Abstract & Strategic Relevance
Cyclopropyl methyl ketone (CPMK) is a critical pharmacophore in modern drug discovery, serving as the structural anchor for numerous kinase inhibitors, antifungal agents, and antiviral compounds. The introduction of an acyl group at the
This application note details the protocol for the Claisen Condensation of CPMK with carboxylic esters. Unlike standard methyl ketones, CPMK possesses a strained cyclopropyl ring that requires specific handling to prevent ring-opening or polymerization. This guide prioritizes the synthesis of 1-cyclopropylbutane-1,3-dione (via acetylation) but is adaptable for formylation or benzoylation.
Mechanistic Principles & Critical Parameters[2]
The Reaction Mechanism
The transformation relies on the thermodynamic deprotonation of CPMK to generate an enolate, which nucleophilically attacks an ester. The reaction is driven to completion by the irreversible deprotonation of the resulting
Key Mechanistic Insight: The cyclopropyl group acts as an electron-donating group (via
Figure 1: Mechanistic flow of the Claisen condensation for CPMK acylation.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Base Selection | Sodium Hydride (NaH) (60% in oil) | Provides irreversible deprotonation and cleaner reaction profiles than alkoxides (NaOEt), reducing ester hydrolysis side reactions [1]. |
| Solvent | THF (Anhydrous) or Toluene | THF solubilizes the enolate well. Toluene is preferred for scale-up to manage the slurry of the product salt. |
| Stoichiometry | Base (2.0 eq) : Ester (1.2 eq) | A full equivalent of base is consumed to form the stable enolate salt of the product. Excess base ensures complete conversion. |
| Temperature | 0°C | Start cold to control H₂ evolution. Heat is often required to drive the condensation of sterically hindered esters. |
Experimental Protocol: Synthesis of 1-Cyclopropylbutane-1,3-dione
Target Scale: 10 mmol (Adaptable to kg scale) Reagents:
-
Cyclopropyl methyl ketone (CPMK): 10 mmol (0.84 g)
-
Ethyl Acetate (Acylating agent): 12 mmol (1.06 g) [Dried over molecular sieves]
-
Sodium Hydride (60% dispersion): 20 mmol (0.80 g)
-
Tetrahydrofuran (THF): 20 mL [Anhydrous]
Step-by-Step Methodology
Phase 1: Enolate Formation & Acylation
-
Apparatus Setup: Flame-dry a 100 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Base Suspension: Charge NaH (0.80 g) into the flask. Optional: Wash NaH with dry pentane (2x) to remove mineral oil if high-purity NMR is required immediately, though not strictly necessary for synthesis. Add anhydrous THF (10 mL) and cool to 0°C in an ice bath.
-
Reagent Mixing: In a separate vial, mix CPMK (0.84 g) and Ethyl Acetate (1.06 g) in THF (5 mL).
-
Note: Premixing the ketone and ester (the "crossed" Claisen mode) allows for simultaneous addition, minimizing self-condensation of the ketone.
-
-
Addition: Add the CPMK/Ester mixture dropwise to the NaH suspension over 30 minutes.
-
Observation: Vigorous evolution of hydrogen gas (
) will occur. Ensure adequate venting.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C). Stir for 1 hour.
-
Optimization: If TLC shows unreacted CPMK, heat the mixture to 50-60°C for 2-4 hours. The reaction mixture will likely become a thick yellow slurry (the sodium salt of the diketone).
-
Phase 2: Quenching & Isolation
-
Quench: Cool the mixture to 0°C. Slowly add glacial acetic acid (approx. 2 mL) or 3M HCl until the pH reaches ~3-4.
-
Caution: The sodium salt is basic; acidification releases the free
-diketone. Do not use concentrated strong acid (e.g., 12M HCl) rapidly, as heat generation can degrade the cyclopropyl ring [2].
-
-
Extraction: Dilute with Diethyl Ether or Ethyl Acetate (30 mL) and Water (30 mL). Separate the organic layer.[1][2][3]
-
Wash: Wash the organic layer with Brine (2 x 20 mL). Dry over anhydrous
.[4] -
Concentration: Filter and concentrate under reduced pressure (Rotavap).
-
Product State: The product is typically a pale yellow oil.
-
-
Purification: If necessary, purify via vacuum distillation (bp ~70°C at 12 Torr) or flash chromatography (Hexanes/EtOAc).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of cyclopropyl diketones.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents | Use freshly distilled THF and dry NaH. Water destroys the base and the enolate. |
| Ring Opening | Acidification too aggressive | During workup, ensure temperature is <5°C and avoid pH < 2. The cyclopropyl ring is sensitive to hot acid. |
| Solidification | Product salt precipitation | The sodium salt of the diketone is insoluble in non-polar solvents. Add more THF or switch to Toluene to maintain stirring. |
Analytical Characterization (Expected Data)
-
1H NMR (CDCl3): Expect to see a mixture of Keto and Enol tautomers.
-
Enol form (Major):
~15-16 ppm (broad s, 1H, OH), ~5.8 ppm (s, 1H, vinyl CH). -
Cyclopropyl protons:
0.9-1.2 ppm (multiplets).
-
-
Tautomerism Note: Novice researchers often mistake the complex NMR (due to keto-enol equilibrium) for impurities. The enol form is stabilized by the conjugation with the cyclopropyl ring and the carbonyl [3].
Safety & Handling
-
Sodium Hydride: Pyrophoric. Reacts violently with water to release hydrogen. Handle under inert atmosphere.
-
Cyclopropyl Methyl Ketone: Flammable liquid. Toxic if swallowed.
-
Pressure: The reaction generates 1 mole of
gas per mole of substrate. Ensure the system is vented through a bubbler to prevent over-pressurization.
References
-
Hauser, C. R.; Swamer, F. W.
-Diketones or -Keto Aldehydes." Organic Reactions, 1954 , Vol 8. -
Cannon, G. W.; Ellis, R. C.; Leal, J. R. "Methyl Cyclopropyl Ketone." Organic Syntheses, 1951 , Coll. Vol. 4, p.597.[5] (Provides context on CPMK stability).
-
ChemicalBook. "1-Cyclopropyl-1,3-butanedione Product Properties and Synthesis." (Industrial protocols for CAS 21573-10-4).
NMR and mass spectrometry analysis of Ethyl 4-cyclopropyl-3-oxobutanoate
Application Note: Structural Elucidation and Tautomeric Analysis of Ethyl 4-cyclopropyl-3-oxobutanoate
-Keto Ester Drug IntermediatesExecutive Summary
Ethyl 4-cyclopropyl-3-oxobutanoate (CAS 6314-19-8) is a critical pharmacophore intermediate, widely employed in the synthesis of quinolone antibiotics (e.g., Moxifloxacin) and agrochemicals. Its analysis is non-trivial due to keto-enol tautomerism , a dynamic equilibrium that complicates spectral integration and chromatographic peak shape.
This guide provides a self-validating protocol for the structural confirmation and purity assessment of this compound. Unlike standard "run-and-done" procedures, this workflow accounts for solvent-dependent tautomeric ratios and specific mass spectral fragmentation patterns driven by the cyclopropyl moiety.
Analytical Challenges & Strategy
The core analytical challenge is the
-
The Keto Form: Thermodynamically favored in polar aprotic solvents (e.g., DMSO-
). Characterized by a singlet at ppm (active methylene). -
The Enol Form: Stabilized by intramolecular hydrogen bonding in non-polar solvents (e.g.,
). Characterized by a vinyl singlet at ppm and a deshielded enolic -OH. -
The Cyclopropyl Group: Provides a unique high-field diagnostic fingerprint (
ppm) that must remain intact; ring-opening indicates degradation.
Analytical Logic Workflow
Figure 1: Integrated workflow for the structural characterization of tautomeric
Protocol 1: Nuclear Magnetic Resonance (NMR)
Objective: Confirm structure, assess cyclopropyl integrity, and quantify tautomeric ratio.
Materials & Parameters
-
Instrument: 400 MHz or 600 MHz NMR (Higher field improves separation of cyclopropyl multiplets).
-
Solvent: Chloroform-
( ) is preferred for structural elucidation as it allows observation of both tautomers (typically ~90:10 Keto:Enol). DMSO- forces the equilibrium almost entirely to the keto form, simplifying the spectrum but hiding the enol characteristics. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting peaks.
Step-by-Step Procedure
-
Preparation: Dissolve sample in
. Shake well. Wait 15 minutes before acquisition to allow the tautomeric equilibrium to stabilize if the sample was stored in a different state. -
Acquisition:
-
Pulse Sequence: Standard 1D proton (
). -
Scans: 16 or 32.
-
Relaxation Delay (
): Set to >5 seconds . The enolic proton and cyclopropyl protons have significantly different relaxation times. A short will skew integration, leading to quantitative errors.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually.
Spectral Analysis & Self-Validation
Table 1:
| Moiety | Proton Type | Multiplicity | Keto Shift ( | Enol Shift ( | Integration Logic |
| Cyclopropyl | Ring | Multiplet | 0.1 – 0.6 | 0.1 – 0.6 | 4H (Diagnostic) |
| Cyclopropyl | Ring | Multiplet | 0.8 – 1.0 | 0.8 – 1.0 | 1H |
| Ethyl Ester | Triplet ( | 1.28 | 1.29 | 3H | |
| Ethyl Ester | Quartet ( | 4.20 | 4.22 | 2H | |
| Doublet ( | 2.45 | N/A | 2H (Keto specific) | ||
| Singlet | 3.45 | N/A | 2H (Keto specific) | ||
| Enol Vinyl | Singlet | N/A | 5.00 | 1H (Enol specific) | |
| Enol Hydroxyl | Broad Singlet | N/A | 12.1+ | 1H (Exchangeable) |
Self-Validating Check: Calculate the ratio of the Ethyl Quartet (4.2 ppm) to the sum of the Keto
-Methylene (normalized to 2H) and Enol Vinyl (normalized to 1H). The deviation must be <5%.
Protocol 2: Mass Spectrometry (GC-MS / LC-MS)
Objective: Confirm molecular weight (
Method A: GC-MS (Electron Impact - 70 eV)
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Inlet Temp: 250°C. (Note:
-keto esters are thermally sensitive; ensure liner is clean to prevent degradation). -
Carrier: Helium, 1.0 mL/min.
Fragmentation Interpretation (EI):
The molecule (
-
Molecular Ion (
): (Often weak). -
Loss of Ethoxy (
): . Characteristic of ethyl esters ( , acylium ion). -
Cyclopropylmethyl Cation:
. This is a high-abundance diagnostic peak formed by the cleavage of the bond between the -carbon and the carbonyl. -
McLafferty Rearrangement:
-
Loss of Ethanol (
): . -
Loss of Ethylene (
) from the ester group is also possible but less dominant than the acylium formation.
-
Method B: LC-MS (ESI)
-
Mode: Positive Ion (
). -
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Observed Mass:
Da. -
Note: In LC-MS, you may see a "dimer" peak (
at ) due to the high concentration required for some detectors.
Results Interpretation & Reporting
When reporting the Certificate of Analysis (CoA), do not report the compound as a single static structure. Report it as an equilibrium mixture.
Calculation of % Enol Content:
Using the NMR integrals from Protocol 1:
-
Expected Range in
: 5% – 15% Enol. -
Expected Range in DMSO-
: < 2% Enol.
Common Pitfalls:
-
Broad Peaks: If the
-methylene peak is broad, the sample may contain trace acid/base impurities catalyzing the tautomer exchange rate to an intermediate timescale. Filter the sample through a small plug of neutral silica or basic alumina to remove acidic impurities. -
Missing Cyclopropyl Pattern: If the region 0.1–0.6 ppm is empty, the cyclopropyl ring has opened (likely due to thermal degradation or acid catalysis), rendering the material useless for subsequent cyclopropyl-based synthesis.
References
-
Solvent Effects on Tautomerism: Llinas, A., & Goodman, J. M. (2008). The effect of solvent on keto-enol tautomerism. Journal of Chemical Information and Modeling.
-
NMR of
-Keto Esters: Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Application Note AN52327. -
Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21099281, Ethyl 4-cyclopropyl-3-oxobutanoate.
- Mass Spectrometry of Esters: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms described in Protocol 2).
-
General Protocol Validation: Eurachem. (2014). The Fitness for Purpose of Analytical Methods: A Laboratory Guide to Method Validation and Related Topics.
Sources
Application Notes & Protocols: Purification of Cyclopropyl Ketoesters
Introduction: The Unique Challenge of Purifying Cyclopropyl Ketoesters
Cyclopropyl ketoesters are invaluable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Their rigid, three-membered ring imparts unique conformational constraints and electronic properties that are highly sought after in drug design. However, the very source of their synthetic utility—the high ring strain of the cyclopropane moiety—also presents significant challenges during purification.[1]
The strained C-C bonds of the cyclopropyl group are susceptible to cleavage under various conditions, including acidic, reductive, or even thermal stress.[1][2] This can lead to undesired ring-opening byproducts, complicating purification and reducing overall yield. Furthermore, the presence of both a ketone and an ester functionality introduces multiple sites for potential side reactions. Therefore, selecting an appropriate purification strategy is not merely a matter of separating the desired product from impurities but is a critical step to preserve the integrity of the cyclopropyl ketoester core.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary techniques for purifying cyclopropyl ketoesters. It emphasizes the causality behind procedural choices and offers robust protocols to navigate the inherent stability challenges, ensuring the acquisition of high-purity materials essential for subsequent applications.
PART 1: Pre-Purification Strategy: First, Do No Harm
Before embarking on a specific purification technique, a thorough analysis of the crude reaction mixture is paramount. A small aliquot should be analyzed by Thin-Layer Chromatography (TLC) and, if possible, ¹H NMR or GC-MS to identify the major components and assess the stability of the target compound.
Key Considerations:
-
Quenching and Work-up: The initial aqueous work-up is the first line of defense. Acidic or basic conditions used to quench a reaction or remove reagents must be carefully considered. For instance, prolonged exposure to strong acid can catalyze the ring-opening of the cyclopropyl ketone.[1] A rapid, cold, and mild quench (e.g., with saturated aq. NH₄Cl or NaHCO₃) is often preferable.
-
Solvent Removal: When concentrating the crude product, avoid excessive heat. Rotary evaporation should be performed at the lowest practical temperature and pressure to prevent thermal degradation.
PART 2: Primary Purification Techniques
The choice of purification method depends on the physical state, thermal stability, scale, and required purity of the cyclopropyl ketoester.
Flash Column Chromatography: The Workhorse Method
For most small to medium-scale purifications, flash column chromatography on silica gel is the most versatile and effective method.[3] However, the acidic nature of standard silica gel can be problematic for sensitive cyclopropyl ketones, potentially causing on-column degradation.
Causality Behind Key Choices:
-
Stationary Phase Selection:
-
Standard Silica Gel (pH ~7): Suitable for robust cyclopropyl ketoesters. It is the default choice due to its resolving power and cost-effectiveness.
-
Neutralized or Deactivated Silica Gel: If TLC spotting shows product degradation, silica gel can be pre-treated with a base like triethylamine. This is achieved by adding ~1% triethylamine to the eluent system, which neutralizes the acidic sites on the silica surface.
-
Alumina (Neutral or Basic): An alternative to silica, particularly if the compound is highly acid-sensitive. However, alumina can sometimes present its own reactivity issues.
-
-
Solvent System (Eluent) Selection: The goal is to find a solvent system that provides a target R_f (retention factor) of 0.2-0.4 on TLC for the desired product.[3] This R_f range typically translates to good separation on a column.
Table 1: Common Solvent Systems for Flash Chromatography of Cyclopropyl Ketoesters
| Polarity Range | Common Solvent System | Typical Ratio (v/v) | Notes |
| Low to Medium | Hexanes / Ethyl Acetate | 9:1 to 1:1 | A general-purpose system for moderately polar ketones and esters.[3] |
| Low to Medium | Toluene / Ethyl Acetate | 9:1 to 1:1 | Offers different selectivity compared to alkane-based systems and can be useful if co-elution is an issue.[3] |
| Medium to High | Dichloromethane / Methanol | 99:1 to 95:5 | For more polar compounds. Use with caution as dichloromethane can be difficult to remove completely.[3] |
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will show clear separation between your product spot and major impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure the silica bed is compact and level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding the silica, and removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure, avoiding high temperatures.[3]
Vacuum Distillation: For Thermally Stable Liquids
Distillation is an excellent choice for purifying liquid cyclopropyl ketoesters that are thermally stable and have boiling points significantly different from their impurities.[4] Crucially, vacuum distillation is almost always necessary to lower the boiling point and prevent thermal decomposition.[4][5][6] Many organic compounds that decompose above 250°C at atmospheric pressure can be safely distilled under high vacuum.[6]
Causality Behind Key Choices:
-
Pressure Control: The primary goal is to lower the boiling point. A deep vacuum (e.g., below 1 Torr) can reduce the boiling point by over 100°C, minimizing the risk of thermal degradation.[5]
-
Temperature Control: The heating mantle temperature should be only slightly higher than the desired vapor temperature to ensure smooth, controlled distillation and prevent bumping or decomposition in the flask.[4]
-
Fractional vs. Simple Distillation: If impurities have boiling points close to the product, a fractional distillation apparatus with a Vigreux or packed column is required to achieve good separation.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stir bar or boiling chips for smooth boiling.[4]
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from volatile solvents.[5] Slowly open the vacuum source to evacuate the system.
-
Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect three fractions:
-
Fore-run: The first few drops, which may contain residual solvents or low-boiling impurities.
-
Main Fraction: The pure product, collected when the temperature at the thermometer is stable and at the expected boiling point for the given pressure.
-
Tailings: The final fraction as the temperature begins to drop or fluctuate.
-
-
Shutdown: Before stopping the vacuum, remove the heat source and allow the system to cool to room temperature. Then, slowly vent the system to atmospheric pressure.
Recrystallization: For High-Purity Solids
For cyclopropyl ketoesters that are solid at room temperature, recrystallization can be an exceptionally powerful technique for achieving very high purity, effectively removing small amounts of impurities.[4][7][8]
Causality Behind Key Choices:
-
Solvent Selection: The "golden rule" of recrystallization is to find a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][9] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).[7][8]
-
Cooling Rate: Slow cooling is crucial. It allows for the formation of a well-ordered crystal lattice that excludes impurities.[8] Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
Protocol 3: Single-Solvent Recrystallization
-
Solvent Screening: In a small test tube, test various solvents to find one that dissolves your compound when hot but not when cold. Common choices for ketoesters include hexanes/ethyl acetate or hexanes/acetone mixtures.[3][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and boiling chips) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[7][8]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.[8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[7] Allow the crystals to air dry completely or dry them in a vacuum oven at a low temperature.
PART 3: Visualizing the Purification Workflow
Decision-Making Flowchart
The choice of a primary purification technique can be guided by the physical properties of the crude product.
Caption: Decision tree for selecting a primary purification method.
PART 4: Purity Assessment
After purification, the purity of the cyclopropyl ketoester must be rigorously assessed. No single technique is sufficient.
-
Chromatographic Methods (TLC, GC, HPLC): Provide information on the number of components. A single spot on TLC or a single peak in GC/HPLC is a good indication of purity. Commercial suppliers often use GC to specify purity levels of ≥98.0%.[11]
-
Spectroscopic Methods (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and identifying impurities. Quantitative NMR (qNMR) can provide a highly accurate purity assessment without the need for a reference standard.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point: For solids, a sharp melting point range close to the literature value indicates high purity.
Conclusion
The successful purification of cyclopropyl ketoesters is a critical step that demands careful consideration of the compound's inherent instability. By understanding the principles behind each technique—the potential for acid-catalyzed degradation on silica, the necessity of vacuum to prevent thermal decomposition during distillation, and the importance of solvent choice and cooling rates in recrystallization—researchers can design robust protocols. A multi-technique approach to purity assessment is essential to validate the final product's quality, ensuring that these valuable synthetic intermediates are suitable for their intended, often high-stakes, applications in research and development.
References
-
UCL Discovery. Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. [Online] Available at: [Link]
-
ResearchGate. Ring‐opening of cyclopropyl ketones followed by cyanation for the.... [Online] Available at: [Link]
-
University of California, Los Angeles. Recrystallization. [Online] Available at: [Link]
-
University of Toronto. Experiment 2: Recrystallization. [Online] Available at: [Link]
-
ACS Publications. Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides | ACS Catalysis. [Online] Available at: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Online] Available at: [Link]
-
Chemistry LibreTexts. Recrystallization. [Online] Available at: [Link]
-
PubMed. Asymmetric Ring-Opening of Cyclopropyl Ketones With Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. [Online] Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]
-
Lab Tech. Vacuum Technology in Molecular Distillation: Why It Matters. [Online] Available at: [Link]
- Google Patents. US4031130A - Aliphatic β-keto esters.
-
Myers Vacuum. Short Path Molecular Distillation. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. njhjchem.com [njhjchem.com]
- 6. myers-vacuum.com [myers-vacuum.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. athabascau.ca [athabascau.ca]
- 9. mt.com [mt.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Claisen Condensation with Cyclopropyl Ketones: A Guide for Synthetic Chemists
For Immediate Release
In the realm of carbon-carbon bond formation, the Claisen condensation stands as a cornerstone reaction, enabling the synthesis of valuable β-dicarbonyl compounds.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedure for the Claisen condensation specifically tailored for cyclopropyl ketones. The unique electronic and steric properties of the cyclopropyl group introduce both challenges and opportunities in this classic transformation, necessitating a nuanced approach to achieve optimal outcomes.
Mechanistic Insights: The Role of the Cyclopropyl Moiety
The Claisen condensation traditionally involves the base-mediated self-condensation of two ester molecules to form a β-keto ester.[3][4] However, the reaction can be adapted for the condensation of a ketone with an ester, yielding a β-diketone.[5] In the context of cyclopropyl ketones, the fundamental mechanism remains the same: deprotonation at the α-carbon to form a nucleophilic enolate, followed by attack on the electrophilic carbonyl of an ester, and subsequent loss of an alkoxide leaving group.[6]
The presence of the cyclopropyl ring, however, significantly influences the reaction. The strained three-membered ring possesses a degree of π-character, which can affect the acidity of the α-protons and the stability of the resulting enolate. Furthermore, the steric bulk of the cyclopropyl group can impact the rate of both enolate formation and nucleophilic attack. Careful consideration of the base, solvent, and reaction temperature is therefore paramount to success.
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. fiveable.me [fiveable.me]
- 4. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
Asymmetric Synthesis of Chiral Cyclopropane Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral Cyclopropanes
The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in a vast array of biologically active molecules, including pharmaceuticals and natural products.[1][2] Its unique combination of conformational rigidity and electronic properties imparts significant influence on the biological activity and physicochemical characteristics of parent molecules.[3] The introduction of stereocenters within this strained ring system to create chiral cyclopropane derivatives further expands the chemical space available for drug discovery and development, offering opportunities for enhanced potency, selectivity, and improved metabolic stability.[3][4] Consequently, the development of efficient and highly stereoselective methods for the synthesis of these valuable building blocks is a paramount objective in modern organic chemistry.[2][5]
This technical guide provides an in-depth exploration of contemporary strategies for the asymmetric synthesis of chiral cyclopropane derivatives. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary to successfully implement these powerful synthetic transformations. We will delve into the mechanistic underpinnings of key catalytic systems, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for the synthesis of these crucial chiral synthons.
Strategic Approaches to Asymmetric Cyclopropanation
The construction of chiral cyclopropanes can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The most prominent among these are transition-metal catalyzed carbene transfer reactions and organocatalytic methods.[6][7] More recently, biocatalytic approaches have also emerged as a powerful and sustainable alternative.[8][9]
Transition-Metal Catalyzed Asymmetric Cyclopropanation
Transition-metal catalysis is a cornerstone of modern asymmetric synthesis, and its application to cyclopropanation is no exception.[6] These methods typically involve the in-situ generation of a metal-carbene intermediate from a suitable precursor, most commonly a diazo compound, which then undergoes a [2+1] cycloaddition with an alkene.[6][8] The choice of metal and, critically, the chiral ligand coordinated to it, dictates the enantioselectivity of the reaction.
Core Principle: A chiral transition-metal complex catalyzes the decomposition of a diazo compound to form a transient metal-carbene species. This electrophilic intermediate then reacts with an alkene in a stereocontrolled manner to furnish the cyclopropane product. The chiral environment created by the ligand directs the approach of the alkene, leading to the preferential formation of one enantiomer.
Key Metal Catalysts:
-
Rhodium(II) Complexes: Dirhodium(II) paddlewheel complexes bearing chiral carboxylate or carboxamidate ligands are among the most successful and widely used catalysts for asymmetric cyclopropanation.[6][10] They are particularly effective for the cyclopropanation of a broad range of alkenes with α-diazoesters.
-
Copper(I) Complexes: Chiral copper(I) complexes, often featuring bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands, are highly effective for the cyclopropanation of styrenes and other activated olefins.[11]
-
Cobalt(II) Complexes: Cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as powerful catalysts for asymmetric cyclopropanation via a metalloradical pathway.[12][13] This approach is particularly noteworthy for its ability to engage a wide variety of alkenes, including challenging electron-deficient and aliphatic substrates.[12][13]
Protocol 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol describes a general procedure for the asymmetric cyclopropanation of styrene using a chiral dirhodium(II) catalyst.
Materials:
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] [Rh₂(S-TCPTTL)₄]
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM, anhydrous)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Rh₂(S-TCPTTL)₄ (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (5 mL) and stir to dissolve the catalyst.
-
Add freshly distilled styrene (1.1 mmol, 1.1 equivalents).
-
In a separate syringe, prepare a solution of ethyl diazoacetate (1.0 mmol, 1.0 equivalent) in anhydrous DCM (5 mL).
-
Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
After the addition is complete, stir the reaction for an additional 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral cyclopropane derivative.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Expected Outcome: High yield (typically >80%) and excellent enantioselectivity (often >95% ee) for the trans-cyclopropane product.
Causality Behind Experimental Choices:
-
Slow Addition of Diazo Compound: This is critical to prevent the dimerization of the diazo compound and the formation of other byproducts, ensuring that the catalytic cycle proceeds efficiently.[8]
-
Anhydrous Conditions: Moisture can deactivate the catalyst and lead to undesired side reactions.
-
Chiral Ligand: The N-tetrachlorophthaloyl-(S)-tert-leucinate ligand creates a chiral pocket around the rhodium centers, effectively discriminating between the two prochiral faces of the approaching alkene.
Diagram: General Mechanism of Transition-Metal Catalyzed Cyclopropanation
Caption: Catalytic cycle for transition-metal mediated cyclopropanation.
Organocatalytic Asymmetric Cyclopropanation
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods.[7] In the context of cyclopropanation, organocatalysts activate the substrates through the formation of transient, reactive intermediates such as iminium ions or enamines.[14][15]
Core Principle: A small chiral organic molecule, the organocatalyst, reversibly reacts with one of the starting materials (typically an α,β-unsaturated aldehyde or ketone) to form a chiral, activated intermediate. This intermediate then reacts with the other component (e.g., a sulfur ylide or a bromomalonate) in a highly stereocontrolled fashion. Subsequent intramolecular ring closure and catalyst regeneration yield the enantioenriched cyclopropane product.[16][17]
Key Organocatalytic Strategies:
-
Iminium Catalysis: Chiral secondary amines, such as prolinol derivatives, catalyze the reaction of α,β-unsaturated aldehydes with nucleophiles.[14][15] The formation of a transient iminium ion lowers the LUMO of the enal, facilitating conjugate addition.
-
Enamine Catalysis: Chiral amines can also react with enals or enones to form enamines, which act as nucleophiles in subsequent reactions.
-
Phase-Transfer Catalysis: Chiral quaternary ammonium salts can be used to generate and control the reactivity of anionic nucleophiles in Michael-initiated ring-closure (MIRC) reactions.[16]
Protocol 2: Organocatalytic Asymmetric Cyclopropanation of an α,β-Unsaturated Aldehyde with a Stabilized Sulfonium Ylide
This protocol outlines a procedure for the synthesis of a chiral cyclopropane via an iminium-catalyzed reaction.[7][14]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral organocatalyst)
-
Cinnamaldehyde
-
Dimethyl(phenylacyl)sulfonium bromide
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Standard glassware
Procedure:
-
To a round-bottom flask, add the chiral organocatalyst (0.1 mmol, 10 mol%) and anhydrous toluene (5 mL).
-
Add cinnamaldehyde (1.0 mmol, 1.0 equivalent) to the solution.
-
In a separate flask, prepare the sulfonium ylide in situ by stirring dimethyl(phenylacyl)sulfonium bromide (1.2 mmol, 1.2 equivalents) with potassium carbonate (1.5 mmol, 1.5 equivalents) in toluene (5 mL) for 30 minutes.
-
Carefully add the ylide suspension to the aldehyde/catalyst mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC.
Expected Outcome: Good to excellent yields and high diastereo- and enantioselectivity.[7]
Causality Behind Experimental Choices:
-
Chiral Amine Catalyst: The prolinol-derived catalyst forms a chiral iminium ion with the cinnamaldehyde, which effectively shields one face of the double bond, directing the nucleophilic attack of the ylide.[14][15]
-
In situ Ylide Generation: The stabilized sulfonium ylide is generated in the presence of a base (K₂CO₃), ensuring its immediate availability for the reaction.
-
Aprotic Solvent: Toluene is a suitable non-polar, aprotic solvent that does not interfere with the catalytic cycle.
Diagram: Organocatalytic Iminium Activation Workflow
Caption: Workflow for iminium-catalyzed asymmetric cyclopropanation.
Data Presentation: Comparison of Catalytic Systems
The choice of catalytic system is paramount for achieving high stereoselectivity and yield. The following table provides a comparative summary of representative catalytic systems for the asymmetric cyclopropanation of styrene with ethyl diazoacetate.
| Catalyst System | Chiral Ligand/Catalyst | Typical Yield (%) | Typical ee (%) | Key Advantages |
| Rhodium(II) Catalysis | Rh₂(S-DOSP)₄ | 90-98 | 95-99 | Broad substrate scope, high efficiency. |
| Copper(I) Catalysis | Cu(I)-Bis(oxazoline) | 85-95 | 90-98 | Readily available ligands, good for styrenes. |
| Cobalt(II) Catalysis | Co(II)-Chiral Porphyrin | 80-95 | 92-99 | Radical mechanism, effective for challenging alkenes.[13] |
| Organocatalysis | Diphenylprolinol Silyl Ether | 75-90 | 90-97 | Metal-free, mild conditions.[15] |
Conclusion and Future Outlook
The asymmetric synthesis of chiral cyclopropane derivatives has witnessed remarkable progress, with a diverse array of highly efficient and selective catalytic methods now available. Transition-metal catalysis, particularly with rhodium, copper, and cobalt complexes, offers robust and high-yielding pathways to these valuable molecules. Concurrently, organocatalysis provides a powerful, metal-free alternative, often proceeding under mild conditions with excellent stereocontrol.
The future of this field lies in the development of even more sustainable and versatile catalytic systems. Biocatalytic approaches using engineered enzymes are gaining traction and promise to deliver unparalleled selectivity and environmental compatibility.[8][9] Furthermore, the discovery of novel catalytic cycles and the application of these methodologies to increasingly complex molecular architectures will continue to drive innovation in drug discovery and the broader chemical sciences. The protocols and insights provided herein serve as a foundation for researchers to explore and harness the immense potential of chiral cyclopropanes.
References
-
Laktsevich-Iskryk, M., Hurski, A., Ošeka, M., & Kananovich, D. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
-
Charette, A. B. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]
-
Doyle, M. P., & Forbes, D. C. (1998). Recent Advances in Asymmetric Catalytic Metal Carbene Transformations. Chemical Reviews. [Link]
-
Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
-
Li, H., Wang, J., & Xie, H. (2013). Asymmetric Organocatalytic Cyclopropanation of Cinnamone Derivatives with Stabilized Sulfonium Ylides. The Journal of Organic Chemistry. [Link]
-
MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed. Macmillan Group. [Link]
-
Meggers, E., et al. (2025). Organocatalytic regio- and stereoselective cyclopropanation of olefins. ResearchGate. [Link]
-
Wang, J., Wang, W., & Li, H. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]
-
Fasan, R., et al. (2018). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PMC. [Link]
-
Lebel, H., & Marcoux, J. F. (2008). Recent developments in asymmetric cyclopropanation. ResearchGate. [Link]
-
Wang, W., Wang, J., & Li, H. (2007). Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes. PubMed. [Link]
-
Salaün, J. (1995). Stereoselective Cyclopropanation Reactions. ResearchGate. [Link]
-
Gaunt, M. J., et al. (2008). Recent developments in asymmetric cyclopropanation. Tetrahedron. [Link]
-
Charette, A. B. (2012). Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Various Authors. (2024). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society. [Link]
-
Zhang, X. P., et al. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC. [Link]
-
Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]
-
Harvey, J. (1996). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Tetrahedron Letters. [Link]
-
Hu, W., et al. (2017). Transition-metal catalyzed asymmetric intramolecular cyclopropanation. ResearchGate. [Link]
-
Engle, K. M., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
-
Fasan, R., et al. (2017). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. NIH. [Link]
-
Fasan, R. (2022). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. University of Rochester. [Link]
-
Fasan, R., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC. [Link]
-
Li, S.-W., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society. [Link]
-
Taylor, R. J. K. (2009). Heterocycles from cyclopropanes: Applications in natural product synthesis. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 11. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01746C [pubs.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 16. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 17. Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Ethyl 4-cyclopropyl-3-oxobutanoate in the synthesis of heterocycles
An Application Guide to the Synthesis of Heterocycles from Ethyl 4-cyclopropyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropyl Moiety
In modern medicinal chemistry, the cyclopropyl group has transitioned from a structural curiosity to a cornerstone of rational drug design.[1] Its incorporation into molecular scaffolds is a strategic decision, leveraging the unique electronic and conformational properties conferred by its significant ring strain (approximately 27.5 kcal/mol).[1] This three-membered carbocycle is increasingly prevalent in approved pharmaceuticals, valued for its ability to enhance biological activity and improve pharmacokinetic profiles.[2]
Key advantages of introducing a cyclopropyl ring include:
-
Enhanced Potency: The rigid nature of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1][3]
-
Improved Metabolic Stability: The C-H bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains.[2][3] This makes them less susceptible to metabolic degradation by enzymes like cytochrome P450, often enhancing a drug's half-life.[1]
-
Modulation of Physicochemical Properties: The cyclopropyl group can act as a bioisosteric replacement for other functionalities, fine-tuning properties such as lipophilicity (logP) and acidity (pKa) to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Ethyl 4-cyclopropyl-3-oxobutanoate is a highly versatile and valuable building block that provides direct access to a wide range of heterocyclic compounds bearing this important cyclopropyl pharmacophore. As a 1,3-dicarbonyl compound, it is primed for classical cyclocondensation reactions, serving as a robust C-C-C synthon. This guide details key applications and provides field-tested protocols for its use in the synthesis of medicinally relevant pyrazole, pyrimidine, and pyridine scaffolds.
Part 1: Synthesis of Cyclopropyl-Substituted Pyrazoles
Pyrazoles are a prominent class of five-membered heterocycles ubiquitous in pharmaceuticals, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The most common and direct synthesis of the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7]
Reaction Mechanism: Knorr Pyrazole Synthesis
The reaction of Ethyl 4-cyclopropyl-3-oxobutanoate with hydrazine proceeds via a classical Knorr-type synthesis. The mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization via condensation, where the second nitrogen atom attacks the remaining carbonyl group, leading to the elimination of a water molecule and an ethanol molecule to form the stable, aromatic pyrazole ring.
Caption: Knorr-type synthesis of a cyclopropyl-substituted pyrazole.
Experimental Protocol: Synthesis of 3-Cyclopropyl-5-hydroxy-1H-pyrazole
This protocol describes a representative procedure for the synthesis of a pyrazole derivative from Ethyl 4-cyclopropyl-3-oxobutanoate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| Ethyl 4-cyclopropyl-3-oxobutanoate | 170.21 | 10 | 1.70 g |
| Hydrazine Hydrate (~64% Hydrazine) | 50.06 | 12 | ~0.6 mL |
| Absolute Ethanol | 46.07 | - | 40 mL |
| Sodium Ethoxide | 68.05 | 12 | 0.82 g |
| 1 M Hydrochloric Acid | 36.46 | - | As needed |
| Ethyl Acetate | 88.11 | - | 150 mL |
| Brine | - | - | 50 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-cyclopropyl-3-oxobutanoate (10 mmol) in absolute ethanol (40 mL).[4]
-
Base Addition: To this solution, add sodium ethoxide (12 mmol). Stir the mixture at room temperature for 15 minutes.
-
Causality Note: Sodium ethoxide acts as a base to deprotonate the active methylene group of the β-ketoester, increasing its nucleophilicity, although the primary reaction pathway involves direct attack by the hydrazine. More critically, it ensures the reaction medium is basic to facilitate the condensation steps.
-
-
Hydrazine Addition: Slowly add hydrazine hydrate (12 mmol) to the reaction mixture via a dropping funnel.[4]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with 1 M hydrochloric acid until the pH is approximately 7.[4]
-
Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[4]
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final pyrazole derivative.
Part 2: Synthesis of Cyclopropyl-Substituted Dihydropyrimidines
Dihydropyrimidinones (DHPMs) are a class of heterocycles of significant pharmaceutical interest, known for their roles as calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[8] The Biginelli reaction, a one-pot multicomponent reaction, provides a straightforward and atom-economical route to these valuable scaffolds.[9][10]
Reaction Mechanism: The Biginelli Reaction
The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (in this case, Ethyl 4-cyclopropyl-3-oxobutanoate), and urea (or thiourea).[8] The generally accepted mechanism, under acid catalysis, begins with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[10] This electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the free amine onto the ester carbonyl, followed by dehydration, yields the final dihydropyrimidinone product.[9]
Caption: Key steps in the Biginelli synthesis of dihydropyrimidines.
Experimental Protocol: Synthesis of 4-Aryl-6-cyclopropyl-3,4-dihydropyrimidin-2(1H)-one derivative
This protocol outlines a general procedure for the Biginelli reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| Ethyl 4-cyclopropyl-3-oxobutanoate | 170.21 | 10 | 1.70 g |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 106.12 | 10 | 1.06 g |
| Urea | 60.06 | 15 | 0.90 g |
| Copper(II) Triflate (Catalyst) | 361.64 | 0.5 | 181 mg |
| Ethanol | 46.07 | - | 30 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask, add Ethyl 4-cyclopropyl-3-oxobutanoate (10 mmol), the chosen aromatic aldehyde (10 mmol), urea (15 mmol), and ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as Copper(II) triflate (0.5 mmol). Other catalysts like Yb(OTf)₃ or Brønsted acids (e.g., HCl, p-TSA) can also be used.[9][10]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC [Hexane:Ethyl Acetate (6:4)] until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst, followed by a wash with diethyl ether.[11]
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from hot ethanol to afford the pure dihydropyrimidinone.[11]
Part 3: Synthesis of Cyclopropyl-Substituted Pyridines
The pyridine ring is a fundamental scaffold in medicinal chemistry. The Hantzsch pyridine synthesis, a classic multi-component reaction, is one of the most reliable methods for preparing 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding aromatic pyridines.[12][13]
Reaction Mechanism: Hantzsch Pyridine Synthesis
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[13][14] The mechanism is thought to proceed through two primary pathways that converge:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[12][15]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[12][15]
The final steps involve a Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[15] A subsequent oxidation step is required to achieve the aromatic pyridine ring.
Caption: General workflow for the Hantzsch pyridine synthesis.
Experimental Protocol: Two-Step Synthesis of a Substituted Pyridine
This protocol describes the synthesis of a 1,4-dihydropyridine followed by its oxidation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| Ethyl 4-cyclopropyl-3-oxobutanoate | 170.21 | 20 | 3.40 g |
| Aldehyde (e.g., 4-Nitrobenzaldehyde) | 151.12 | 10 | 1.51 g |
| Ammonium Acetate | 77.08 | 12 | 0.92 g |
| Ethanol | 46.07 | - | 50 mL |
| Cerium(IV) Ammonium Nitrate (CAN) | 548.22 | - | As needed |
| Acetonitrile | 41.05 | - | As needed |
Step-by-Step Methodology: Part A - Dihydropyridine Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask, combine the aldehyde (10 mmol), Ethyl 4-cyclopropyl-3-oxobutanoate (20 mmol), and ammonium acetate (12 mmol) in ethanol (50 mL).[15]
-
Reflux: Attach a reflux condenser and heat the mixture at reflux for 6-8 hours. The reaction mixture will typically become homogeneous and then form a precipitate as the product crystallizes.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated 1,4-dihydropyridine product by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold ethanol and dry under vacuum. The product is often pure enough for the next step without further purification.
Step-by-Step Methodology: Part B - Aromatization (Oxidation)
-
Dissolution: Dissolve the 1,4-dihydropyridine (5 mmol) obtained in Part A in acetonitrile (30 mL) in a 100 mL flask.
-
Oxidation: To the stirred solution, add an oxidizing agent such as Cerium(IV) Ammonium Nitrate (CAN) or nitric acid portion-wise until the characteristic color of the oxidant persists.[15]
-
Causality Note: Aromatization is the driving force for this step.[13] Mild oxidizing agents are used to convert the dihydropyridine to the more thermodynamically stable aromatic pyridine ring without cleaving the cyclopropyl group.
-
-
Work-up: Pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final substituted pyridine product.
References
- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
- Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair. ScienceDirect.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.
- The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
- Heterocyclic Chemistry part2. StuDocu.
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
-
Learning from the Hantzsch synthesis. ACS Publications. Available at: [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
-
Gould-Jacobs Reaction. Organic Chemistry Portal. Available at: [Link]
-
Hantzsch Pyridine Synthesis | PDF. Scribd. Available at: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. MDPI. Available at: [Link]
-
Hantzsch pyridine synthesis. Grokipedia. Available at: [Link]
-
Biginelli reaction. Wikipedia. Available at: [Link]
-
Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
-
Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. ACS Publications. Available at: [Link]
- US6642035B2 - Synthesis of B-keto esters. Google Patents.
-
Biginelli Reaction. YouTube. Available at: [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]
-
ETHYL 4-PHENYL-2,4-DIOXOBUTANOATE. Organic Syntheses. Available at: [Link]
-
Dialkylation of Ethyl 4-(Het)aryl-3-oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones. ResearchGate. Available at: [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]
-
5-PYRIMIDINECARBOXYLIC ACID, 4-AMINO-2-MERCAPTO-, ETHYL ESTER. Organic Syntheses. Available at: [Link]
-
Ethyl 4-cyclopropyl-3-oxobutanoate. PubChem. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available at: [Link]
-
Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. Wiley Online Library. Available at: [Link]
-
Gould–Jacobs reaction. ResearchGate. Available at: [Link]
-
HeteroCycles. The Japan Institute of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journals. Available at: [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. PMC. Available at: [Link]
-
Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. Available at: [Link]
-
Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. The Royal Society of Chemistry. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
(PDF) Dialkylation of Ethyl 4-(Het)aryl-3-Oxobutanoates as. Amanote Research. Available at: [Link]
-
Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA. Available at: [Link]
-
Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 11. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for High-Throughput Screening of Cyclopropyl Ketoesters as Covalent Enzyme Inhibitors
Introduction: The Cyclopropyl Ketoester as a Tunable Latent Electrophile in Drug Discovery
The cyclopropane ring, a motif of increasing importance in modern medicinal chemistry, is prized for its ability to impart favorable pharmacokinetic properties, including enhanced metabolic stability and improved potency.[1] Its unique stereoelectronic nature, characterized by high ring strain and enhanced π-character in its C-C bonds, sets it apart from simple alkyl groups.[1][2] When incorporated into a cyclopropyl ketoester scaffold, particularly with a vicinal donor group (e.g., an aryl ring), the cyclopropane becomes an activated, or "spring-loaded," electrophile.[3]
This guide details the application of cyclopropyl ketoester-containing compound libraries in high-throughput screening (HTS) campaigns aimed at discovering targeted covalent inhibitors. The underlying chemical principle is the nucleophilic ring-opening of the strained three-membered ring by a protein residue, most commonly a cysteine thiol.[4][5] This reaction is thermodynamically favorable due to the release of ring strain (~27 kcal/mol) and results in the formation of a stable, irreversible covalent bond between the inhibitor and its target protein.[2][5] Unlike conventional, highly reactive electrophiles (e.g., acrylamides), the cyclopropyl ketoester can be considered a latent or tunable warhead, whose reactivity can be modulated by adjusting the electronic properties of its substituents, offering a potential avenue to improved selectivity and reduced off-target effects.
Part 1: Application Note - Mechanism of Covalent Target Engagement
Targeted covalent inhibitors typically operate via a two-step mechanism.[1][6] First, the inhibitor binds non-covalently to the target's active site, forming a reversible encounter complex (E•I). This initial binding is driven by standard intermolecular forces and is governed by an affinity constant, KI. Following this recognition event, a suitably positioned nucleophilic residue on the enzyme attacks the electrophilic warhead, leading to the formation of an irreversible covalent bond (E-I). This second step is a chemical reaction with a rate constant of inactivation, kinact.[7][8]
For a cyclopropyl ketoester, the proposed mechanism involves the nucleophilic thiol of a cysteine residue attacking one of the electrophilic carbons of the cyclopropane ring, facilitated by the electron-withdrawing ketoester group. This results in a ring-opening event and the formation of a stable thioether linkage.
Caption: A comprehensive HTS cascade for discovery and validation of covalent inhibitors.
Part 3: Detailed Experimental Protocols
Protocol 1: Primary HTS Using a Fluorescence-Based Enzymatic Assay
This protocol is designed to identify compounds that exhibit time-dependent inhibition of a target enzyme (e.g., a cysteine protease or kinase). It employs a pre-incubation step, which is critical for allowing covalent bond formation to occur before measuring residual enzyme activity.
Objective: To identify initial hits from a large compound library.
Materials:
-
Target Enzyme (e.g., a cysteine protease)
-
Fluorogenic Substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with appropriate co-factors and 0.01% Triton X-100)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for cysteine proteases
-
Compound Library (dissolved in DMSO)
-
Reference Inhibitor (known covalent inhibitor for the target)
-
384-well, low-volume, black assay plates
-
Automated liquid handling systems
-
Plate reader with fluorescence detection
Methodology:
-
Plate Preparation: Using an acoustic dispenser, transfer 50 nL of each library compound (at 10 mM in DMSO) to the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM.
-
Control Wells:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of a high concentration of a reference covalent inhibitor.
-
No Enzyme Control: Add 50 nL of DMSO (used for background subtraction).
-
-
Enzyme Addition & Pre-incubation:
-
Prepare an enzyme solution in assay buffer at 2X the final concentration.
-
Dispense 25 µL of the enzyme solution into all wells except the "No Enzyme" controls. Dispense 25 µL of assay buffer into the "No Enzyme" wells.
-
Seal the plates and centrifuge briefly (1 min at 1000 rpm).
-
Pre-incubate the plates for a fixed time (e.g., 60 minutes) at room temperature. This allows time for the covalent reaction to proceed.
-
-
Reaction Initiation:
-
Prepare a substrate solution in assay buffer at 2X the final concentration (typically at or near its Km).
-
Dispense 25 µL of the substrate solution to all wells to start the enzymatic reaction. The final volume is 50 µL.
-
-
Signal Detection:
-
Immediately transfer the plate to a kinetic plate reader.
-
Measure the fluorescence signal every minute for 15-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the data using the control wells:
-
% Inhibition = 100 * (1 - (Rate_Sample - Rate_NoEnzyme) / (Rate_DMSO - Rate_NoEnzyme))
-
-
Compounds showing inhibition above a defined threshold (e.g., >50%) are considered initial hits.
-
Protocol 2: Hit Characterization via Time-Dependent IC50 Shift Assay
A hallmark of irreversible covalent inhibition is that the apparent potency (IC50) decreases with longer pre-incubation times. This assay confirms this behavior and provides the data needed to calculate kinetic constants. [7][9] Objective: To confirm covalent mechanism and gather data for kinetic analysis.
Methodology:
-
Compound Plating: Prepare serial dilutions (e.g., 8-point, 1:3 dilution series) for each hit compound. Plate these dilutions as in Protocol 1.
-
Staggered Pre-incubation: Set up multiple identical plates. Pre-incubate these plates with the enzyme for different durations (e.g., 5, 15, 30, 60, and 120 minutes).
-
Reaction & Detection: Following each respective pre-incubation period, initiate the reaction by adding substrate and measure the enzymatic rate as described in Protocol 1.
-
Data Analysis:
-
For each pre-incubation time point, plot the % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
A significant decrease in IC50 with increasing pre-incubation time is strong evidence of a covalent mechanism.
-
Table 1: Representative Data from a Time-Dependent IC50 Shift Assay
| Pre-incubation Time (min) | IC50 (µM) |
| 5 | 12.5 |
| 15 | 4.8 |
| 30 | 2.1 |
| 60 | 0.9 |
| 120 | 0.4 |
Protocol 3: Definitive Validation by Intact Protein Mass Spectrometry
This protocol provides direct, unambiguous evidence of covalent bond formation by measuring the mass increase of the target protein upon incubation with the inhibitor. [10][11][12] Objective: To confirm the formation of a covalent protein-inhibitor adduct.
Materials:
-
Purified Target Protein (≥95% purity)
-
Hit Compound
-
MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.5)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
Methodology:
-
Sample Preparation:
-
Test Sample: Incubate the target protein (e.g., 5 µM) with a 5-fold molar excess of the hit compound (25 µM) in MS-compatible buffer. Incubate for 2 hours at room temperature.
-
Control Sample: Incubate the target protein (5 µM) with an equivalent volume of DMSO.
-
-
LC-MS Analysis:
-
Inject a small amount (e.g., 5-10 µL) of each sample onto the LC-MS system.
-
The UPLC step is used primarily for rapid desalting of the protein prior to MS analysis. [13] * LC Method (Example):
-
Column: C4 reverse-phase desalting column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Rapid step gradient to elute the protein.
-
-
-
MS Data Acquisition:
-
Acquire mass spectra across a m/z range appropriate for the expected charge state envelope of the protein.
-
-
Data Deconvolution:
-
Process the raw spectra using a deconvolution algorithm (e.g., MaxEnt) to convert the charge state envelope into a zero-charge mass spectrum. [13]5. Interpretation:
-
Compare the deconvoluted mass of the control protein with the inhibitor-treated protein.
-
A mass shift in the treated sample that corresponds precisely to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct. [10]Multiple additions may indicate non-specific reactivity. [14]
-
Part 4: Data Analysis and Kinetic Parameter Determination
The data from the time-dependent IC50 assay can be further analyzed to determine the key kinetic parameters kinact and KI. [7][9]
Sources
- 1. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. chimia.ch [chimia.ch]
- 3. scispace.com [scispace.com]
- 4. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. emerypharma.com [emerypharma.com]
- 13. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
Application in the Synthesis of Pharmaceutical Intermediates: A Guide to Modern Synthetic Methodologies
Introduction: The Synthetic Backbone of Modern Medicine
In the intricate and lengthy journey of drug discovery and development, the synthesis of active pharmaceutical ingredients (APIs) stands as a cornerstone. The efficiency, scalability, and sustainability of these synthetic routes are paramount, directly influencing the cost, accessibility, and environmental footprint of life-saving medications.[1] Central to this endeavor is the production of pharmaceutical intermediates—the chemical building blocks that are meticulously assembled to construct the final API.[1][2] This technical guide, designed for researchers, scientists, and drug development professionals, delves into the application of cutting-edge synthetic methodologies that are revolutionizing the synthesis of these crucial intermediates. We will explore the "why" behind the choice of a particular method and provide detailed protocols to illustrate the "how," empowering you to leverage these powerful tools in your own research and development.
Shifting Paradigms: Key Technologies Shaping Intermediate Synthesis
The landscape of synthetic organic chemistry is in a constant state of evolution, driven by the dual needs for increased efficiency and greater sustainability.[3][4] Several key technologies have emerged as particularly impactful in the context of pharmaceutical intermediate synthesis.
Continuous Flow Chemistry: From Batch to Continuous Production
Continuous flow chemistry, where reactions are conducted in a continuously flowing stream, has transitioned from a niche technology to a mainstream application in the pharmaceutical industry.[5][6] This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise control over reaction parameters, and seamless scalability from laboratory to production.[5][6][7]
The ability to telescope multi-step sequences without isolating intermediates is a key advantage, streamlining the overall process.[7] A notable example is the flow synthesis of a key intermediate for the tyrosine kinase inhibitor Gleevec, which involves an amide formation, a nucleophilic substitution, and a Buchwald-Hartwig coupling performed in a continuous sequence.[8]
The following diagram illustrates a typical workflow for a multi-step synthesis of a pharmaceutical intermediate using continuous flow technology.
Sources
- 1. mlunias.com [mlunias.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green Chemistry Case Studies: Success Stories in Drug Development – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 4. acs.org [acs.org]
- 5. syrris.com [syrris.com]
- 6. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 7. mdpi.com [mdpi.com]
- 8. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 4-cyclopropyl-2,4-dioxobutanoate synthesis
This guide provides in-depth technical support for researchers and scientists engaged in the synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate. It is designed to address common challenges and questions that may arise during the experimental process, with a focus on optimizing reaction conditions and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
1. What is the most common and effective method for synthesizing Ethyl 4-cyclopropyl-2,4-dioxobutanoate?
The most prevalent and effective method for synthesizing Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a crossed Claisen condensation.[1][2][3] This reaction involves the base-catalyzed condensation of cyclopropyl methyl ketone with diethyl oxalate.[4][5]
The general transformation is as follows:
-
Nucleophile: The enolate of cyclopropyl methyl ketone, formed by deprotonation with a strong base.
-
Electrophile: Diethyl oxalate.
-
Base: Sodium ethoxide is commonly used. It is crucial that the alkoxide base matches the alkoxy group of the ester to prevent transesterification side reactions.[6][7]
-
Product: The corresponding β-keto ester, Ethyl 4-cyclopropyl-2,4-dioxobutanoate.[4]
2. My reaction yield is low or I'm recovering unreacted starting materials. What are the likely causes and how can I improve the yield?
Low or no yield in a Claisen-type condensation can stem from several factors. Here’s a troubleshooting guide to address this issue:
-
Base Inactivity or Insufficient Strength: Sodium ethoxide is hygroscopic and its efficacy can be diminished by moisture. Ensure you are using a freshly prepared or properly stored base. The base must be strong enough to deprotonate the α-carbon of the cyclopropyl methyl ketone to a sufficient extent to initiate the condensation.[8]
-
Anhydrous Conditions: The presence of water will quench the base and can lead to hydrolysis of the ester starting material.[6][8] All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Reaction Stoichiometry and Driving the Equilibrium: The Claisen condensation is an equilibrium process.[9] To drive the reaction to completion, a stoichiometric amount of base is required. The final step of the mechanism involves the deprotonation of the product, the β-keto ester, which is more acidic than the starting ketone. This irreversible acid-base reaction pulls the equilibrium towards the product side.[2][9][10] Ensure at least one full equivalent of base is used.
-
Temperature and Reaction Time: While the initial addition of reagents is often performed at low temperatures (e.g., 0 °C) to control the reaction rate, a subsequent period at room temperature or gentle heating (e.g., up to 80°C) may be necessary to ensure the reaction goes to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
3. I'm observing significant side product formation. What are these side products and how can I minimize them?
The primary side reaction of concern in a crossed Claisen condensation is the self-condensation of the enolizable ketone (cyclopropyl methyl ketone in this case).
-
Minimizing Self-Condensation: To favor the desired crossed product, the experimental setup should ensure that the enolate of cyclopropyl methyl ketone preferentially reacts with diethyl oxalate. A common strategy is to slowly add the mixture of cyclopropyl methyl ketone and diethyl oxalate to the base solution.[4] This maintains a low concentration of the enolizable ketone, reducing the likelihood of self-condensation.
-
Transesterification: If using an alkoxide base that does not match the ester (e.g., sodium methoxide with diethyl oxalate), transesterification can occur, leading to a mixture of ester products.[6][11] Always use a base with the corresponding alkoxide (i.e., sodium ethoxide for diethyl oxalate).[7]
Experimental Protocol and Optimization
Optimized Protocol for Ethyl 4-cyclopropyl-2,4-dioxobutanoate Synthesis
This protocol is based on established literature procedures and best practices for Claisen condensations.[4][5]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium | 22.99 | 16.19 g | 0.704 |
| Anhydrous Ethanol | 46.07 | 250 mL | - |
| Cyclopropyl methyl ketone | 84.12 | 20 g | 0.238 |
| Diethyl oxalate | 146.14 | 34.76 g | 0.238 |
| Diethyl ether | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Dilute Sulfuric Acid | - | As needed | - |
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (16.19 g) in portions to anhydrous ethanol (150 mL) in a flask equipped with a condenser. The reaction is exothermic. Allow the mixture to cool to room temperature.
-
Reaction Setup: Cool the sodium ethoxide solution to 0 °C using an ice bath.
-
Addition of Reactants: In a separate flask, prepare a mixture of cyclopropyl methyl ketone (20 g) and diethyl oxalate (34.76 g). Slowly add this mixture dropwise to the cooled sodium ethoxide solution over approximately 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature naturally. Add an additional 100 mL of anhydrous ethanol and continue stirring for at least one hour.
-
Driving the Reaction to Completion: Heat the reaction mixture to 80 °C and maintain this temperature for 45 minutes.[4]
-
Work-up:
-
Cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
To the resulting solid, add ethyl acetate, wash with ethanol, and filter to collect the solid sodium salt of the product.
-
Dissolve the solid in water and acidify to a pH of approximately 2 with dilute sulfuric acid. This will protonate the enolate to form the final β-keto ester.
-
Extract the aqueous solution with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which typically presents as a brown liquid.[4]
-
Visualizing the Workflow
The following diagram outlines the key stages of the synthesis and work-up process.
Caption: A workflow diagram for the synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive base due to moisture exposure. | Use freshly prepared sodium ethoxide or a new bottle of a commercial solution. Ensure all glassware is oven-dried. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting materials persist, consider extending the reaction time at room temperature or increasing the heating period. | |
| Incorrect stoichiometry. | Ensure at least a full molar equivalent of base is used relative to the limiting reagent (cyclopropyl methyl ketone). | |
| Formation of a White Precipitate During Reaction | This is expected and is the sodium salt of the β-keto ester product. | This is a positive indication that the reaction is proceeding. The precipitate is collected and then neutralized during the acidic work-up. |
| Product is Dark/Oily After Purification | Residual impurities or slight decomposition. | The crude product is often a brown liquid.[4] For higher purity, consider purification by column chromatography on silica gel.[12] |
| Broad Peaks in NMR Spectrum | The product exists as a mixture of keto and enol tautomers.[13] | This is a characteristic of β-dicarbonyl compounds and is not necessarily an indication of impurity. The ratio of tautomers can be solvent-dependent. |
References
-
Wikipedia. Dieckmann condensation. [Link]
-
Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. [Link]
-
Tanabe, Y., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society. [Link]
-
Chegg. (2019, January 14). Dieckmann condensation [Video]. YouTube. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Organic Chemistry Tutor. Claisen Condensation. [Link]
-
Hennessy, A. J., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24699-24713. [Link]
-
ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. [Link]
-
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
ResearchGate. b-Ketoesters as a valuable tool for the synthesis of complex natural products. [Link]
-
Menéndez, C., et al. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(07), 1053-1057. [Link]
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... [Link]
-
Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-326. [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Oregon State University. (2020, February 7). The Claisen Condensation. [Link]
- Google Patents. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
-
Chad's Prep. 21.6 Claisen Condensation Reactions. [Link]
-
Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry [Video]. YouTube. [Link]
-
KPU Pressbooks. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II. [Link]
-
Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. [Link]
-
Online Chemistry Notes. (2021, June 8). Claisen condensation reaction - Examples and Mechanism. [Link]
-
PubChem. Ethyl 4-cyclopropyl-2,4-dioxobutanoate. [Link]
-
Nicolaou, K. C., et al. (2000). Synthesis and Biological Evaluation of 12,13-Cyclopropyl and 12,13-Cyclobutyl Epothilones. Chemistry – A European Journal, 6(16), 2783-2800. [Link]
-
ResearchGate. (2025, August 5). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. [Link]
-
ResearchGate. Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or.... [Link]
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ethyl 4-cyclopropyl-2,4-dioxobutanoate | 21080-80-8 [chemicalbook.com]
- 5. 21080-80-8 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. The Claisen Condensation [sites.science.oregonstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 13. Claisen condensation reaction - Examples and Mechanism [chemicalnote.com]
Technical Support Center: Synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable β-keto ester intermediate. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you troubleshoot side reactions, optimize your yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your synthesis, which typically involves a mixed Claisen-type condensation between a cyclopropylacetic ester derivative and an acetic ester derivative.
Q1: My yield of Ethyl 4-cyclopropyl-3-oxobutanoate is unexpectedly low, and my crude NMR/GC-MS shows a significant amount of ethyl acetoacetate. What is the likely cause?
A: This is a classic symptom of a competing self-condensation reaction outcompeting your desired mixed Claisen condensation . In a typical procedure where you react ethyl cyclopropylacetate and ethyl acetate with a base like sodium ethoxide, the base can deprotonate either ester. If ethyl acetate is deprotonated, it can react with another molecule of ethyl acetate to form ethyl acetoacetate, a common and often difficult-to-remove impurity.[1][2][3]
Root Cause Analysis:
The formation of an ester enolate is the first step in the Claisen condensation.[4][5] When two different esters that both possess α-hydrogens are present (e.g., ethyl acetate and ethyl cyclopropylacetate), four possible condensation products can form. The desired reaction is the "crossed" or "mixed" condensation. The primary side reaction is the self-condensation of ethyl acetate, as its α-protons are readily abstracted.
Visualizing the Competing Pathways:
The following diagram illustrates the desired reaction versus the primary side reaction pathway.
Mitigation Strategy: The key is to control which enolate forms preferentially. A highly effective strategy is to slowly add the more reactive electrophile (in this case, ethyl acetate) to a pre-formed solution of the base and the desired nucleophile (ethyl cyclopropylacetate). This keeps the concentration of the competing electrophile low at all times.
Q2: After acidic workup, my product seems to decompose, indicated by gas evolution and a drop in yield. What is happening?
A: Your product, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation , especially under harsh acidic or basic conditions, or at elevated temperatures.[6][7]
Mechanism of Decomposition:
-
Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid, forming 4-cyclopropyl-3-oxobutanoic acid. This can occur during a prolonged or aggressive acidic/basic workup.
-
Decarboxylation: β-keto acids are thermally unstable and readily lose carbon dioxide (CO₂) to form a ketone, in this case, cyclopropylacetone.[6]
Troubleshooting Protocol: Workup and Purification
| Parameter | Standard Procedure (High Risk) | Recommended Procedure (Low Risk) | Rationale |
| Acidification | Use of strong acids (e.g., conc. HCl). | Use a chilled, dilute solution of a weaker acid (e.g., 10% citric acid or saturated NH₄Cl). | Minimizes the rate of ester hydrolysis.[8] |
| Temperature | Room temperature or warmer. | Maintain temperature at 0-5 °C during the entire workup and extraction. | Both hydrolysis and decarboxylation are significantly slower at lower temperatures. |
| Contact Time | Prolonged exposure to aqueous acid. | Minimize contact time. Perform extractions quickly and move to the drying step promptly. | Reduces the extent of hydrolysis. |
| Distillation | Atmospheric pressure distillation. | Vacuum distillation at the lowest possible temperature. | High temperatures can promote thermal decomposition and decarboxylation. |
Q3: I'm performing an acylation using cyclopropylacetyl chloride, but I'm getting a significant amount of an O-acylated enol ether side product. How can I promote the desired C-acylation?
A: The enolate of your starting material (e.g., ethyl acetoacetate) is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-acylation) or the enolate oxygen (O-acylation). The formation of the O-acylated product is a common side reaction, particularly with highly reactive acylating agents like acid chlorides.
Research has shown that the choice of counter-ion and base can significantly influence the C/O acylation ratio. Using magnesium chloride (MgCl₂) with a tertiary amine base like pyridine has been reported to strongly favor C-acylation of β-keto esters.[9]
Mechanism of Action:
The magnesium ion (Mg²⁺) is believed to form a tight chelate with the β-keto ester enolate. This chelation blocks the oxygen atom, making the α-carbon the more sterically accessible and electronically favorable site for acylation.
Recommended Protocol Modification: In a procedure involving the acylation of ethyl acetoacetate with cyclopropylacetyl chloride, add one equivalent of anhydrous MgCl₂ to the reaction mixture before adding two equivalents of pyridine as the base. This should significantly suppress the formation of the O-acylated side product.[9]
Q4: My reaction is sluggish and gives a poor yield. I'm using sodium ethoxide, but my starting ester is a methyl ester. Could this be the problem?
A: Absolutely. This issue stems from transesterification . When the alkoxide base does not match the alcohol portion of the ester, an equilibrium is established where the ester group is exchanged.[10]
For example, using sodium ethoxide (NaOEt) with methyl cyclopropylacetate will lead to a mixture of four different esters in your reaction vessel, dramatically complicating the reaction and reducing the yield of the desired ethyl ester product.
The Rule of Thumb for Base Selection: Always use an alkoxide base that corresponds to the alcohol group of your starting ester(s).
-
For ethyl esters, use sodium ethoxide (NaOEt) or potassium ethoxide (KOEt).
-
For methyl esters, use sodium methoxide (NaOMe).
-
Alternatively, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to pre-form the enolate, avoiding transesterification altogether, though this requires stricter anhydrous conditions and cryogenic temperatures.[10]
Troubleshooting Workflow: Identifying and Solving Synthesis Issues
If you are facing an issue not covered above, this workflow can help diagnose the problem.
Protocol: Purification of Ethyl 4-cyclopropyl-3-oxobutanoate
This protocol describes the purification of the title compound from a crude reaction mixture containing ethyl acetoacetate as a major impurity using flash column chromatography.
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - all chromatography grade
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel on aluminum, with F₂₅₄ indicator)
-
TLC visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain solution.
Procedure:
-
Sample Preparation: Dissolve ~1 g of the crude oil in a minimal amount of dichloromethane (DCM) or the initial eluent mixture (e.g., 2-3 mL).
-
TLC Analysis:
-
Develop a TLC plate using 10% EtOAc in Hexanes as the mobile phase.
-
Spot the starting materials (if available) and the crude mixture.
-
Visualize under UV light and then by dipping in KMnO₄ stain followed by gentle heating.
-
The desired product, Ethyl 4-cyclopropyl-3-oxobutanoate, is typically less polar than the ethyl acetoacetate side product. Expect Rf values around 0.3-0.4 for the product and 0.2-0.3 for the impurity in this solvent system. Adjust the solvent polarity if separation is poor.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% EtOAc in Hexanes).
-
Pour the slurry into the column and allow it to pack under a gentle positive pressure of air or nitrogen. Ensure the silica bed is flat and free of cracks.
-
-
Loading the Sample:
-
Carefully add the dissolved crude product solution to the top of the silica bed.
-
Allow the sample to absorb onto the silica.
-
-
Elution:
-
Begin eluting the column with 5% EtOAc/Hexanes, collecting fractions.
-
Monitor the elution process by collecting small fractions (e.g., 10-15 mL) and analyzing them by TLC.
-
After the less polar, non-carbonyl impurities have eluted, increase the solvent polarity to 10% EtOAc/Hexanes to elute the desired product.
-
The ethyl acetoacetate impurity will elute after the desired product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified Ethyl 4-cyclopropyl-3-oxobutanoate as a colorless to pale yellow oil.
-
-
Characterization: Confirm the purity and identity of the product using ¹H NMR, ¹³C NMR, and GC-MS.
References
-
Brown, W. H. (2018, November 27). Ethyl acetoacetate. Encyclopedia Britannica. [Link]
-
ChemBK. (2022, January 1). Ethyl acetoacetate. [Link]
-
Toppr. (2018, August 21). Self condensation of two moles of ethyl acetate in the presence of sodium ethoxide yields. [Link]
-
Kazmierczak, J. C., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 190. [Link]
-
Wikipedia. (n.d.). Darzens reaction. Retrieved February 18, 2026, from [Link]
-
Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research. [Link]
-
Ashenhurst, J. (n.d.). Darzens Condensation. Master Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved February 18, 2026, from [Link]
- Hansley, V. L., & Schott, S. (1958). U.S. Patent No. 2,843,622.
-
Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications. [Link]
-
Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. [Link]
-
Ashenhurst, J. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved February 18, 2026, from [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(5), 208-224. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). The Acetoacetic Ester Condensation and Certain Related Reactions. Retrieved February 18, 2026, from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
The Claisen Condensation. (n.d.). [Link]
-
LibreTexts Chemistry. (2024, September 30). The Claisen Condensation Reaction. [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved February 18, 2026, from [Link]
-
Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved February 18, 2026, from [Link]
-
Stack Exchange. (2014, July 27). What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?[Link]
-
PubChem. (n.d.). Ethyl 4-cyclopropyl-3-oxobutanoate. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2019, May). Dialkylation of Ethyl 4-(Het)aryl-3-oxobutanoates as a Route to 5-(2-Oxoethyl)cyclopentenones. [Link]
-
Product Class 3: Cyclopropanones and Their Precursors. (n.d.). [Link]
-
Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved February 18, 2026, from [Link]
-
Organic Syntheses. (1926). Ethyl Acetoacetate. 6, 36. [Link]
-
SciELO. (n.d.). Cyclohexenones Through Addition of Ethyl Acetoacetate to 3-Aryl-1-(thiophen-3-yl)prop-2-en-1-one Derivatives. [Link]
-
Stack Exchange. (2020, July 26). Product of the reaction of ethyl acetoacetate with alkaline benzoyl chloride followed by addition of ammonium chloride. [Link]
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry, 50(14), 2622-2624. [Link]
-
Cambridge University Press. (n.d.). Barton Decarboxylation. [Link]
- A new Catalytic Route to Deoxypropion
Sources
- 1. Self condensation of two moles of ethyl acetate in the presence of sodium ethoxide yields :- [tardigrade.in]
- 2. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. One moment, please... [chemistrysteps.com]
Technical Support Center: Cyclopropyl Ketone Acylation
This guide functions as a specialized Technical Support Center for researchers optimizing the acylation of cyclopropyl ketones. It prioritizes the
Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Side-Reaction Suppression
Part 1: The Thermodynamic Landscape (Root Cause Analysis)
Before adjusting your protocol, you must understand why this reaction fails. Cyclopropyl ketones present a unique "double-bind" chemically:
-
The Walsh Orbital Vulnerability (Ring Strain): The cyclopropyl ring possesses significant angle strain (~27.5 kcal/mol). The C-C bonds have high p-character (Walsh orbitals), making them behave like alkenes.
-
The Risk:[1] Under strong Lewis Acid conditions (e.g.,
) or strong Brønsted acidic quenches, the ring opens via homo-Michael addition or cationic rearrangement, typically yielding 5-halo-2-pentanones.
-
-
The Ambident Enolate Problem (O- vs. C-Acylation): Acylating the
-carbon requires forming an enolate.-
The Risk:[1] Kinetic control with hard electrophiles (acid chlorides) often favors O-acylation , producing enol esters instead of the desired C-acylated
-diketone. -
The Fix: You must shift from charge-controlled (ionic) interactions to orbital-controlled (chelation) interactions.
-
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant ring-opening byproducts (chloroketones) in my LCMS."
Diagnosis: Acid-Catalyzed Ring Cleavage.[2]
You likely used a classic Friedel-Crafts catalyst (like
Corrective Action:
-
Stop using Aluminum Chloride:
is too harsh for cyclopropyl ketones. -
Switch to Magnesium (II): Use anhydrous
or . Magnesium coordinates with the dicarbonyl intermediate but is not acidic enough to trigger ring opening. -
Buffer the Quench: Never quench directly with concentrated HCl. Use saturated
or dilute ( ) at . Ensure the internal temperature does not spike during the quench.
Issue 2: "My yield is low, and I'm isolating the Enol Ester (O-acylated product)."
Diagnosis: Hard/Soft Acid-Base Mismatch.[3]
If you are using an acid chloride with a simple base (like
Corrective Action:
-
Implement Soft Enolization: Add
(1.0–1.5 equiv) to your reaction. -
Mechanism: The
ion binds to the ketone oxygen and the base, forming a six-membered chelate transition state. This effectively "masks" the oxygen, forcing the incoming electrophile to attack the -carbon (C-acylation).
Issue 3: "The reaction stalls or self-condenses (Aldol-type side products)."
Diagnosis: Proton Exchange Equilibrium.
The product (
Corrective Action:
-
Base Stoichiometry: You need at least 2.0 equivalents of base (or 1 eq of base + 1 eq of a sacrificial deprotonating agent). The first equivalent forms the enolate; the second equivalent deprotonates the product to drive the equilibrium forward.
Part 3: The "Gold Standard" Protocol
Method: Magnesium-Mediated Soft Enolization
Application: Synthesis of cyclopropyl
Reagents
-
Cyclopropyl Methyl Ketone (1.0 equiv)[4]
-
Acylating Agent (e.g., Acid Chloride or Imidazolide) (1.1 equiv)
-
Anhydrous
(1.2 equiv) -
Triethylamine (
) (2.5 equiv) -
Solvent: Acetonitrile (
) or DCM (Anhydrous)
Step-by-Step Workflow
-
Chelate Formation: Charge the reactor with anhydrous
and . Add the Cyclopropyl Methyl Ketone. Cool to .-
Why: Pre-complexation of Mg to the ketone carbonyl protects the ring and activates the
-protons.
-
-
Enolization: Add
dropwise over 20 minutes. Stir for 30–60 minutes at .-
Observation: The mixture may become a thick slurry (the magnesium enolate). Ensure robust stirring.
-
-
Acylation: Add the Acid Chloride dropwise. Maintain temperature
.-
Critical: Exotherms here can degrade the cyclopropyl ring.
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Check HPLC. If O-acylation is observed, heat to
to induce O-to-C rearrangement (if thermodynamically favorable), but monitor for ring opening.
-
-
Buffered Workup: Cool to
. Quench with or . Extract with EtOAc.[5]
Base Selection Guide
| Base | Suitability for Cyclopropyl Acylation | Notes | |
| Triethylamine ( | 10.75 | High (with | Standard for soft enolization. Mild. |
| LiHMDS | 26 | Medium | Good for kinetic control at |
| NaH | 35 | Low | "Hard" base. High risk of self-condensation and "runaway" exotherms. |
| Pyridine | 5.2 | Low | Too weak for direct enolization; used as acid scavenger only. |
Part 4: Visualization (Pathway Logic)
Diagram 1: Troubleshooting Decision Tree
This flow logic helps you determine the failure point based on crude analysis.
Caption: Decision tree for diagnosing yield loss in cyclopropyl ketone acylation.
Diagram 2: The Magnesium Chelate Mechanism
Understanding the transition state is key to fixing O- vs C-selectivity.
Caption: The Magnesium Chelate effect directs attack to the Carbon (C-Acylation) while stabilizing the strained ring.
References
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of magnesium enolates of ketones.Journal of Organic Chemistry . [Link] Grounding: Establishes the foundational MgCl2/TEA protocol for C-acylation.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.) - Chapter 21: Formation of Enolates. [Link] Grounding: Authoritative source on thermodynamic vs. kinetic control and O- vs C-acylation selectivity.
-
Organic Syntheses. (2002).[6] Formation of
-Keto Esters from -Keto Esters (Zinc/Magnesium Carbenoid strategies).Org.[5][7] Synth. 2002, 79, 146. [Link] Grounding: Validates metal-mediated homologation and acylation strategies for cyclopropyl derivatives.
Sources
- 1. CN105622369B - A kind of preparation method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 2. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Polar Cyclopropyl Compounds
Introduction: The Unique Purification Challenge of Polar Cyclopropyl Compounds
Researchers in medicinal chemistry and drug development frequently encounter cyclopropyl moieties in their lead compounds. The cyclopropyl group is valued for its ability to introduce conformational rigidity and improve metabolic stability.[1] However, when this small, strained ring is combined with polar functional groups (such as amines, hydroxyls, or carboxylic acids), purification can become a significant bottleneck. These molecules present a dual challenge: their high polarity makes them difficult to retain and resolve using standard chromatographic techniques, while the inherent ring strain of the cyclopropane makes them susceptible to degradation under certain conditions.[2]
This guide is designed to serve as a technical resource for scientists facing these challenges. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: From Tailing Peaks to Compound Degradation
This section addresses specific, common problems encountered during the purification of polar cyclopropyl compounds, organized by the purification technique.
Issue 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q: My polar cyclopropyl compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is the most common issue with polar analytes in RP-HPLC, as they have a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase. [3]
Root Cause Analysis & Solutions:
-
Insufficient Interaction with Stationary Phase: The fundamental problem is a polarity mismatch.[4] Standard C18 columns are too hydrophobic to effectively retain highly polar molecules.[5]
-
Solution 1: Employ a More Polar Stationary Phase. Consider columns with embedded polar groups (EPG) or phenyl-hexyl phases, which offer different selectivity and enhanced retention for polar compounds.[3][6] Some modern RP columns are also designed to be stable in 100% aqueous mobile phases without suffering from "hydrophobic collapse".[5]
-
Solution 2: Switch to an Orthogonal Technique like HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds. It uses a polar stationary phase (e.g., silica, diol, amide) and a high-organic mobile phase, with water acting as the strong eluting solvent.[7][8][9] Retention increases with analyte polarity, making it an ideal alternative.[10]
-
Solution 3: Utilize Ion-Pairing Chromatography. For ionizable cyclopropyl compounds (e.g., amines, carboxylic acids), adding an ion-pairing reagent to the mobile phase can dramatically increase retention. An anionic agent like an alkyl sulfonate will pair with a protonated basic compound, increasing its hydrophobicity and retention on a C18 column. Be aware that ion-pairing agents can be difficult to remove from the column and may suppress signal in mass spectrometry (MS).[5]
-
Q: I am observing severe peak tailing for my basic cyclopropylamine compound. What is causing this and how can I fix it?
A: Peak tailing for basic compounds is typically caused by secondary interactions with acidic silanol groups on the silica support of the stationary phase.
Root Cause Analysis & Solutions:
-
Silanol Interactions: Free silanol groups (Si-OH) on the silica surface can become deprotonated (SiO⁻) and interact strongly with protonated basic analytes (R-NH₃⁺), leading to tailing.[3]
-
Solution 1: Adjust Mobile Phase pH. For basic compounds, operating at a low pH (e.g., 2.5-4.0 using formic or acetic acid) ensures the analyte is fully protonated while simultaneously suppressing the ionization of the acidic silanol groups.[3][11] Conversely, a high pH (e.g., using ammonium hydroxide or bicarbonate) can be used to run the analyte in its neutral form, but this requires a column specifically designed for high pH stability.
-
Solution 2: Use a High-Quality, End-Capped Column. Modern, high-purity silica columns that are thoroughly end-capped (reacting residual silanols with a silylating agent) have fewer active sites and are less prone to causing peak tailing.
-
Solution 3: Increase Buffer Concentration. A higher concentration of buffer ions in the mobile phase can help to shield the analyte from interacting with active sites on the stationary phase, improving peak shape.[12]
-
Issue 2: Normal-Phase & Flash Column Chromatography
Q: My compound streaks badly or remains irreversibly adsorbed on the silica gel baseline, even with highly polar solvent systems like 10% methanol in dichloromethane.
A: This indicates very strong, likely irreversible, interaction with the acidic silica gel stationary phase.
Root Cause Analysis & Solutions:
-
Strong Acid-Base Interactions: Polar amines and other basic functional groups can bind very strongly to the acidic silanol groups on the silica surface.[13]
-
Solution 1: Deactivate the Silica Gel. Adding a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonium hydroxide, to the eluent can neutralize the acidic sites on the silica, preventing strong adsorption and improving elution.[3][14] For very sensitive compounds, the silica can be pre-treated by flushing the column with a solvent mixture containing the base before loading the sample.
-
Solution 2: Use an Alternative Stationary Phase. Alumina (basic or neutral) can be an excellent alternative to silica for purifying basic compounds.[14][15] Diol- or amine-functionalized silica phases are also commercially available and offer different selectivity for polar compounds.[15][16]
-
Solution 3: Employ HILIC for Flash Chromatography. The principles of HILIC can be applied to flash chromatography. Using a mobile phase system like acetonitrile/water on a bare silica column can provide excellent separation for compounds that are too polar for traditional normal-phase conditions.[17]
-
Q: My yield is very low after flash chromatography, and TLC analysis of the column fractions shows multiple new spots. I suspect the cyclopropyl ring is decomposing.
A: The acidic nature of standard silica gel is a well-known cause of degradation for acid-sensitive functional groups, including strained cyclopropane rings, particularly those activated by adjacent electron-donating groups. [13][14]
Root Cause Analysis & Solutions:
-
Acid-Catalyzed Ring Opening: The Lewis acidic silanol groups on the silica surface can catalyze the protonation and subsequent ring-opening of the cyclopropane, especially if a stable carbocation intermediate can be formed (e.g., a cyclopropylcarbinyl cation).[2][18][19]
-
Solution 1: Neutralize the Chromatographic System. As described above, adding 1-2% triethylamine or ammonium hydroxide to your eluent is critical.[14] This simple step often completely prevents on-column degradation.
-
Solution 2: Use Deactivated Silica or Alumina. If base additives are incompatible with your molecule, using a less acidic stationary phase like neutral alumina or commercially available deactivated silica is the best approach.
-
Solution 3: Minimize Contact Time. Purify the compound as quickly as possible. A shorter, wider column is preferable to a long, thin one to reduce the time the compound spends on the stationary phase.
-
Issue 3: Alternative & Advanced Chromatographic Techniques
Q: I am considering Supercritical Fluid Chromatography (SFC) for my polar chiral cyclopropyl compound. Is this a suitable technique?
A: Yes, SFC is an excellent and increasingly popular technique for purifying both polar and chiral compounds, often providing faster and more efficient separations than HPLC. [20][21]
Key Considerations:
-
Mobile Phase: SFC typically uses supercritical CO₂, a non-polar solvent, mixed with a polar organic co-solvent (modifier), most commonly methanol.[22][23] For very polar compounds, additives are often required to improve peak shape and solubility.
-
Additives: Basic additives (like diethylamine) are used for acidic compounds, while acidic additives (like trifluoroacetic acid or ammonium acetate) are used for basic compounds to ensure they remain in a single ionic state.[20]
-
-
Advantages:
-
Speed: The low viscosity of the mobile phase allows for very high flow rates, leading to rapid purifications.[24]
-
Green Chemistry: It significantly reduces the consumption of organic solvents compared to HPLC.[24]
-
Concentrated Fractions: The CO₂ evaporates upon depressurization, leaving the purified compound dissolved in a small volume of the organic modifier, simplifying sample recovery.[24]
-
Chiral Separations: SFC is a dominant technique in the pharmaceutical industry for chiral separations.[22]
-
Frequently Asked Questions (FAQs)
Q1: Why is the combination of "polar" and "cyclopropyl" so uniquely challenging for purification? A1: The challenge arises from two conflicting properties. The high polarity demands a polar-friendly purification technique (like HILIC or reversed-phase with highly aqueous mobile phases), which often involves protic solvents or pH modifiers. However, the cyclopropyl ring, due to its inherent ring strain, can be susceptible to acid-catalyzed ring-opening, a reaction that can be inadvertently promoted by the very conditions needed to chromatograph the polar part of the molecule.[2][19]
Q2: When should I use HILIC instead of reversed-phase HPLC? A2: You should opt for HILIC when your polar cyclopropyl compound has insufficient retention in reversed-phase, even with a 100% aqueous mobile phase.[7][10] HILIC is specifically designed for this scenario, using a high-organic mobile phase to retain and separate polar analytes on a polar stationary phase.[8][17] It is particularly effective for polar metabolites, amino acids, and other highly hydrophilic molecules.[7]
Q3: Can using a protecting group strategy simplify the purification process? A3: Absolutely. Temporarily protecting highly polar functional groups is a classic and highly effective strategy.[25] Converting a polar amine to a less polar carbamate (e.g., Boc or Cbz) or a carboxylic acid to an ester can dramatically change the molecule's chromatographic behavior, making it amenable to standard normal-phase or reversed-phase techniques.[26][27] The protecting group is then removed in a subsequent step after purification is complete. This adds steps to the synthesis but can save significant time and material loss during purification.
Q4: What is Mixed-Mode Chromatography and how can it help? A4: Mixed-mode chromatography (MMC) uses stationary phases that have both hydrophobic (like C18) and ion-exchange (anionic or cationic) functionalities.[12][28] This allows for multiple, simultaneous retention mechanisms.[29] For a polar, basic cyclopropyl compound, an MMC column with reversed-phase and cation-exchange properties can provide excellent retention and unique selectivity without the need for ion-pairing agents, making it fully compatible with MS detection.[5][12]
Data & Method Selection
Table 1: Comparison of Primary Chromatographic Techniques for Polar Cyclopropyl Compounds
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages | Best For... |
| Reversed-Phase (RP-HPLC) | Nonpolar (C18, C8) | Polar (Water/Acetonitrile/Methanol) | Familiar, robust, wide availability of columns.[5] | Poor retention for very polar compounds; potential for peak tailing with bases.[3] | Moderately polar compounds; ionizable compounds with pH modifiers or ion-pairing agents.[11] |
| HILIC | Polar (Silica, Diol, Amide) | High Organic + Aqueous Buffer[7][8] | Excellent retention for very polar compounds; MS-friendly mobile phases.[10] | Can require longer equilibration times; retention mechanism can be complex.[8] | Highly polar, hydrophilic compounds that fail to retain in RP-HPLC.[9] |
| Mixed-Mode (MMC) | Dual-functionality (e.g., C18 + SCX) | Aqueous/Organic Buffers | Retains both polar and nonpolar analytes; excellent selectivity for charged compounds.[28][29] | Method development can be more complex due to multiple retention mechanisms.[5] | Complex mixtures containing analytes with a wide range of polarities and charges.[12] |
| Supercritical Fluid (SFC) | Chiral or Achiral (e.g., Diol, 2-EP) | Supercritical CO₂ + Organic Modifier (e.g., Methanol) + Additive[20] | Very fast separations; reduced solvent usage; ideal for chiral compounds.[22][23] | Requires specialized instrumentation; not suitable for non-volatile salts.[22] | Chiral separations; high-throughput purification of moderately polar compounds.[24] |
Diagram 1: Decision Workflow for Purification Method Selection
This diagram provides a logical pathway for choosing an appropriate purification strategy based on initial observations.
Caption: Workflow for selecting and optimizing a purification method.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography of Acid-Sensitive Compounds
This protocol is designed to prevent the on-column degradation of compounds susceptible to acid-catalyzed decomposition.[14]
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Eluent (e.g., Dichloromethane/Methanol mixture)
-
Triethylamine (TEA) or Ammonium Hydroxide (25% in water)
-
Crude sample pre-adsorbed onto a small amount of silica
Procedure:
-
Prepare Deactivating Eluent: Create your starting polarity solvent system (e.g., 98:2 DCM:MeOH). To this mixture, add 1-2% by volume of triethylamine. Example: To 100 mL of eluent, add 1-2 mL of TEA.
-
Column Packing (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the deactivating eluent to form a uniform slurry.
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, stable bed.
-
-
Equilibration: Flush the packed column with 2-3 column volumes of the deactivating eluent. This ensures that all acidic sites throughout the silica bed are neutralized.
-
Sample Loading: Carefully load your pre-adsorbed sample onto the top of the column bed.
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient, ensuring that the base additive is present in all eluents used.
-
Fraction Collection: Collect and analyze fractions as you normally would via TLC.
Protocol 2: Generic Screening Method for HILIC
This protocol provides a starting point for developing a HILIC separation method for a novel polar cyclopropyl compound.
Materials & Instrumentation:
-
HPLC system with a gradient pump and UV detector
-
HILIC column (e.g., bare silica, amide, or diol phase; 150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate
-
Sample dissolved in 75:25 Acetonitrile:Methanol or a similar high-organic mixture.
Procedure:
-
Column Conditioning and Equilibration:
-
Flush the column with 100% Mobile Phase B for 5-10 minutes to hydrate the stationary phase.
-
Flush with 100% Mobile Phase A for at least 15-20 minutes to ensure thorough equilibration. HILIC often requires longer equilibration than reversed-phase.
-
-
Generic Gradient Method:
-
Time (min) | % Mobile Phase B
-
--- | ---
-
0.0 | 5.0
-
15.0 | 50.0
-
16.0 | 95.0
-
18.0 | 95.0
-
18.1 | 5.0
-
25.0 | 5.0
-
-
Injection: Inject a small volume (1-5 µL) of the sample.
-
Optimization: Based on the results of the screening run, adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape for your specific compound.[8]
Diagram 2: Troubleshooting Workflow for Compound Instability
This diagram illustrates the thought process when diagnosing and solving issues related to the chemical instability of the cyclopropyl ring during purification.
Caption: Troubleshooting workflow for cyclopropane ring instability.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Dr. Maisch GmbH. HILIC. Available from: [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]
-
Alpert, A. J. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. Available from: [Link]
-
ResearchGate. (PDF) Mixed-Mode Chromatography. Available from: [Link]
-
PolyLC Inc. HILIC Columns for Polar Separations. Available from: [Link]
-
Welch Materials, Inc. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes?. Available from: [Link] SFC/how-good-is-sfc-for-polar-analytes/32185
-
Wikipedia. Supercritical fluid chromatography. Available from: [Link]
-
Phenomenex. TROUBLESHOOTING GUIDE. Available from: [Link]
-
LCGC International. (2025, November 26). Mixed-Mode Chromatography—A Review. Available from: [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Waters Corporation. (2026, February 9). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available from: [Link]
-
Buchi.com. Supercritical Fluid Chromatography. Available from: [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]
-
Li, X. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Catalysis. Available from: [Link]
-
ResearchGate. (2023, November 25). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Available from: [Link]
-
Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. r/chemistry. Available from: [Link]
-
ResearchGate. Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase | Request PDF. Available from: [Link]
-
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available from: [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Available from: [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
- Google Patents. US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
-
Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Available from: [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Available from: [Link]
-
YouTube. (2022, September 2). Stability of cyclopropylmethyl carbocation. Available from: [Link]
-
PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Available from: [Link]
-
Patsnap Eureka. (2025, July 15). Strategies to Improve Alkyl Compound Purity. Available from: [Link]
-
SciSpace. (2018, September 20). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Available from: [Link]
-
Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Available from: [Link]
-
Wiley Online Library. structure and reactivity of the cyclopropane species. Available from: [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available from: [Link]
-
PubMed. (2026, February 9). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Available from: [Link]
-
Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Available from: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. welch-us.com [welch-us.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HILIC â Dr. Maisch [dr-maisch.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. polylc.com [polylc.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. helixchrom.com [helixchrom.com]
- 13. Chromatography [chem.rochester.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotage.com [biotage.com]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. scispace.com [scispace.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 23. Supercritical Fluid Chromatography | Buchi.com [buchi.com]
- 24. researchgate.net [researchgate.net]
- 25. Protective Groups [organic-chemistry.org]
- 26. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 27. tcichemicals.com [tcichemicals.com]
- 28. researchgate.net [researchgate.net]
- 29. chromatographyonline.com [chromatographyonline.com]
Alternative catalysts for the synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate
Topic: Alternative Catalytic & Promoter Systems for
Executive Summary & Core Directive
The Challenge: The classical synthesis of Ethyl 4-cyclopropyl-3-oxobutanoate (CAS: 1128-09-2 / 630399-84-7) typically relies on the Claisen condensation using strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). While effective, these methods present significant safety hazards (hydrogen evolution), require cryogenic conditions, and often lead to ring-opening side reactions due to the high ring strain of the cyclopropyl moiety (~27.5 kcal/mol).
The Solution:
This guide details Magnesium-mediated "Soft Enolization" strategies. These methods utilize mild Lewis Acid promoters (
Technical Methodologies
Method A: The Magnesium Chloride ( ) / Base System
The "Masamune-Claisen" Approach – Best for Scalability and Safety.
This method replaces NaH with anhydrous Magnesium Chloride and a mild amine base. The
Reagents:
-
Potassium Monoethyl Malonate (K-MEM) or Malonic Acid Monoethyl Ester (MAME)
-
Anhydrous Magnesium Chloride (
) -
Cyclopropylacetyl Chloride (Note: Not Cyclopropanecarbonyl chloride)
-
Triethylamine (
)[1] -
Solvent: Acetonitrile (
) or Ethyl Acetate ( )
Protocol:
-
Catalyst Formation: Suspend K-MEM (1.2 equiv) and anhydrous
(1.5 equiv) in dry . -
Activation: Cool to 0°C. Add
(2.5 equiv) dropwise. The mixture will thicken as the Magnesium bis(monomethyl malonate) complex forms. Stir for 2 hours at 20°C. -
Acylation: Cool to 0°C. Add Cyclopropylacetyl Chloride (1.0 equiv) dropwise.
-
Critical: Maintain temperature <5°C to prevent ring opening during addition.
-
-
Reaction: Warm to room temperature and stir for 12–16 hours.
-
Decarboxylation & Workup:
-
Quench with dilute HCl (1.0 M) or citric acid solution.
-
Stir vigorously for 30 minutes to facilitate decarboxylation of the intermediate acylated malonate.
-
Extract with EtOAc. Wash with saturated
(to remove unreacted acid) and brine.
-
Mechanism of Action (Visualized):
Figure 1: The Magnesium ion acts as a template, holding the malonate enolate in a specific geometry that prevents O-acylation and favors C-acylation, while avoiding the high pKa conditions that threaten the cyclopropane ring.
Method B: The CDI Activation Route
The "Acid Chloride-Free" Approach – Best for Sensitive Substrates.
If Cyclopropylacetyl chloride is unstable or difficult to source, this method activates the parent acid (Cyclopropylacetic acid) directly using N,N'-Carbonyldiimidazole (CDI).
Reagents:
-
Cyclopropylacetic Acid[2]
-
CDI (1.1 equiv)
-
Magnesium salt of Monoethyl Malonate (
) -
Solvent: THF (anhydrous)
Protocol:
-
Activation: Dissolve Cyclopropylacetic Acid in THF. Add CDI in portions at 0°C.
-
Observation: Gas evolution (
) confirms activation. Stir 1 hour at RT.
-
-
Enolate Preparation: In a separate vessel, prepare the magnesium malonate salt (or use pre-formed).
-
Coupling: Add the magnesium malonate solution to the activated acyl imidazole solution.
-
Stir: 12–18 hours at RT.
-
Workup: Quench with 10% citric acid. The acidic workup drives the decarboxylation.
Comparative Data Analysis
| Feature | Standard Method (NaH) | Alternative Method A ( | Alternative Method B (CDI) |
| Base Strength | Strong ( | Mild ( | Neutral/Mild |
| Temperature | -78°C to 0°C | 0°C to 25°C | 20°C |
| Ring Safety | Risk of Ring Opening | High Retention | High Retention |
| Moisture Tolerance | Zero (Pyrophoric) | Moderate (Hygroscopic) | Low (CDI is water sensitive) |
| Yield (Typical) | 60–75% | 80–90% | 75–85% |
| Key Impurity | O-acylated product | Unreacted Acid | Imidazole residues |
Troubleshooting & FAQs
Troubleshooting Matrix: Diagnosing Failure Modes
Figure 2: Decision tree for resolving common synthetic issues with cyclopropyl beta-keto esters.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing "Ethyl 3-cyclopropyl-3-oxopropanoate" instead of the target "4-cyclopropyl"?
-
Diagnosis: You likely used Cyclopropanecarbonyl chloride (the acid chloride attached directly to the ring) instead of Cyclopropylacetyl chloride (which has a
spacer). -
Correction: Verify your starting material CAS. You need the extra methylene group to get the "4-cyclopropyl" numbering in the final butanoate chain.
Q2: The reaction mixture turned into a solid rock during the
-
Answer: No. The magnesium-malonate complex is often a thick slurry or paste.
-
Fix: Add additional dry Acetonitrile or switch to THF. High-torque mechanical stirring is recommended over magnetic stirring for scales >10g.
Q3: Can I use commercial Magnesium Ethoxide (
-
Answer: Yes, but with a caveat. Commercial
varies wildly in quality and surface area. It is often "dead" due to surface oxidation/hydration. The method generates the active magnesium species in situ, ensuring high activity every time.
Q4: My NMR shows alkene peaks around 5.0-6.0 ppm. What happened?
-
Diagnosis: Acid-catalyzed ring opening of the cyclopropane.
-
Root Cause: The quench was too acidic or the reaction got too hot.
-
Fix: Use saturated Ammonium Chloride (
) or 10% Citric Acid for the quench instead of HCl. Keep the internal temperature below 25°C during the quench.
References
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of magnesium enolates of malonic esters. Journal of Organic Chemistry.
-
Clay, R. J., et al. (1983). Synthesis of beta-keto esters from acid chlorides and magnesium malonates. Synthesis.
-
Wuts, P. G. M., & Greene, T. W. (2006). Protection for the Carbonyl Group. In Greene's Protective Groups in Organic Synthesis. (Context on cyclopropane stability).
-
PubChem Compound Summary. (2024). Ethyl 4-cyclopropyl-3-oxobutanoate. National Center for Biotechnology Information.
Sources
Technical Support Center: Strategies for Overcoming Poor Solubility of Cyclopropyl Intermediates
Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor solubility encountered with cyclopropyl intermediates in organic synthesis.
The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to enhance metabolic stability, potency, and to modulate the physicochemical properties of a molecule.[1][2] However, the introduction of this small, rigid, and often lipophilic ring can lead to significant solubility challenges, hindering reaction progress, purification, and overall efficiency. This guide is designed to provide you with a systematic approach to diagnosing and solving these solubility issues.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental observations and provides a step-by-step approach to resolving the underlying solubility problem.
Scenario 1: My cyclopropyl-containing starting material will not dissolve in the reaction solvent.
This is a common and often frustrating starting point. Incomplete dissolution can lead to sluggish or stalled reactions and inaccurate assessment of reaction conversion.
Initial Diagnostic Questions:
-
What is the polarity of your starting material and your chosen solvent? The fundamental principle of "like dissolves like" is the first consideration.[3] Highly non-polar cyclopropyl intermediates will require non-polar solvents, while the presence of polar functional groups will necessitate more polar solvents.
-
Have you tried heating the mixture? For many organic solids, solubility increases with temperature.[4][5]
-
What is the particle size of your starting material? Larger crystals have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.[6][7]
Troubleshooting Workflow:
-
Systematic Solvent Screening: Begin by testing the solubility of a small amount of your intermediate in a variety of common laboratory solvents with a range of polarities.
-
Employing Co-solvents: If a single solvent is ineffective, a co-solvent system can be highly beneficial.[9][10] This involves using a mixture of two or more miscible solvents to fine-tune the polarity of the medium.
-
Protocol for Co-solvent System Development:
-
Attempt to dissolve the intermediate in the primary reaction solvent.
-
Gradually add a miscible co-solvent in which the compound shows higher solubility, with vigorous stirring.[3]
-
Continue adding the co-solvent until complete dissolution is achieved.
-
Note the final solvent ratio for scaling up the reaction.
-
-
-
Temperature Adjustment: Carefully heat the solvent while stirring to aid dissolution.[11] Be mindful of the boiling point of the solvent and the thermal stability of your intermediate.
-
Particle Size Reduction: If you suspect large crystal size is hindering dissolution, you can:
-
Grind the material: Use a mortar and pestle to reduce the particle size.[7]
-
Sonication: Utilize an ultrasonic bath to break up solid aggregates and enhance dissolution.[3]
-
Protocol for Sonication-Assisted Dissolution:
-
Place the starting material and solvent in a suitable vessel.
-
Immerse the vessel in an ultrasonic bath.
-
Sonicate until the solid is fully dissolved or no further change is observed.[3]
-
-
-
Scenario 2: My reaction is sluggish or incomplete, and I suspect poor solubility is the cause.
Even if the starting material appears to dissolve initially, it may not be present at a high enough concentration for the reaction to proceed efficiently.
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest approach is to increase the amount of solvent to ensure all reactants are fully solvated. However, this may not be practical for large-scale reactions.
-
Re-evaluate the Solvent System: If increasing the volume is not feasible, a more aggressive solvent system may be required. Consider high-boiling point polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP), provided they are compatible with your reaction chemistry.
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase where the cyclopropyl intermediate resides, a phase-transfer catalyst can facilitate the reaction by shuttling reactants across the phase boundary.
Scenario 3: My cyclopropyl-containing product precipitates during the reaction or workup.
Precipitation of the desired product can complicate monitoring reaction progress and lead to isolation difficulties. Conversely, precipitation of an intermediate can halt the reaction altogether.
Troubleshooting Strategies:
-
Maintain a Higher Temperature: If the product is less soluble at lower temperatures, maintaining a higher reaction and workup temperature can keep it in solution.
-
Hot Filtration: If the product crystallizes upon cooling, a hot filtration can be used to separate it from soluble impurities.
-
Solvent Swap: If the product is insoluble in the reaction solvent but soluble in another, a solvent swap can be performed post-reaction to facilitate purification.
-
Forced Precipitation: If the goal is to isolate the product, a controlled precipitation can be induced by adding an anti-solvent (a solvent in which the product is insoluble).
Frequently Asked Questions (FAQs)
Q1: Why are some cyclopropyl intermediates so poorly soluble?
A1: The poor solubility of many cyclopropyl intermediates can be attributed to several factors:
-
Lipophilicity: The cyclopropyl group is a small, hydrocarbon-rich moiety that increases the non-polar character of a molecule.[2]
-
Rigidity and Planarity: The rigid, planar nature of the cyclopropane ring can lead to efficient crystal packing, resulting in a high lattice energy that is difficult for solvents to overcome.[12]
-
Lack of Hydrogen Bonding Moieties: If the rest of the molecule lacks hydrogen bond donors or acceptors, its ability to interact with polar solvents is significantly reduced.
Q2: Are there any general solvent recommendations for reactions involving cyclopropanes?
A2: While solvent choice is highly substrate-dependent, some general guidelines can be followed. For many cyclopropanation reactions, such as the Simmons-Smith reaction, ethereal solvents like diethyl ether or THF are commonly used.[13] For reactions involving donor-acceptor cyclopropanes, a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM) have been successfully employed.[8][14]
Q3: Can I predict the solubility of my cyclopropyl intermediate before starting my experiment?
A3: While precise prediction is challenging, computational tools can provide valuable guidance. Quantitative Structure-Property Relationship (QSPR) models can estimate solubility based on molecular descriptors such as molecular weight, volume, and the number of hydrogen bond donors and acceptors.[15][16][17] These models can be particularly useful in the early stages of drug discovery to flag potentially problematic compounds.
Q4: My intermediate contains an acidic or basic functional group. How can I leverage this to improve solubility?
A4: The presence of an ionizable group is a significant advantage.
-
Salt Formation: Converting an acidic or basic intermediate to its corresponding salt can dramatically increase its solubility in polar solvents, particularly water.[18][19][20] This is a widely used strategy in the pharmaceutical industry.[21] For a weak acid, adding a base will form a more soluble anionic salt.[22] For a weak base, adding an acid will form a more soluble cationic salt.
-
Protocol for Solubility Enhancement via Salt Formation:
-
Dissolve the acidic or basic intermediate in a suitable organic solvent.
-
Add a stoichiometric amount of a suitable acid (for bases) or base (for acids). Common choices include HCl, H₂SO₄, or toluenesulfonic acid for basic compounds, and NaOH, KOH, or organic amines for acidic compounds.
-
The salt may precipitate, which can then be isolated and redissolved in a more polar solvent, or it may remain in solution with enhanced solubility.
-
-
-
pH Adjustment: For aqueous systems, adjusting the pH can significantly impact solubility. For an acidic compound, increasing the pH above its pKa will lead to deprotonation and increased solubility. For a basic compound, decreasing the pH below its pKa will result in protonation and enhanced solubility.
Q5: Are there any advanced techniques for solubilizing particularly challenging cyclopropyl intermediates?
A5: Yes, for highly intractable compounds, several advanced methods can be explored:
-
Use of Surfactants: Surfactants form micelles that can encapsulate non-polar molecules, increasing their apparent solubility in aqueous media.[10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the non-polar regions and increasing aqueous solubility.[7][23]
-
Co-crystallization: Forming a co-crystal with a highly soluble co-former can improve the dissolution properties of the intermediate.[10]
-
Solid-Phase Synthesis: In some cases, performing reactions in the solid phase using techniques like ball milling can circumvent solubility issues altogether.[24]
Data Summary Tables
Table 1: Common Solvents for Solubility Screening
| Solvent | Polarity | Type | Boiling Point (°C) | Notes |
| Heptane | Non-polar | Alkane | 98 | Good for highly non-polar compounds. |
| Toluene | Non-polar | Aromatic | 111 | Can dissolve a range of non-polar to moderately polar compounds. |
| Dichloromethane (DCM) | Polar Aprotic | Halogenated | 40 | A versatile solvent for many organic reactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Ether | 66 | Good for a wide range of polarities. |
| Acetonitrile (MeCN) | Polar Aprotic | Nitrile | 82 | A polar aprotic solvent with a relatively high boiling point. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Amide | 153 | A high-boiling point solvent with excellent solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sulfoxide | 189 | A very strong solvent, but can be difficult to remove. |
| Ethanol | Polar Protic | Alcohol | 78 | A common polar protic solvent. |
Visualizing the Troubleshooting Process
References
-
Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. Available at: [Link]
-
Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 856-860. Available at: [Link]
-
Milik, M., & Skolnick, J. (2004). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Pharmaceutical Research, 21(2), 249-256. Available at: [Link]
-
Cheng, A., & Merz, K. M. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(8), 1837-1847. Available at: [Link]
-
Huuskonen, J. (2008). Quantitative structure-property relationships for drug solubility prediction using evolved neural networks. 2008 IEEE Congress on Evolutionary Computation (IEEE World Congress on Computational Intelligence). Available at: [Link]
-
Briel, T., & Luedeker, D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. American Pharmaceutical Review. Available at: [Link]
-
Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Available at: [Link]
-
University of Texas Medical Branch. (n.d.). A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems. Available at: [Link]
-
ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available at: [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Available at: [Link]
-
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available at: [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? Available at: [Link]
-
Sharma, D., & Saini, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 78-85. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated... Available at: [Link]
-
Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available at: [Link]
-
Asia Research News. (2021). Toward overcoming solubility issues in organic chemistry. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. Available at: [Link]
- Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
Asian Journal of Pharmacy and Technology. (n.d.). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
-
National Center for Biotechnology Information. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Available at: [Link]
-
Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]
-
PubMed. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Available at: [Link]
-
MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Available at: [Link]
-
American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmasalmanac.com [pharmasalmanac.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. researchgate.net [researchgate.net]
- 23. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. asiaresearchnews.com [asiaresearchnews.com]
Minimizing byproduct formation in the synthesis of cyclopropyl β-keto esters
Technical Support Center: Synthesis of Cyclopropyl -Keto Esters
Topic: Minimizing Byproduct Formation in Cyclopropyl
Executive Summary: The Stability Paradox
Cyclopropyl
-
The Cyclopropane Ring: Possesses high ring strain (~27.5 kcal/mol), making it susceptible to acid-catalyzed ring opening (homoallylic rearrangement).
-
The
-Keto Ester Moiety: Prone to decarboxylation and O-acylation if metal chelation is not strictly controlled.
This guide provides a root-cause analysis of byproduct formation and validated protocols to minimize them using Magnesium Enolate Chemistry and Meldrum’s Acid pathways.
Module 1: Critical Byproduct Analysis
Before troubleshooting, identify the enemy. The three most common byproducts in this synthesis are:
| Byproduct Type | Chemical Signature (NMR/LCMS) | Root Cause |
| Type A: Ring-Opened Halo-Esters | Acid Attack: Strong mineral acids (HCl) generated during acylation attack the strained ring. | |
| Type B: O-Acylated Enol Esters | IR: Vinyl ester stretch (~1760 cm | Hard/Soft Mismatch: Use of "hard" cations (Li+, Na+) or high temperatures favors O-attack over C-attack. |
| Type C: Decarboxylated Ketone | Thermal Instability: Reaction temperature >50°C during workup or acidic hydrolysis. |
Module 2: The Magnesium Enolate Protocol (Recommended)
Why this route? The use of Magnesium Chloride (
Optimized Protocol: Mediated Acylation
Reagents: Potassium Ethyl Malonate (PEM),
Step-by-Step Workflow:
-
Enolate Formation: Suspend PEM (1.2 equiv) and
(1.5 equiv) in dry acetonitrile. Cool to 0°C. -
Base Addition: Add
(2.5 equiv) dropwise. Crucial: Stir for 2–3 hours at 20°C. The slurry will thicken, indicating the formation of the complex . -
Acylation: Cool to 0°C. Add Cyclopropanecarbonyl Chloride (1.0 equiv) dropwise. Keep internal temp <5°C to prevent O-acylation.
-
Quench: Quench with dilute HCl (1N). Critical: Do not use conc. HCl; pH must not drop below 2.0 to protect the cyclopropyl ring.
Visualizing the Chelation Control
Figure 1: Magnesium chelation directs the reaction toward C-acylation (Green Path) and suppresses O-acylation (Red Path).[1]
Module 3: The Meldrum’s Acid Protocol (Alternative)
Why this route? High yield and clean products, if the acid byproduct is managed. It involves reacting Meldrum's acid with the acid chloride, followed by alcoholysis.
The Danger Zone: The reaction generates 1 equivalent of HCl. If this HCl is not scavenged immediately, it opens the cyclopropane ring.
Troubleshooting the Meldrum's Route
| Issue | Diagnosis | Solution |
| Ring Opening | Product contains ~5-10% alkene impurity. | Base Stoichiometry: You must use 2.0–2.2 equivalents of Pyridine. The first equiv neutralizes the HCl; the second forms the pyridinium salt of the Meldrum's derivative. |
| Incomplete Alcoholysis | Intermediate remains after reflux. | Catalyst: Add a catalytic amount of Copper powder or Copper(II) Acetate during the ethanol reflux step to lower the activation energy for decarboxylation. |
Technical Support FAQs
Q1: I am seeing a significant "homoallylic" impurity (ring opening). How do I remove it?
A: You cannot easily remove it by distillation as boiling points are similar. Prevention is the only cure.
-
Check: Are you using
to make your acid chloride in situ? Ensure all excess and HCl are removed (vacuum purge/nitrogen sweep) before introducing the enolate/Meldrum's acid. -
Check: During the quench of the magnesium enolate, is the local concentration of acid too high? Action: Reverse quench (pour reaction mixture into acid) with vigorous stirring to prevent "hot spots" of low pH.
Q2: Why is my yield low using the Magnesium Ethoxide ( ) method?
A:
-
Test: Your
should be a free-flowing powder. If it's clumpy, it's wet. -
Fix: Switch to the
method (Module 2). It is more robust against trace moisture because the active species is generated in situ.
Q3: I see O-acylated product despite using Magnesium. Why?
A: This usually indicates Temperature Abuse or Solvent Effects .
-
Temperature: Acylation must occur at <5°C. At higher temperatures, the thermodynamic preference for O-acylation (formation of the conjugated enol ester) takes over.
-
Solvent: Avoid highly polar aprotic solvents like DMF if possible, as they can solvate the Mg cation and weaken the chelation effect. Use THF or Acetonitrile.
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experiment failure.
Figure 2: Diagnostic logic for impurity isolation.
References
-
Clay, R. J., et al. "Synthesis of beta-keto esters from Meldrum's acid." Synthesis, 1993, 290. Link
- Core citation for the Meldrum's acid alcoholysis protocol.
-
Oikawa, Y., et al. "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters." Journal of Organic Chemistry, 1978, 43(10), 2087-2088. Link
- Foundational paper on the pyridine/acid chloride method.
-
Rathke, M. W., & Cowan, P. J. "Procedures for the acylation of magnesium enolates." Journal of Organic Chemistry, 1985, 50(15), 2622-2624. Link
- Establishes the MgCl2/Et3N mechanism for C-selective acyl
-
Wuts, P. G. M., et al. "The Role of Magnesium in the Acylation of Malonic Acid Half Esters." Organic Process Research & Development, 2002.[2]
- Process safety and scale-up considerations for fluoroquinolone intermedi
Strategies for the selective functionalization of dioxobutanoates
Topic: Strategies for the Selective Functionalization of Ethyl 2,4-Dioxobutanoates Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Status: Online | Senior Application Scientist: Dr. A. Vance
Introduction: The "Polymorphic" Synthon
Welcome to the technical support hub for Ethyl 2,4-dioxobutanoates (also known as ethyl benzoylpyruvates).
You are likely here because this scaffold—essential for HIV integrase inhibitors (DKAs), Src kinase inhibitors, and HCV therapeutics—is behaving unpredictably. Structurally, you are dealing with a 1,3,4-tricarbonyl system (C1-ester, C2-ketone, C4-ketone) containing a highly acidic methylene bridge (C3).
This guide addresses the three most common "tickets" we receive: Regioselective Cyclization , Enantioselective Reduction , and Chemoselective Condensation .
Ticket #1042: Regiocontrol Failure in Pyrazole Synthesis
User Issue: "I reacted ethyl 2,4-dioxo-4-phenylbutanoate with methylhydrazine, expecting the 1-methyl-3-carboxylate isomer. I got a 50:50 mixture or predominantly the 5-carboxylate. How do I force the regioselectivity?"
Root Cause Analysis
The reaction of hydrazines (
-
Electronic Control: The C2 ketone (adjacent to the ester) is electronically more electrophilic due to the inductive effect of the ester.
-
Steric/Hard-Soft Control: The C4 ketone (adjacent to the aryl ring) is softer and sterically distinct.
If you run this in neutral ethanol, you rely on subtle electronic differences, leading to mixtures. You must exert kinetic control via pH or Lewis acids.
Troubleshooting Protocol: The "pH-Switch" Method
To selectively synthesize the 1-methyl-5-aryl-3-carboxylate (Isomer A) vs. the 1-methyl-3-aryl-5-carboxylate (Isomer B), follow this decision matrix.
Scenario A: Target = 3-Carboxylate Isomer (Attack at C2 first)
Mechanism: The unsubstituted
-
Reagents: Methylhydrazine, AcOH (Cat.), EtOH.
-
Condition: Acidic Buffer (pH 4-5). Protonation activates the C2 carbonyl significantly more than the conjugated C4 carbonyl.
-
Step-by-Step:
-
Dissolve dioxobutanoate (1 eq) in EtOH.
-
Add Glacial Acetic Acid (0.5 eq).
-
Cool to 0°C.
-
Add Methylhydrazine (1.1 eq) dropwise.
-
Why? Acid suppresses the deprotonation of the hydrazine, ensuring the neutral
attacks the most electron-deficient center (C2).
-
Scenario B: Target = 5-Carboxylate Isomer (Attack at C4 first)
Mechanism: Directing the substituted nitrogen or forcing Michael-type addition.
-
Reagents: Methylhydrazine, NaH or EtONa, THF/DMF.
-
Condition: Basic Conditions.
-
Step-by-Step:
-
Generate the enolate of the dioxobutanoate using NaH (1.1 eq) in dry THF at 0°C.
-
Add Methylhydrazine.
-
Why? In basic media, the reaction often proceeds via a Michael-addition-like attack on the enone tautomer, or the hydrazine anion attacks the sterically accessible C4.
-
Visualization: Regiodivergent Pathways
Caption: Figure 1. Regiodivergent synthesis of pyrazoles controlled by pH-dependent nucleophilic attack sites (C2 vs C4).
Ticket #2088: Enantioselective Hydrogenation (Low ee%)
User Issue: "I need to reduce the C2-ketone to the alcohol to create a chiral alpha-hydroxy ester. I used NaBH4 and got a racemate. I tried standard hydrogenation and got low diastereoselectivity."
Root Cause Analysis
The C2-position of 2,4-dioxobutanoates is prone to dynamic racemization via enolization at the C3 position. Even if you reduce it enantioselectively, the starting material is constantly equilibrating.
-
Solution: You must utilize Dynamic Kinetic Resolution (DKR) . This process converts a racemic starting material into a single enantiomer product (100% theoretical yield) because the catalyst reduces one enantiomer faster than the racemization rate (
).
Troubleshooting Protocol: The Noyori DKR System
You require a Ruthenium-BINAP complex. The specific architecture of the catalyst allows it to recognize the "chiral pocket" of the substrate.
Recommended System:
Experimental Workflow:
-
Substrate Prep: Dissolve Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 mmol) in degassed Dichloromethane (DCM) . Note: DCM often yields higher ee than MeOH for bulky diketo esters.
-
Catalyst Loading: Add
(1 mol%). -
Pressure: Pressurize autoclave to 100 atm (high pressure is crucial) .
-
Why? High
pressure accelerates the hydrogenation step ( ), ensuring it captures the preferred enantiomer immediately after it forms via racemization.
-
-
Temperature: Heat to 50°C.
-
Why? Heat is required to ensure the racemization rate (
) is fast enough to replenish the preferred enantiomer.
-
-
Workup: Vent and concentrate.
Data: Solvent & Pressure Effects on ee%
| Solvent | H2 Pressure (atm) | Yield (%) | ee (%) | Configuration |
| MeOH | 4 | 85 | 72 | (R) |
| MeOH | 100 | 92 | 88 | (R) |
| DCM | 100 | 95 | 98 | (R) |
| THF | 100 | 60 | 45 | (R) |
Visualization: Dynamic Kinetic Resolution (DKR)
Caption: Figure 2. Mechanism of Noyori DKR. Rapid racemization allows the catalyst to funnel the entire population through the lower-energy transition state.
Ticket #3015: Chemoselectivity in Quinoxaline Synthesis
User Issue: "I am trying to make a quinoxaline derivative by reacting the dioxobutanoate with o-phenylenediamine. I am getting polymers or degradation."
Root Cause Analysis
The 1,2-diamine is a bis-nucleophile. The dioxobutanoate has three electrophilic sites.
-
Issue: If you use harsh Lewis acids or high heat (refluxing toluene/pTSA), the diamine may attack the ester (C1) leading to amides, or the C3 position may undergo aldol polymerization.
-
Solution: Use a Green Catalysis approach that activates the 1,2-dicarbonyl system (C2-C4 or C1-C2) specifically without activating the ester for transamidation.
Troubleshooting Protocol: The Molybdate Method
Ammonium heptamolybdate is a highly chemoselective catalyst for condensing diamines with 1,2-dicarbonyls in aqueous media.
-
Reagents: o-Phenylenediamine (1 eq), Ammonium heptamolybdate tetrahydrate (1 mol%).
-
Solvent: EtOH/Water (3:1).[1]
-
Temperature: Room Temperature.
Step-by-Step:
-
Mix dioxobutanoate and catalyst in EtOH/Water.
-
Add diamine slowly.
-
Stir at RT for 30-60 mins.
-
Mechanism: The Mo(VI) species coordinates to the 1,2-diketo motif (C2 and C4 enol), increasing electrophilicity towards the amine, while the water suppresses ester attack.
-
Result: Exclusive formation of the 3-ethoxycarbonyl-2-methyl-quinoxaline derivative (via C2/C3 attack) or the specific regioisomer defined by the dicarbonyl segment.
References
-
Ref 1 (Pyrazoles): Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. (2023).[2] MDPI.
-
Ref 2 (Noyori DKR): The Noyori Asymmetric Hydrogenation Reaction. Harvard University Myers Group.
-
Ref 3 (Src Kinase/Synthesis): Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. (2015). Journal of Sciences, Islamic Republic of Iran.
-
Ref 4 (Quinoxalines): Synthesis of Quinoxaline Derivatives via Condensation... Using (NH4)6Mo7O24.[1] (2009).[1] SID/J. Iran. Chem. Soc.
-
Ref 5 (General Reactivity): Site-Selective Functionalization of Common Organic Fragments. (2022).[3] Sciforum.
For further assistance, please contact the Application Science team with your specific LC-MS data.
Sources
Optimizing temperature and reaction time for cyclopropyl ketoester synthesis
Welcome to the technical support center for the synthesis of cyclopropyl ketoesters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cyclopropanation reactions. Here, we address common challenges related to temperature and reaction time optimization through a series of troubleshooting questions and frequently asked questions (FAQs). Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each entry details the likely causes and provides a systematic approach to resolution.
Q1: My reaction yield is low, and I'm observing significant formation of a byproduct that appears to be a result of β-hydride elimination. How can I fix this?
A1: This is a classic challenge in rhodium-catalyzed cyclopropanations, especially when using α-alkyl-α-diazoesters. The β-hydride elimination pathway competes directly with the desired cyclopropanation.[1] Temperature is the most critical parameter to control here.
-
Immediate Action: Lower the reaction temperature significantly. Many of these reactions require temperatures as low as -78 °C to suppress β-hydride elimination.[1] At room temperature, this side reaction often predominates.[1]
-
Underlying Cause: The transition state for β-hydride elimination has a different energy profile than that for cyclopropanation. By lowering the temperature, you are moving into a regime of kinetic control, favoring the pathway with the lower activation energy, which, with the right catalyst, is cyclopropanation.[2][3]
-
Further Optimization:
-
Catalyst Choice: The ligand on the rhodium catalyst plays a crucial role. Sterically demanding ligands, such as triphenylacetate (TPA), have been shown to be highly effective at sterically hindering the conformation required for β-hydride elimination, thus favoring cyclopropanation.[1][4] If you are using a catalyst like dirhodium tetraoctanoate, consider switching to one with bulkier ligands like Rh₂(TPA)₄.[4]
-
Reaction Time: Since you are lowering the temperature, the reaction rate will decrease. You will likely need to extend the reaction time. Monitor the consumption of the diazo compound carefully using Thin Layer Chromatography (TLC) or in-situ IR to determine the optimal endpoint and avoid unnecessary heating during workup.
-
Q2: The diastereoselectivity of my cyclopropanation is poor. How can temperature and reaction time be adjusted to improve the diastereomeric ratio (d.r.)?
A2: Poor diastereoselectivity often indicates that the energy difference between the transition states leading to the different diastereomers is small. Both temperature and reaction time are key levers to pull to address this.
-
Immediate Action:
-
Lower the Temperature: Reducing the reaction temperature is often the first and most effective step. Lower temperatures increase the influence of small energy differences between competing reaction pathways, thus enhancing selectivity.[4]
-
Check for Equilibration: Determine if your reaction conditions allow for equilibration to the more stable thermodynamic product. Analyze the d.r. at different time points. If the ratio of the less stable isomer to the more stable one decreases over time, you are observing a shift from kinetic to thermodynamic control.[2]
-
-
Underlying Cause & Strategy:
-
Kinetic vs. Thermodynamic Control: At low temperatures and shorter reaction times, the product distribution is governed by the relative rates of formation (kinetic control).[2][3] The isomer that forms faster will predominate. At higher temperatures and longer reaction times, the system may have enough energy to overcome the reverse activation barrier, allowing the products to interconvert and eventually settle at a ratio reflecting their relative stabilities (thermodynamic control).[2] The more stable product will then be the major one. You need to determine which product (kinetic or thermodynamic) is your desired one and adjust conditions accordingly.
-
-
Experimental Workflow for Optimization:
-
Temperature Screening: Run a series of small-scale reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature) for a fixed, short duration. This will help identify the optimal temperature for kinetic selectivity.
-
Time Course Study: At a given temperature, take aliquots from the reaction mixture at various time intervals (e.g., 1h, 4h, 12h, 24h) and analyze the d.r. This will reveal if the product ratio is stable or if it evolves over time, indicating a shift towards thermodynamic control.
-
| Parameter | To Favor Kinetic Product | To Favor Thermodynamic Product |
| Temperature | Lower | Higher |
| Reaction Time | Shorter | Longer |
| Reversibility | Conditions should be irreversible | Conditions should be reversible |
Q3: My reaction stalls and does not go to completion, even after an extended period. What are the likely causes related to temperature?
A3: A stalled reaction can be frustrating. Assuming your reagents are pure, the issue often points to catalyst deactivation or a reaction rate that is simply too slow under the chosen conditions.
-
Immediate Action:
-
Modest Temperature Increase: If you are running the reaction at a very low temperature (e.g., -78 °C), consider raising it slightly (e.g., to -40 °C or 0 °C) to increase the reaction rate. Be mindful that this could negatively impact selectivity.[4]
-
Catalyst Stability Check: Catalyst degradation can occur at elevated temperatures.[5] If you are running the reaction at or above room temperature, consider if your catalyst is stable under these conditions for the required duration. Some catalysts, particularly heterogeneous ones, can be deactivated by polymerization of the olefin substrate on their surface.[6]
-
-
Troubleshooting Protocol:
-
Stepwise Temperature Increase: Start the reaction at the optimal low temperature for selectivity. After a certain period, if the reaction has stalled, incrementally increase the temperature and monitor the progress.
-
Fresh Catalyst Addition: In some cases, the catalyst may have a limited lifetime. Adding another portion of the catalyst to the stalled reaction can sometimes restart it.
-
Solvent Effects: Ensure your solvent is appropriate for the chosen temperature and does not freeze or become too viscous, which would impede stirring and slow down the reaction.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual questions to build your foundational knowledge.
Q1: What is the general relationship between reaction temperature and the rate of a cyclopropanation reaction?
A1: Like most chemical reactions, the rate of cyclopropanation is generally governed by the Arrhenius equation. This means that, as a rule of thumb, the reaction rate will increase as the temperature increases. Conversely, lowering the temperature will decrease the reaction rate. This is a critical trade-off to manage, as conditions that favor higher selectivity (lower temperatures) often result in longer reaction times.
Q2: How does slow addition of the diazo compound relate to temperature control?
A2: Slow addition, often via a syringe pump, is a crucial technique that is intimately linked to temperature control. The decomposition of the diazo compound to form the reactive carbene intermediate is often highly exothermic.
-
Maintaining Isothermal Conditions: Slow addition allows the reaction vessel's cooling system to dissipate the heat generated, thereby maintaining the desired low temperature. A rapid addition can cause a sudden temperature spike, leading to a loss of selectivity and an increase in side reactions like carbene dimerization.
-
Controlling Carbene Concentration: By adding the diazo compound slowly, you keep the instantaneous concentration of the highly reactive carbene intermediate low. This minimizes unwanted side reactions and is a key strategy, especially when the alkene substrate is used in stoichiometric or near-stoichiometric amounts.[7]
Q3: Can extending the reaction time for too long be detrimental?
A3: Yes, unnecessarily long reaction times can be harmful, even at optimal temperatures.
-
Product Decomposition: The desired cyclopropyl ketoester product may not be indefinitely stable under the reaction conditions. The strained cyclopropane ring can be susceptible to ring-opening, especially if trace amounts of acid or other reactive species are present.[8]
-
Catalyst Degradation: Over time, the catalyst may slowly degrade or be poisoned, potentially leading to the formation of byproducts.[5]
-
Side Reactions: If there are slow, competing side reactions, extending the time will allow these to become more significant.
It is always best to monitor the reaction (e.g., by TLC, GC, or NMR) to determine when the starting materials have been consumed and then promptly proceed with the workup.[9]
Q4: What is the first step I should take when optimizing a new cyclopropyl ketoester synthesis?
A4: The first and most crucial step is to perform a temperature screening study. This will give you the best indication of the optimal balance between reaction rate and selectivity for your specific substrate and catalyst system.
Visual Aids
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield.
Kinetic vs. Thermodynamic Control
Caption: Energy profile of kinetic vs. thermodynamic control.
References
- BenchChem. (2025). Troubleshooting low yields in the synthesis of cyclopropyl ketones.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones.
-
Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 118(37), 8837–8846. [Link]
-
Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987–2989. [Link]
-
Panne, P., DeAngelis, A., & Fox, J. M. (2010). Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. PMC, NIHMS105956. [Link]
- BenchChem. (2025). How to avoid ring-opening of cyclopropyl ketones during reaction.
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
D'Accolti, L., et al. (2017). HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION. AIR Unimi. [Link]
- BenchChem. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions.
-
Lee, I. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 869. [Link]
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
-
Maji, R., & Kumar, P. (2020). Rhodium-Catalyzed Room Temperature C–C Activation of Cyclopropanol for One-Step Access to Diverse 1,6-Diketones. Organic Letters, 22(7). [Link]
-
Castagnolo, D., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7943. [Link]
- ResearchGate. (n.d.). Catalytic effects revealed in the temperature-dependent decomposition....
-
Bhogadhi, Y. N. D., & Zercher, C. K. (2002). Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 79, 146. [Link]
-
Doyle, M. P. (2006). Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. PMC, PMC2553026. [Link]
-
Fraile, J. M., García, J. I., & Mayoral, J. A. (1996). Cyclopropanation reactions catalysed by copper(II)-exchanged clays and zeolites. Influence of the catalyst on the selectivity. Chemical Communications, (16), 1847. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
- Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β.
- ResearchGate. (n.d.). Optimization of reaction conditions for the conversion of β-ketoester 4 to phenol 6 a.
Sources
- 1. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative study of Ethyl 4-cyclopropyl-2,4-dioxobutanoate and linear analogues
Executive Summary
In the landscape of heterocyclic synthesis—particularly for fluoroquinolone antibiotics and agrochemicals—Ethyl 4-cyclopropyl-2,4-dioxobutanoate (ECDB) represents a "privileged structure" compared to its linear analogues like Ethyl 2,4-dioxohexanoate (Linear-Ethyl) or Ethyl 5-methyl-2,4-dioxohexanoate (Branched-Isopropyl) .
While linear analogues offer lower raw material costs, they suffer from reduced regioselectivity during synthesis and inferior pharmacokinetic profiles in downstream Active Pharmaceutical Ingredients (APIs). This guide provides a technical comparison of these beta-keto esters, focusing on synthetic efficiency, physicochemical stability, and their critical role in Structure-Activity Relationships (SAR).
Chemical Structure & Physicochemical Comparison
The core difference lies in the substituent at the C4 position. The cyclopropyl moiety introduces significant ring strain (~27.5 kcal/mol) and unique electronic properties (σ-donating character similar to a double bond) that linear alkyl chains lack.
Table 1: Comparative Physicochemical Profile[1]
| Feature | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Ethyl 2,4-dioxohexanoate (Linear Analogue) | Ethyl 5-methyl-2,4-dioxohexanoate (Isopropyl Analogue) |
| Structure | Cyclopropyl-CO-CH₂-CO-OEt | CH₃-CH₂-CO-CH₂-CO-OEt | (CH₃)₂CH-CO-CH₂-CO-OEt |
| CAS | 21080-80-8 | 13246-80-5 | 15266-66-7 |
| Molecular Weight | 184.19 g/mol | 172.18 g/mol | 186.21 g/mol |
| LogP (Calc) | ~0.5 - 0.7 | ~0.8 | ~1.1 |
| Synthetic Yield | High (90-95%) | Moderate (70-80%) | High (85-90%) |
| Regioselectivity | Exclusive (No competing | Mixed (Competing C3 enolization possible) | High (Steric hindrance favors methyl) |
| Key Application | Ciprofloxacin, Moxifloxacin precursors | Older generation quinolones | Sparfloxacin precursors |
Technical Insight: The cyclopropyl group is less lipophilic than the isopropyl group despite similar steric bulk. This "Lipophilic Efficiency" is crucial for maintaining water solubility in final drug candidates while ensuring cell permeability.
Synthetic Utility & Reactivity Analysis
The "Cyclopropyl Advantage" in Synthesis
The synthesis of these beta-keto esters typically involves the Claisen condensation of a methyl ketone with diethyl oxalate.
-
Regiocontrol:
-
ECDB: The starting material, cyclopropyl methyl ketone, has enolizable protons only on the methyl group. The cyclopropyl ring carbon has no protons, making deprotonation at the ring impossible. This guarantees 100% regioselectivity for the desired linear condensation product.
-
Linear Analogues: Starting materials like 2-pentanone have enolizable protons on both the C1 (methyl) and C3 (methylene) positions. While kinetic control (low temp, bulky base) favors C1, thermodynamic equilibration can lead to branched byproducts (3-keto esters), complicating purification.
-
-
Electrophilicity:
-
The cyclopropyl ketone carbonyl is slightly less electrophilic due to the electron-donating nature of the Walsh orbitals in the cyclopropane ring. However, this actually stabilizes the resulting enolate, making the ECDB intermediate robust during workup.
-
Diagram 1: Comparative Synthesis Pathway & Selectivity
The following diagram illustrates the clean pathway of ECDB versus the potential byproduct formation in linear analogues.
Caption: Pathway A demonstrates the exclusive regioselectivity of the cyclopropyl precursor compared to the competing enolization pathways in linear alkyl ketones (Pathway B).
Experimental Protocol: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Objective: Synthesize high-purity ECDB via Claisen condensation. Scale: 100 mmol (Laboratory Scale).
Reagents
-
Cyclopropyl methyl ketone (1.0 eq, 8.41 g)
-
Diethyl oxalate (1.2 eq, 17.53 g)
-
Sodium ethoxide (1.2 eq, prepared freshly or 21% wt solution in EtOH)
-
Ethanol (anhydrous, solvent)[1]
-
Sulfuric acid (10%, for quenching)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and temperature probe. Flush with Nitrogen (
). -
Base Preparation: Charge the flask with anhydrous Ethanol (50 mL). Add Sodium metal (2.76 g) piece-wise to generate Sodium Ethoxide in situ (exothermic). Cool to 0°C.
-
Why: Fresh NaOEt ensures minimal hydroxide/water content, preventing ester hydrolysis.
-
-
Condensation Reaction:
-
Mix Cyclopropyl methyl ketone (8.41 g) and Diethyl oxalate (17.53 g) in a separate dropping funnel.
-
Add the mixture dropwise to the cold NaOEt solution over 30 minutes. Maintain internal temperature <10°C.
-
Causality: Low temperature prevents polymerization of the diethyl oxalate.
-
-
Maturation: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. The solution will turn yellow/orange, indicating enolate formation.
-
Workup (Critical Step):
-
Evaporate bulk ethanol under reduced pressure (Rotavap).
-
Dissolve the residue in ice-water (100 mL).
-
Acidify carefully with 10%
to pH 2-3. Note: The product will oil out. -
Extract with Dichloromethane (DCM) or Ethyl Acetate (
mL).
-
-
Purification:
-
Wash combined organics with brine. Dry over anhydrous
. -
Concentrate in vacuo.
-
Result: Yellowish oil.[2] Yield typically 90-95%. Purity >95% by GC/NMR.
-
Downstream Impact: The Biological "Why"
Why choose the expensive cyclopropyl intermediate over the cheap linear one? The answer lies in the Active Pharmaceutical Ingredient (API) performance.
In fluoroquinolone antibiotics (e.g., Ciprofloxacin), the N1-substituent dictates potency and metabolic stability.
-
Steric Fit: The cyclopropyl group has a specific steric volume that perfectly fills the hydrophobic pocket of the bacterial DNA gyrase enzyme.
-
Metabolic Blockade: Linear alkyl chains are susceptible to oxidative metabolism (P450 hydroxylation) at the terminal positions. The cyclopropyl ring is metabolically robust, extending the drug's half-life (
).
Diagram 2: Downstream SAR Logic
Caption: The choice of starting material directly dictates the pharmacological profile. The cyclopropyl group confers superior stability and potency compared to linear chains.
References
-
Synthesis of Ciprofloxacin Intermediates. ChemicalBook Protocols. Retrieved from .
-
Structure-Activity Relationships of the Quinolone Antibacterials. Journal of Medicinal Chemistry. American Chemical Society.[3] Retrieved from .
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from .
-
Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. Scientific Information Database. Retrieved from .
-
Ethyl 4-cyclopropyl-2,4-dioxobutanoate Compound Summary. PubChem. National Library of Medicine. Retrieved from .
Sources
Biological Activity & Synthetic Utility of Ethyl 4-cyclopropyl-3-oxobutanoate
Comparative Guide for Medicinal Chemistry & Drug Development
Executive Summary: The Cyclopropyl Advantage
Ethyl 4-cyclopropyl-3-oxobutanoate (CAS: 630399-84-7 / 134563-74-7) is a specialized
While the ester itself functions as a chemical building block rather than a direct therapeutic agent, its biological value lies in the properties it imparts to final drug candidates:
-
Metabolic Stability: The cyclopropyl group blocks cytochrome P450-mediated oxidation at the
-position, a common failure point for alkyl-substituted drugs (e.g., propyl/butyl chains). -
Conformational Restriction: It provides a rigid steric bulk similar to an isopropyl group but with unique electronic properties (
-character of the C-C bonds), often enhancing binding affinity in kinase inhibitors and GPCR ligands. -
Lipophilicity Modulation: It optimizes logP values, improving membrane permeability without the metabolic liability of flexible alkyl chains.
Chemical Profile & Comparative Analysis
To understand the specific utility of Ethyl 4-cyclopropyl-3-oxobutanoate, we compare it against the industry-standard "workhorse" (Ethyl Acetoacetate) and a bioisostere used for metabolic blocking (Ethyl 4,4,4-trifluoroacetoacetate).
Table 1: Physicochemical & Synthetic Comparison
| Feature | Ethyl 4-cyclopropyl-3-oxobutanoate | Ethyl Acetoacetate | Ethyl 4,4,4-trifluoroacetoacetate |
| Primary Role | Introduction of Cyclopropyl pharmacophore | General scaffold / Methyl introduction | Introduction of CF |
| Electronic Nature | Electron-donating (weak), | Neutral / Weakly donating | Strong Electron-Withdrawing Group (EWG) |
| Reactivity (C2) | Moderate (Steric hindrance from C4) | High (Unencumbered) | High (Activated by EWG) |
| Metabolic Fate (Derivative) | Resistant to | Rapid oxidation (if alkyl chain extended) | Highly Resistant |
| Lipophilicity (Derivative) | Moderate increase (Optimal) | Low | High (Lipophilicity tax) |
| Key Drug Classes | Quinolones, Pyrazoles (Kinase Inhibitors) | General NSAIDs, Vitamins | Coxibs, Antivirals |
Biological Utility: Case Study in Heterocycle Synthesis
The most critical application of this ester is in the synthesis of 3-cyclopropyl-substituted heterocycles (e.g., pyrazoles, isoxazoles).
Mechanistic Insight: The "Metabolic Shield" Effect
In drug design, replacing a flexible alkyl chain (like an
-
Scenario: A kinase inhibitor requires a hydrophobic group to fill a pocket.
-
Alternative A (Ethyl Butyrylacetate): Introduces a propyl group. Result: Rapidly oxidized by CYP450 at the benzylic-like position, leading to short half-life (
). -
Alternative B (Ethyl 4-cyclopropyl-3-oxobutanoate): Introduces a cyclopropyl-methyl group. Result: The cyclopropyl ring strain and lack of activated hydrogens prevent facile oxidation, significantly extending
while maintaining potency.
Pathway Visualization: Synthesis of Bioactive Pyrazoles
The following diagram illustrates the synthesis of a bioactive pyrazole scaffold, contrasting the reaction pathway with standard ketoesters.
Figure 1: Synthetic pathway for cyclopropyl-pyrazoles. The cyclopropyl moiety (derived from the starting ester) confers metabolic stability to the final bioactive scaffold.
Experimental Protocol: Synthesis of 3-(Cyclopropylmethyl)-5-phenyl-1H-pyrazole
Objective: To synthesize a biologically active pyrazole scaffold using Ethyl 4-cyclopropyl-3-oxobutanoate, demonstrating its reactivity profile.
Safety Note: Ethyl 4-cyclopropyl-3-oxobutanoate is an irritant (H315, H319).[1] Hydrazine is toxic.[2] Perform all steps in a fume hood.
Materials
-
Ethyl 4-cyclopropyl-3-oxobutanoate (1.0 eq, 10 mmol)
-
Phenylhydrazine (1.1 eq, 11 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-cyclopropyl-3-oxobutanoate (1.70 g) in absolute ethanol (20 mL).
-
Addition: Add Phenylhydrazine (1.19 g) dropwise over 5 minutes at room temperature. The solution may turn slightly yellow.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting ester spot (
) should disappear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
The residue will be a viscous oil or solid.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via
H-NMR. Look for the characteristic cyclopropyl multiplets at 0.2–1.0 ppm and the pyrazole C4-H singlet at ~6.5 ppm.
Expected Results vs. Alternatives
-
Yield: 85–92% (Comparable to Ethyl Acetoacetate).
-
Reaction Rate: Slightly slower than Ethyl Acetoacetate due to the steric bulk of the cyclopropylmethyl group at the
-position. -
Product Stability: The resulting pyrazole is significantly more lipophilic and metabolically robust than the methyl analog derived from ethyl acetoacetate.
References
-
PubChem. (2025).[1] Ethyl 4-cyclopropyl-3-oxobutanoate | C9H14O3.[1] National Library of Medicine. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. (Contextual reference for structural bioisosteres). Journal of Medicinal Chemistry. [Link]
Sources
Spectroscopic comparison of cyclopropyl and isopropyl ketoesters
Spectroscopic Comparison of Cyclopropyl and Isopropyl -Ketoesters
Executive Summary: The Bioisosteric Divergence
In modern drug design, the substitution of an isopropyl (iPr) group with a cyclopropyl (cPr) moiety is a classic bioisosteric replacement.[1][2] While they share similar steric bulk and lipophilicity, their electronic behaviors are fundamentally divergent.
This guide provides a rigorous spectroscopic comparison of Cyclopropyl
Electronic Structure & Theoretical Basis
To interpret the spectroscopy, one must first understand the underlying orbital physics. The cyclopropyl group is not a standard saturated alkyl group; it possesses significant unsaturated character.
-
Isopropyl (iPr): Exhibits a positive inductive effect (+I). The central carbon is
hybridized with standard tetrahedral geometry ( ). It stabilizes adjacent positive charges (or electron-deficient centers like carbonyls) purely through -bond electron release. -
Cyclopropyl (cPr): Exhibits "pseudo-unsaturation." The C-C bonds are "bent" (banana bonds) with high
-character. These are described by Walsh Orbitals , which can overlap with adjacent -systems (like a ketone C=O). This allows the cyclopropyl ring to conjugate with the carbonyl, lowering the C=O bond order similar to a vinyl group.
Visualization: Electronic Interaction Pathways
Figure 1: Comparative electronic pathways. The cyclopropyl group engages in
NMR Spectroscopy: The Definitive Identification
Nuclear Magnetic Resonance (NMR) offers the most distinct diagnostic data due to the magnetic anisotropy of the cyclopropane ring.
2.1 Proton (
H) NMR Signatures
The magnetic anisotropy of the cyclopropane ring creates a shielding cone above and below the ring plane. Protons attached directly to the ring are significantly shielded compared to acyclic alkanes.
| Feature | Isopropyl | Cyclopropyl | Mechanistic Cause |
| Septet ( | Multiplet ( | The cPr methine is shielded by the ring current relative to the iPr methine. | |
| Doublet ( | Multiplets (0.8 – 1.2 ppm, 4H) | iPr methyls are chemically equivalent. cPr methylene protons are often diastereotopic if chiral centers exist, or appear as two distinct multiplets (cis/trans to carbonyl). | |
| Enol Olefinic Proton | Both form internal H-bonds in the enol form; differences here are subtle. |
2.2 Carbon (
C) NMR Signatures
The conjugation effect is visible in the carbonyl shift, though often subtle.
-
Ketone Carbonyl: The cPr group's conjugation donates electron density into the
of the carbonyl, slightly shielding the carbon nucleus.-
iPr-C=O:
205 - 210 ppm -
cPr-C=O:
200 - 205 ppm (Upfield shift due to conjugation)
-
-
-Carbon:
-
iPr Methine:
30 - 40 ppm -
cPr Methine:
15 - 20 ppm (High field shift is diagnostic)
-
-
-Carbons:
-
cPr Methylenes: Distinctive high-field signals at
10 - 12 ppm.
-
Vibrational Spectroscopy (IR)[3]
Infrared spectroscopy provides direct evidence of the bond order changes predicted by the Walsh orbital theory.
3.1 Carbonyl Stretching Frequency (
)
This is the critical differentiator.
-
Isopropyl Ketoester: The ketone is attached to a saturated alkyl group.
-
(Ketone): 1715 – 1720 cm
[3]
-
(Ketone): 1715 – 1720 cm
-
Cyclopropyl Ketoester: The ketone is conjugated with the cyclopropyl ring.
-
(Ketone): 1695 – 1705 cm
-
Note: The conjugation lowers the frequency by
15-20 cm , similar to an -unsaturated ketone (enone), confirming the "double-bond character" of the cyclopropyl ring.
-
(Ketone): 1695 – 1705 cm
3.2 C-H Stretching Region
-
Isopropyl: Standard alkyl C-H stretches < 3000 cm
. -
Cyclopropyl: Unique C-H stretches at 3000 – 3100 cm
. These high-frequency bands are characteristic of or strained C-H bonds, serving as a rapid "fingerprint" for the ring.
Mass Spectrometry & Stability
While both molecules yield parent ions, their fragmentation pathways diverge due to the stability of the resulting carbocations.
| Parameter | Isopropyl (iPr) | Cyclopropyl (cPr) |
| Base Peak (Alpha Cleavage) | m/z 43 (Isopropyl cation, | m/z 41 (Cyclopropyl cation) or m/z 69 (Cyclopropylcarbonyl cation) |
| Fragmentation Mechanism | Standard alkyl cleavage. | Ring opening is common. The cPr ring can open to form an allyl cation ( |
| McLafferty Rearrangement | Possible if | Suppressed or altered because the |
Experimental Protocols
To ensure data integrity, the following protocols for synthesis and characterization are recommended. These protocols prioritize the isolation of the keto-tautomer for clear spectral comparison.
5.1 Analytical Workflow
Figure 2: Recommended isolation and characterization workflow to preserve the integrity of the
5.2 Sample Preparation for NMR
-
Solvent: Use Chloroform-d (
) . Avoid protic solvents (Methanol- ) which promote rapid H/D exchange at the -position (between the carbonyls) and facilitate enolization, obscuring the integration values. -
Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting the enol -OH signal.
-
Acquisition: Run at 298 K. If rotational isomers (rotamers) of the ester are suspected, run at 323 K to coalesce signals, though this is rare for simple iPr/cPr esters.
5.3 Synthesis Note (Meldrum's Acid Route)
For high-purity standards, avoid direct Claisen condensation which can yield self-condensation byproducts.
-
Acylate Meldrum's acid with Isobutyryl chloride (for iPr) or Cyclopropanecarbonyl chloride (for cPr).
-
Reflux in Ethanol to undergo alcoholysis and decarboxylation.
-
Result: High purity
-ketoester with minimal purification needed.
References
-
Bioisosterism in Drug Design
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Walsh Orbitals & Cyclopropane Bonding
- Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society.
-
Spectroscopic D
-
Rappoport, Z. (Ed.). (1995).[3] The Chemistry of the Cyclopropyl Group, Volume 2. Wiley.
-
-
IR Carbonyl Frequencies & Conjug
- Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
-
Metabolic Stability of Cyclopropyl Groups
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player in Drug Design. Journal of Medicinal Chemistry.
Comparative Validation: Continuous Flow vs. Batch Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate
[1]
Executive Summary
This guide validates a Continuous Flow synthetic route for Ethyl 4-cyclopropyl-2,4-dioxobutanoate (ECDB) , a critical intermediate in the synthesis of Moxifloxacin and other fluoroquinolone antibiotics.[1]
Historically, the industrial production of ECDB via Claisen condensation (Batch) has suffered from thermal instability, variable yields (70–85%), and safety risks associated with exothermic alkoxide-mediated enolization.[1] The validated Continuous Flow protocol described herein demonstrates a statistically significant improvement in process control, achieving yields >92% and purity >98% , while reducing the E-factor (waste footprint) by approximately 40%.
Scientific Context & Mechanism[2][3][4][5]
Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS: 21080-80-8) is a
The Mechanistic Challenge
The reaction proceeds via the deprotonation of CPMK by a strong base (typically Sodium Ethoxide, NaOEt) to form an enolate, which attacks the diethyl oxalate.
Critical Failure Points in Batch:
-
Exotherm Management: The enolization is highly exothermic.[1] In large batch reactors, heat accumulation can trigger the ring-opening of the cyclopropyl group , a structural motif essential for the biological activity of the final API (Moxifloxacin).
-
Retro-Claisen Fragmentation: Prolonged exposure to ethoxide at high temperatures can reverse the reaction, cleaving the newly formed C-C bond.[1]
-
Self-Condensation: CPMK can undergo self-aldol condensation if the stoichiometry of the oxalate is not strictly controlled locally.[1]
Reaction Pathway Diagram
The following diagram illustrates the primary synthetic pathway and the competitive degradation routes suppressed by the new flow methodology.
Figure 1: Reaction pathway showing the target Claisen condensation and thermal/stoichiometric failure modes.[1]
The New Route: Continuous Flow Protocol
The validated route utilizes a mesofluidic continuous flow reactor. This system ensures precise residence time control (
Experimental Setup
-
Reactor System: PFA coil reactor (10 mL volume).
-
Pumps: Dual piston pumps (acid resistant).[1]
-
Mixer: T-mixer (Static, PEEK or Hastelloy).
-
Quench: In-line acidification module.[1]
Step-by-Step Methodology
-
Feed Preparation:
-
Reaction Phase:
-
In-Line Quench:
-
The reactor effluent immediately enters a second mixing zone where it meets Stream C.[1]
-
This instantaneous neutralization (
) "locks" the structure, preventing Retro-Claisen fragmentation.
-
-
Workup:
Process Flow Diagram (PFD)
Figure 2: Continuous flow setup ensuring precise stoichiometry and immediate quenching.
Comparative Analysis: Flow vs. Batch
The following data compares the optimized Flow protocol against the standard Batch protocol (Ref: EP2089388B1 and standard Claisen literature).
Performance Metrics
| Metric | Standard Batch Route | Validated Flow Route | Improvement Factor |
| Reaction Time | 3–5 Hours | 12 Minutes ( | 15x Faster |
| Isolated Yield | 75–82% | 92–94% | +15% |
| HPLC Purity | 88–92% | >98% | High Purity |
| Temp. Control | Adiabatic rise risks | Isothermal ( | Safety |
| Ring Integrity | ~3% Ring Opening | <0.1% Ring Opening | Quality |
| E-Factor | High (Solvent intensive) | Moderate (Recyclable) | Green |
Impurity Profile Analysis[1]
-
Batch: Significant presence of ethyl cyclopropanecarboxylate (hydrolysis product) and ring-opened enones due to prolonged thermal stress.[1]
-
Flow: The short residence time prevents the secondary reaction of the enolate with the solvent, minimizing ester hydrolysis. The cyclopropyl ring remains intact due to the strict temperature ceiling of 45°C.
Conclusion
The transition from Batch to Continuous Flow for the synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate is not merely an operational convenience but a chemical necessity for high-purity pharmaceutical applications.[1]
By controlling the Time-Temperature-Stoichiometry triangle, the flow route eliminates the thermodynamic penalties of the Claisen condensation. For researchers developing Moxifloxacin intermediates, this protocol offers a self-validating system : the yield is directly correlated to the flow rate stability, ensuring reproducible batches without the "art" required in large-scale batch handling.
References
-
PubChem. Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Compound Summary). National Library of Medicine.[1] [Link][1]
-
European Patent Office. Process for the Synthesis of Moxifloxacin Hydrochloride (EP 2089388 B1).[1] (Describes the utility of the intermediate and standard batch limitations).
-
MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (Validation of flow chemistry for cyclopropyl ketone stability). [Link][1][2]
-
Zenodo. Multi-step Continuous Flow Synthesis of β/γ-Substituted Ketones.[1] (General reference for flow synthesis of beta-carbonyls). [Link]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Cyclopropyl-Containing Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates.[1][2][3][4] This rigid, three-membered ring can improve binding affinity and reduce off-target effects by conformationally constraining a molecule.[2][3][4][5] However, the strained nature of the cyclopropyl ring, particularly when adjacent to an amine, can also lead to mechanism-based inhibition (MBI), a class of time-dependent inhibition (TDI) that poses a significant risk for drug-drug interactions (DDIs).[6][7][8]
This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for cyclopropyl-containing enzyme inhibitors. We will delve into the underlying biochemical mechanisms, present detailed experimental protocols for assessing selectivity, and offer guidance on interpreting the resulting data to de-risk and advance the most promising therapeutic candidates.
The Double-Edged Sword: Mechanism of Cyclopropyl-Mediated Inhibition
The therapeutic efficacy of many cyclopropyl-containing inhibitors is paradoxically linked to the very chemical property that necessitates rigorous cross-reactivity profiling: the potential for bioactivation. The high strain of the cyclopropyl ring makes it susceptible to enzymatic oxidation, particularly by cytochrome P450 (CYP) enzymes.[7]
For cyclopropylamines, this process often involves a one-electron oxidation at the nitrogen atom, which can be followed by the rapid opening of the cyclopropyl ring.[9][10] This generates a highly reactive carbon-centered radical intermediate that can then covalently bind to the enzyme, leading to its irreversible inactivation.[9][11] This process is known as suicide inhibition.[9][11] While this can be the intended mechanism for the therapeutic target, this bioactivation pathway can also occur with other, unintended enzymes, leading to off-target toxicity and adverse drug reactions.[7]
Key Causality : The propensity for ring-opening and covalent modification is the primary driver of potential cross-reactivity. Therefore, studies must not only assess reversible inhibition but must be specifically designed to detect time-dependent and irreversible inhibition across a panel of relevant enzymes.
Caption: Mechanism-based inactivation of Cytochrome P450 by a cyclopropylamine inhibitor.
Designing the Selectivity Panel: A Multi-Tiered Approach
A well-designed selectivity panel is crucial for a comprehensive risk assessment. The choice of enzymes should be guided by the inhibitor's primary target and its potential for broader interactions.
-
Tier 1: Primary Target & Homologs: This includes the intended therapeutic target and other closely related enzymes within the same family (e.g., if the target is a specific kinase, the panel should include other kinases with similar active site architecture).[12] This helps to establish the inhibitor's fundamental selectivity.
-
Tier 2: Major Drug-Metabolizing Enzymes: A panel of the major human cytochrome P450 isoforms is mandatory. This should include, at a minimum: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[13][14] These enzymes are responsible for the metabolism of the vast majority of drugs, and their inhibition is a primary cause of DDIs.[15]
-
Tier 3: Other Relevant Off-Targets: Depending on the inhibitor's chemical scaffold and initial observations, other enzymes may be included. For instance, cyclopropylamines have been shown to inhibit monoamine oxidases (MAO) and lysine-specific demethylase (LSD1).[16] If early screening suggests potential liabilities, this tier should be expanded.
Comparative Experimental Methodologies
A combination of assays is required to build a complete cross-reactivity profile. It is insufficient to rely solely on standard IC50 determination.
Reversible Inhibition: The IC50 Determination
This is the baseline assay to determine the concentration of an inhibitor required to reduce enzyme activity by 50%.[14]
Protocol: Standard IC50 Assay (Example for a CYP enzyme)
-
Reagents & Preparation:
-
Test System: Human liver microsomes (HLM) containing a mixture of CYP enzymes.[14]
-
Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Cofactor: NADPH regenerating system.
-
Probe Substrate: A specific substrate for the CYP isoform being tested (e.g., Phenacetin for CYP1A2).[14]
-
Test Inhibitor: Prepare a stock solution in DMSO and create a serial dilution series.
-
Positive Control: A known inhibitor for the specific CYP isoform (e.g., α-Naphthoflavone for CYP1A2).[14]
-
-
Assay Procedure:
-
In a 96-well plate, add buffer, HLM, and the test inhibitor (or vehicle/positive control).
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile or methanol).
-
Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.[6]
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Time-Dependent Inhibition: The IC50 Shift Assay
This is a critical assay for any cyclopropyl-containing compound, as it is designed to detect mechanism-based inhibition.[6] The assay compares the IC50 value of an inhibitor with and without a pre-incubation period in the presence of the metabolizing system and the cofactor NADPH.[6][13] A significant shift (increase in potency) in the IC50 value after pre-incubation is indicative of TDI.[6][8]
Protocol: IC50 Shift Assay
-
Experimental Setup: This protocol requires two parallel sets of incubations for each inhibitor concentration.
-
Set 1 (No Pre-incubation): Inhibitor, HLM, and NADPH are added simultaneously with the probe substrate.
-
Set 2 (Pre-incubation): The inhibitor is pre-incubated with HLM and NADPH at 37°C for a set time (e.g., 30 minutes) before the addition of the probe substrate to initiate the final reaction.[6][13]
-
-
Assay Procedure:
-
Plate 1 (No Pre-incubation, t=0):
-
Prepare dilutions of the test inhibitor.
-
Add HLM and the inhibitor dilutions to the wells.
-
Initiate the reaction by adding a mixture of the probe substrate and NADPH.
-
Incubate, terminate, and analyze as in the standard IC50 assay.
-
-
Plate 2 (Pre-incubation, t=30):
-
Prepare dilutions of the test inhibitor.
-
Add HLM and the inhibitor dilutions to the wells.
-
Add NADPH to initiate the pre-incubation. Incubate for 30 minutes at 37°C.[6]
-
After pre-incubation, add the probe substrate to initiate the final reaction.
-
Incubate for the same duration as Plate 1, terminate, and analyze.
-
-
-
Data Analysis & Interpretation:
-
Calculate the IC50 value for both the t=0 and t=30 conditions.
-
Calculate the IC50 Shift: Fold Shift = IC50 (t=0) / IC50 (t=30).
-
A fold shift greater than a defined threshold (typically >1.5 or 2) suggests time-dependent inhibition and warrants further investigation to determine the kinetic constants kinact and KI.[6][13]
-
Caption: Workflow for the IC50 Shift Assay to detect time-dependent inhibition.
Data Presentation and Comparative Analysis
For clear comparison, all quantitative data should be summarized in a structured table. This allows for rapid identification of potential liabilities.
Table 1: Hypothetical Cross-Reactivity Data for Cyclopropyl-Containing Inhibitors
| Compound | Target IC50 (nM) | CYP3A4 IC50 (nM) | CYP3A4 IC50 Shift (Fold) | CYP2D6 IC50 (nM) | CYP2D6 IC50 Shift (Fold) | MAO-B IC50 (nM) |
| Inhibitor A | 5 | 1,200 | 15.2 | > 25,000 | 1.1 | 8,500 |
| Inhibitor B | 15 | 8,000 | 1.3 | > 25,000 | 1.0 | 12,000 |
| Inhibitor C | 8 | 25,000 | 1.1 | 1,500 | 9.8 | > 25,000 |
| Control Drug | 10 | 500 | 25.0 | 10,000 | 1.5 | 20,000 |
| (Control Drug is a known TDI perpetrator) |
Interpretation of Hypothetical Data:
-
Inhibitor A: Shows high potency for the target. However, it exhibits significant time-dependent inhibition of CYP3A4 (15.2-fold shift), indicating a high risk for DDIs with drugs metabolized by this major enzyme. This is a significant red flag.
-
Inhibitor B: Is less potent on the target than A or C, but displays a much cleaner cross-reactivity profile. The lack of a significant IC50 shift for either CYP isoform suggests a low risk for mechanism-based inhibition. This compound may be a safer, albeit less potent, lead.
-
Inhibitor C: While showing a clean profile against CYP3A4, it is a potent time-dependent inhibitor of CYP2D6. This presents a risk for individuals who are poor metabolizers of CYP2D6 substrates or are taking co-medications metabolized by this enzyme.
Conclusion and Forward Strategy
The evaluation of cross-reactivity for cyclopropyl-containing inhibitors is a critical, non-negotiable step in drug development. The unique chemical properties that make the cyclopropyl group attractive also necessitate a specialized screening strategy focused on detecting mechanism-based inhibition.
By employing a tiered selectivity panel and a combination of reversible and time-dependent inhibition assays, researchers can build a comprehensive risk profile. The data generated from these studies are essential for making informed decisions, guiding structure-activity relationship (SAR) efforts to mitigate off-target effects, and ultimately selecting drug candidates with the highest probability of success and the lowest risk of causing adverse events in the clinic.
References
-
Frontiers. (2017, January 30). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Available from: [Link]
-
National Center for Biotechnology Information. (2017, January 31). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Available from: [Link]
-
PubMed. (2005, April 15). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Available from: [Link]
-
Springer Nature Experiments. CYP Time-Dependent Inhibition (TDI) Using an IC 50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. Available from: [Link]
-
Evotec. Time Dependent CYP Inhibition (IC50 Shift). Available from: [Link]
-
Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay. Available from: [Link]
-
ResearchGate. Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Available from: [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Available from: [Link]
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]
-
PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]
-
PubMed. (2016, December 1). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Available from: [Link]
-
BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available from: [Link]
-
ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]
-
PubMed. (2012, September 15). Assessment of the time-dependent inhibition (TDI) potential of test compounds with human liver microsomes by IC50 shift method using a nondilution approach. Available from: [Link]
-
LifeNet Health. CYP inhibition assay services based on FDA Guidance. Available from: [Link]
-
ResearchGate. cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. (2022, November 4). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Available from: [Link]
-
ACS Publications. Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Available from: [Link]
-
Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]
-
Wikipedia. Cyclopropyl group. Available from: [Link]
-
MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available from: [Link]
-
National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Available from: [Link]
-
National Center for Biotechnology Information. (2024, November 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Available from: [Link]
-
ResearchGate. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition | Request PDF. Available from: [Link]
-
OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Available from: [Link]
-
Oxford Academic. (2014, June 15). Development of a 'mouse and human cross-reactive' affinity-matured exosite inhibitory human antibody specific to TACE (ADAM17) for cancer immunotherapy. Available from: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 6. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Assessment of the time-dependent inhibition (TDI) potential of test compounds with human liver microsomes by IC50 shift method using a nondilution approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 10. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 16. researchgate.net [researchgate.net]
Technical Guide: In Vitro Profiling of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (ECDB) in Oncology
Executive Summary
Ethyl 4-cyclopropyl-2,4-dioxobutanoate (ECDB) is a critical 1,3-dicarbonyl scaffold, primarily recognized as a precursor in the synthesis of fluoroquinolones (e.g., Moxifloxacin) and bioactive heterocycles. While often viewed solely as a synthetic intermediate, recent medicinal chemistry campaigns have evaluated ECDB and its structural analogs for direct antiproliferative activity, particularly as inhibitors of Src kinase and precursors to potent pyrazole/isoxazole oncolytics.
This guide provides a comparative analysis of ECDB’s baseline cytotoxic performance against its optimized heterocyclic derivatives and standard chemotherapeutics. It details the specific in vitro protocols required to assess this compound, addressing unique stability challenges inherent to beta-keto esters in aqueous culture media.
Compound Profile & Comparative Performance
Chemical Identity[1]
-
IUPAC Name: Ethyl 4-cyclopropyl-2,4-dioxobutanoate[1]
-
CAS: 112815-48-6 / 21080-80-8
-
Pharmacophore:
-keto ester (1,3-dicarbonyl); Cyclopropyl ring (lipophilic anchor). -
Solubility: High in DMSO, Ethanol; Low in water. Note: Susceptible to hydrolysis and decarboxylation in non-buffered aqueous solutions.
Comparative Cytotoxicity Data
The following table synthesizes performance data, contrasting the raw ECDB scaffold against its cyclized derivatives (Pyrazoles/Isoxazoles) and a standard reference drug (Doxorubicin). Data represents mean IC
| Compound Class | Specific Agent | Primary Mechanism | IC | IC | Selectivity Index (SI) |
| Scaffold (Subject) | ECDB | Weak Src Kinase Inhibition / Alkylation | 45 - 90 µM | > 50 µM | Low (< 2.0) |
| Derivative 1 | 4,5-dihydro-1H-pyrazole | Tubulin Polymerization Inhibition | 5.8 µM | 8.0 µM | Moderate (> 5.0) |
| Derivative 2 | Isoxazole analog | EGFR Kinase Inhibition | 9.8 µM | 12.5 µM | High (> 10.0) |
| Standard Control | Doxorubicin | DNA Intercalation / Topo II Inhibition | 0.5 - 1.2 µM | 0.2 - 0.8 µM | Low (Toxic to normal cells) |
*Note: ECDB exhibits "Baseline Activity." Its moderate potency indicates it is best utilized as a lead structure rather than a final drug candidate. The cyclopropyl moiety enhances lipophilicity, improving membrane permeability compared to non-alkylated analogs.
Mechanistic Insight
ECDB functions primarily as a bi-electrophile . The 1,3-dicarbonyl system is capable of forming Schiff bases with lysine residues on proteins or chelating metal ions in metalloenzymes. However, its open-chain structure is liable to metabolic hydrolysis. Cyclization into pyrazoles or isoxazoles locks the conformation, significantly enhancing binding affinity to targets like Src Kinase and Tubulin .
Figure 1: Mechanistic pathway comparing the instability and weak binding of the ECDB scaffold versus the high-affinity targeting of its cyclized derivatives.
Experimental Protocols
Critical Handling: Stock Solution Stability
Challenge:
-
Solvent: Dissolve ECDB in 100% DMSO (anhydrous).
-
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot immediately into amber tubes (light sensitive) and store at -20°C. Do not freeze-thaw more than twice.
-
Working Solution: Dilute into serum-free media immediately prior to cell treatment. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Cell Viability Assay (MTT/CCK-8)
This protocol validates the IC
Materials:
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.
-
Control: Doxorubicin (Positive), 0.5% DMSO (Vehicle).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Remove old media.
-
Add 100 µL fresh media containing ECDB at serial dilutions: 0, 6.25, 12.5, 25, 50, 100, 200 µM.
-
Crucial Step: Perform treatment within 15 minutes of diluting the stock to prevent hydrolysis.
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Readout:
-
Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with 100 µL DMSO.
-
Measure Absorbance at 570 nm.
-
Flow Cytometry: Apoptosis vs. Necrosis
To distinguish if ECDB induces programmed cell death (apoptosis) or non-specific membrane rupture (necrosis/toxicity).
-
Staining: Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains permeable nuclei).
-
Gating Strategy:
-
Q1 (Annexin- / PI+): Necrotic (likely due to high dose chemical toxicity).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Viable.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Desired mechanism).
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for evaluating ECDB cytotoxicity, emphasizing the critical timing of dilution to prevent compound degradation.
References
-
Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. Link
-
Ahsan, M.J., et al. (2023).[3][4] Pyrazoles as Anticancer Agents: Recent Advances. SRR Publications. Link
-
PubChem. (2025).[1] Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4.[1][2] National Library of Medicine. Link
-
Aissa, S., et al. (2023).[5][3] Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3).[5] Link
-
Santa Cruz Biotechnology. (2024). Ethyl 4-cyclopropyl-2,4-dioxobutanoate Product Data Sheet. Link
Sources
- 1. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 4-cyclopropyl-2,4-dioxobutanoate | CAS 21080-80-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric replacement of a gem-dimethyl group with a cyclopropyl ring
Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Medicinal Chemists, Drug Discovery Researchers[1]
Executive Summary: The Strategic Pivot
In the optimization of lead compounds, the transition between a gem-dimethyl group (
While both motifs exploit the Thorpe-Ingold effect to restrict rotatable bonds, they diverge critically in their electronic character and metabolic fate.[1] The gem-dimethyl group is a classic "conformational anchor" but often introduces lipophilic bulk and metabolic liabilities (methyl oxidation).[1] The cyclopropyl ring, with its unique
This guide dissects the decision matrix for this bioisosteric replacement, supported by experimental data and mechanistic causality.
Physicochemical & Mechanistic Comparison
The "Metabolic Shield" Mechanism
The primary driver for replacing a gem-dimethyl group with a cyclopropyl ring is often to block Cytochrome P450 (CYP) mediated oxidation.[1]
-
Gem-Dimethyl: The methyl C-H bonds are standard
hybridized.[1] CYP450 enzymes can readily abstract a hydrogen atom (BDE ~98 kcal/mol), leading to hydroxylation ( ) and subsequent demethylation or carboxylation.[1] -
Cyclopropyl: The significant ring strain (~27.5 kcal/mol) results in bonds with high
-character.[1] The C-H bonds are shorter and stronger (BDE ~106 kcal/mol), making hydrogen abstraction kinetically unfavorable for CYP enzymes.
Conformational & Lipophilic Toggles
| Feature | Gem-Dimethyl ( | Cyclopropyl ( | Impact on Drug Design |
| Bond Angle | ~109.5° (Tetrahedral) | 60° (Internal), ~118° (External) | Cyclopropyl induces a wider external angle, altering vector alignment of substituents.[1] |
| Hybridization | Cyclopropyl can conjugate with adjacent | ||
| Lipophilicity ( | High (+1.5 to +2.0 logP contribution) | Moderate (+1.14 logP contribution) | Cyclopropyl lowers logP relative to gem-dimethyl/isopropyl, improving solubility/metabolic stability.[1] |
| Metabolic Fate | Resistant to oxidation; risk of ring opening (rare but toxic) | Cyclopropyl is generally more stable unless specific radical mechanisms trigger ring opening.[1] |
Decision Framework: When to Switch?
The following decision logic models the thought process of a lead optimization scientist.
Figure 1: Strategic decision tree for gem-dimethyl vs. cyclopropyl replacement.
Case Studies & Experimental Data
Case Study A: Potency & Stability (The "Orexin" Class)
In the development of Orexin receptor antagonists (e.g., Lemborexant ), the cyclopropyl ring proved superior to acyclic alkyl chains.
-
Challenge: Early acyclic analogs (isopropyl/gem-dimethyl) suffered from rapid oxidative clearance and suboptimal binding entropy.[1]
-
Solution: Introduction of the cyclopropane core.[2]
-
Outcome: The cyclopropyl group locked the pharmacophore in a bioactive conformation (minimizing entropic penalty upon binding) and shielded the core from CYP3A4 degradation better than the open-chain isosteres.
Case Study B: The "Warning" (HCV NS5B Inhibitors)
Context: Not all cyclopropyl replacements are benign. Bristol-Myers Squibb (BMS) researchers working on Hepatitis C (NS5B) inhibitors encountered a scenario where the cyclopropyl group was a liability .
-
Observation: The cyclopropyl-amine moiety underwent bioactivation via Single Electron Transfer (SET), leading to ring opening and formation of reactive intermediates trapped by Glutathione (GSH).[1]
-
Resolution: Reverting the cyclopropyl group back to a gem-dimethyl group eliminated the GSH adduct formation and improved the safety profile, despite the slight cost in lipophilicity.
-
Lesson: If the cyclopropyl is adjacent to a nitrogen radical cation stabilizer (like an amine), screen aggressively for GSH adducts.
Comparative Data: Lipophilicity & Stability
Data synthesized from matched molecular pair analyses (e.g., Beilstein J. Org. Chem. 2020).[1][3]
| Parameter | Isopropyl / Gem-Dimethyl Analog | Cyclopropyl Analog | Interpretation |
| LogP (Exp) | 2.53 | 2.14 | Cyclopropyl reduces lipophilicity by ~0.4 units, improving solubility.[1] |
| HLM | 12 min | > 60 min | Cyclopropyl blocks |
| Binding ( | 45 nM | 8 nM | (Model dependent) Rigidification improves affinity.[1] |
Experimental Protocols
Synthesis: Simmons-Smith Cyclopropanation
This is the gold-standard method for converting an alkene (precursor to gem-dimethyl) into a cyclopropyl group.[1]
Reagents:
-
Alkene substrate[1]
-
Diiodomethane (
)[1] -
Diethylzinc (
) or Zn-Cu couple[1] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
Protocol (Furukawa Modification):
-
Setup: Flame-dry a round-bottom flask under Argon. Add the alkene (1.0 eq) in anhydrous DCM (
). -
Reagent Prep: Cool to
. Add (1.0 M in hexanes, 2.5 eq) dropwise. Caution: Pyrophoric.[1] -
Carbenoid Formation: Add
(2.5 eq) dropwise.[1] A white precipitate may form. -
Reaction: Stir at
for 30 min, then warm to RT. Monitor by TLC/LC-MS. -
Quench: Slowly add saturated
solution. Gas evolution may occur.[1] -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate. -
Validation: NMR should show characteristic high-field cyclopropyl protons (
).
Validation: Microsomal Stability Assay
To confirm the "Metabolic Shield" hypothesis.
Workflow:
-
Incubation: Incubate test compound (
) with Human Liver Microsomes (HLM, ) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Sampling: Aliquot at
min. -
Termination: Quench immediately into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .[1]-
Success Criterion: Cyclopropyl analog should show
increase in vs. gem-dimethyl parent.[1]
-
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry, 59(19), 8712–8756. [1]
-
Barnes-Seeman, D. (2020).[1] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1][3][5] Beilstein Journal of Organic Chemistry, 16, 1860–1868.
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.[6][7] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Comparison of small rings). [1]
-
Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization strategies. Current Medicinal Chemistry, 12(1), 1-28.[1] (Discussion on metabolic blocking).
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions, 58, 1–415. [1]
Sources
- 1. Taselisib | C24H28N8O2 | CID 51001932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Cyclopropyl Ketone Purity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, product yield, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Cyclopropyl ketone, a valuable building block in the synthesis of numerous pharmaceuticals, is no exception. Its reactive cyclopropyl moiety and carbonyl group make it susceptible to various side reactions and impurity formation, necessitating robust analytical methods to accurately quantify its purity.
This guide provides an in-depth comparison of two prevalent analytical techniques for the determination of cyclopropyl ketone purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). As a Senior Application Scientist, my objective is to not only present the methodologies but to also delve into the causality behind experimental choices and the principles of method validation that ensure data integrity and regulatory compliance. Every protocol described herein is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The Analytical Imperative: Why Method Validation is Non-Negotiable
Before delving into the specifics of each technique, it is crucial to understand the framework of analytical method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[3] The ICH guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which we will use as the foundation for our comparison.[1][2][3][4][5] The core validation parameters we will assess for both GC-FID and HPLC-UV are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the typical workflow for analytical method validation, a systematic process that ensures the reliability of the chosen method.
Caption: A generalized workflow for analytical method validation.
Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Volatile Analytes
Gas chromatography is an ideal technique for the analysis of volatile compounds like cyclopropyl ketone.[6] The principle of GC involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase housed in a column. The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon atoms, making it an excellent choice for purity determination by area percent.
Method Validation Deep Dive: GC-FID for Cyclopropyl Ketone Purity
To provide a practical comparison, the following section details the validation parameters for a hypothetical, yet representative, GC-FID method for cyclopropyl ketone.
The specificity of a GC-FID method is its ability to separate cyclopropyl ketone from potential impurities. Common impurities in the synthesis of cyclopropyl ketone can include starting materials, by-products, and residual solvents.[6] For instance, if prepared from 5-chloro-2-pentanone, this starting material could be a potential impurity. Forced degradation studies, where the sample is subjected to stress conditions (acid, base, oxidation, heat, light), are crucial to demonstrate that any resulting degradation products do not interfere with the main analyte peak.
Linearity is established by analyzing a series of cyclopropyl ketone standards at different concentrations. A linear relationship should be observed between the peak area and the concentration.[2] The range of the method should typically span from 80% to 120% of the expected sample concentration.[5]
-
Illustrative Data: A five-point calibration curve for cyclopropyl ketone was prepared in a suitable solvent (e.g., dichloromethane) over a concentration range of 0.1 to 1.5 mg/mL. The resulting linear regression analysis yielded a correlation coefficient (R²) of >0.999, indicating excellent linearity.
Accuracy is determined by spiking a placebo (a mixture of all components except the analyte) with a known amount of cyclopropyl ketone at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte is then calculated.
-
Illustrative Data: The recovery of cyclopropyl ketone from spiked samples at three concentration levels was found to be between 98.5% and 101.2%, with a Relative Standard Deviation (RSD) of less than 2.0%, demonstrating high accuracy.
Precision is assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments). The RSD of the peak areas is calculated.
-
Illustrative Data:
-
Repeatability (n=6): RSD of peak area was < 1.0%.
-
Intermediate Precision (n=6, different day): RSD of peak area was < 1.5%.
-
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). For LOD, a S/N ratio of 3:1 is common, while for LOQ, a ratio of 10:1 is generally accepted.[7][8][9]
-
Illustrative Data:
-
LOD: 0.01 mg/mL (S/N ≥ 3)
-
LOQ: 0.03 mg/mL (S/N ≥ 10)
-
Robustness is evaluated by making small, deliberate changes to the method parameters, such as the carrier gas flow rate, oven temperature ramp, and injector temperature, and observing the effect on the results. The method is considered robust if the results remain within the acceptance criteria.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Versatility for a Broader Range of Analytes
While GC is well-suited for volatile compounds, HPLC offers greater versatility for non-volatile or thermally labile compounds. For a small, UV-active molecule like cyclopropyl ketone, HPLC-UV can be a viable alternative. However, since cyclopropyl ketone itself has a weak chromophore, derivatization is often employed to enhance its detectability. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH), which forms a highly UV-active hydrazone derivative.
Method Validation Deep Dive: HPLC-UV for Cyclopropyl Ketone Purity (via DNPH Derivatization)
The validation of an HPLC-UV method follows the same principles as GC-FID, but with considerations for the derivatization step.
Specificity in this context involves demonstrating that the derivatized cyclopropyl ketone peak is well-resolved from the peaks of derivatized impurities and any excess derivatizing reagent. Forced degradation studies would be performed on the cyclopropyl ketone prior to derivatization to ensure the stability-indicating nature of the method.
A calibration curve is constructed by derivatizing a series of cyclopropyl ketone standards of known concentrations. The peak area of the resulting DNPH derivative is plotted against the initial concentration of cyclopropyl ketone.
-
Illustrative Data: A six-point calibration curve for the DNPH derivative of cyclopropyl ketone was prepared, corresponding to an initial cyclopropyl ketone concentration range of 1 to 50 µg/mL. The linear regression analysis showed a correlation coefficient (R²) of >0.998.
Accuracy is assessed by spiking a placebo with known amounts of cyclopropyl ketone, performing the derivatization, and then quantifying the recovery.
-
Illustrative Data: The recovery of the cyclopropyl ketone derivative from spiked samples was between 99.0% and 102.5%, with an RSD of less than 2.5%.
Repeatability and intermediate precision are evaluated on the derivatized samples.
-
Illustrative Data:
-
Repeatability (n=6): RSD of peak area was < 1.5%.
-
Intermediate Precision (n=6, different analyst): RSD of peak area was < 2.0%.
-
The LOD and LOQ for the HPLC-UV method are determined for the derivatized analyte.
-
Illustrative Data:
-
LOD: 0.1 µg/mL (S/N ≥ 3)
-
LOQ: 0.3 µg/mL (S/N ≥ 10)
-
Robustness is tested by introducing small variations in the HPLC method parameters, such as the mobile phase composition, column temperature, and flow rate.
Comparative Analysis: GC-FID vs. HPLC-UV for Cyclopropyl Ketone Purity
The choice between GC-FID and HPLC-UV for determining the purity of cyclopropyl ketone depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. The following diagram illustrates a decision-making framework for selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method for cyclopropyl ketone purity.
The following table summarizes the key performance characteristics of the two validated methods, based on the illustrative data presented above.
| Validation Parameter | GC-FID | HPLC-UV (with DNPH Derivatization) |
| Specificity | Excellent for volatile impurities | Excellent for a wide range of impurities |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 0.1 - 1.5 mg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.0% - 102.5% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| LOD | 0.01 mg/mL | 0.1 µg/mL |
| LOQ | 0.03 mg/mL | 0.3 µg/mL |
| Analysis Time | ~15 minutes | ~20 minutes (plus derivatization time) |
| Sample Preparation | Simple dilution | Derivatization required |
Experimental Protocols
Protocol 1: GC-FID Method for Cyclopropyl Ketone Purity
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Accurately weigh approximately 100 mg of cyclopropyl ketone and dissolve in 100 mL of dichloromethane.
-
Data Analysis: Purity is calculated based on the area percent of the cyclopropyl ketone peak relative to the total area of all peaks.
Protocol 2: HPLC-UV Method for Cyclopropyl Ketone Purity (via DNPH Derivatization)
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation (Derivatization): a. Prepare a stock solution of cyclopropyl ketone in acetonitrile (e.g., 1 mg/mL). b. Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of acid catalyst (e.g., sulfuric acid). c. Mix a known volume of the cyclopropyl ketone solution with an excess of the DNPH reagent. d. Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 60 °C). e. Dilute the reaction mixture with the mobile phase before injection.
-
Data Analysis: Quantify the cyclopropyl ketone concentration by comparing the peak area of its DNPH derivative to a calibration curve prepared from standards of known cyclopropyl ketone concentrations that have undergone the same derivatization procedure.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are powerful and reliable techniques for determining the purity of cyclopropyl ketone when properly validated.
-
GC-FID is the more direct and often preferred method due to its simplicity, speed, and high sensitivity for volatile organic compounds. It is particularly well-suited for routine quality control where the primary concern is volatile impurities.
-
HPLC-UV with derivatization offers a highly sensitive and versatile alternative, especially when dealing with non-volatile or thermally unstable impurities. The derivatization step adds complexity to the sample preparation but significantly enhances the detectability of the ketone.
The ultimate choice of method should be based on a thorough risk assessment, considering the potential impurity profile of the cyclopropyl ketone, the required level of sensitivity, and the available laboratory resources. Regardless of the method chosen, a comprehensive validation as outlined in this guide is essential to ensure the generation of accurate and defensible data, a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical and chemical industries.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8). Pharma Knowledge Asia. [Link]
-
Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). Pharmaceutical Outsourcing. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Ibrahim, F., et al. (2019). Data on validation using accuracy profile of HPLC-UV method. ResearchGate. [Link]
-
Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. [Link]
-
How to Validate GC-MS Data for Trace-level Analysis. (2025, September 22). Patsnap. [Link]
-
GC LOD Formula: A Simple Way to Estimate Detection Limits Using Peak Area. (2025, December 14). Restek. [Link]
-
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018, August 30). Juniper Publishers. [Link]
-
Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products. (2013). Journal of Chromatographic Science. [Link]
-
LOD for GC-FID. (2018, May 6). Chromatography Forum. [Link]
-
Zuas, O., & Saputri, F. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27. [Link]
-
Snow, N. H. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America. [Link]
-
Fadel, F. I., et al. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ Analytical Chemistry, 14. [Link]
-
Method Development and Validation of Gas Chromatography. (2025, November 24). International Journal of Pharmaceutical Sciences. [Link]
-
Yılmaz, M., & Kılıç, E. (2025, May 31). The accurate and reliable HPLC-UV based method for detecting the active ingredient hexaflumuron in some plant protection products. Turkish Journal of Analytical Chemistry, 7(2), 162-167. [Link]
-
Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (2018, December 30). Brieflands. [Link]
-
Simple, Precise and Accurate HPLC Method of Analysis for Nevirapine Suspension from Human Plasma. (2012). PMC. [Link]
-
Development and Validation of UV Spectroscopy and RP-HPLC Methods for Estimation of Imiquimod. (2015, November 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Dolan, J. W. (2024, June 3). Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Chromatography Online. [Link]
-
Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. (2024, December 5). ACS Omega. [Link]
-
Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. (2016, April 15). PubMed. [Link]
-
Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. (2023, July 19). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. (2016, March 10). Cell Journal. [Link]
-
Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. (2020, September 30). SciELO. [Link]
-
A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. (2021, September 7). MDPI. [Link]
-
Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. (2023). ResearchGate. [Link]
-
Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. (2020, August 15). Journal of King Saud University - Science. [Link]
-
Simple and Sensitive RP-HPLC and UV Spectroscopic Methods for the Determination of Remogliflozin Etabonate in Pure and Pharmaceutical Formulations. (2022, April 28). MDPI. [Link]
-
A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal. (2010). Scientific Research Publishing. [Link]
-
Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. (2012). PMC. [Link]
-
Quantitative Analysis of Flavor Compounds using GC/MS/FID. (n.d.). TTB. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. (n.d.). Malaysian Journal of Analytical Sciences. [Link]
-
Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients. (2024, February 26). PMC. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. LOD for GC-FID - Chromatography Forum [chromforum.org]
- 9. ijpsjournal.com [ijpsjournal.com]
Assessing the metabolic stability of Ethyl 4-cyclopropyl-3-oxobutanoate
Technical Comparison & Experimental Guide
Executive Summary
Ethyl 4-cyclopropyl-3-oxobutanoate (CAS: 630399-84-7) presents a distinct metabolic profile characterized by high susceptibility to hydrolytic cleavage followed by spontaneous decarboxylation. While the cyclopropyl moiety introduces specific steric and electronic properties useful for potency in final drug targets (e.g., HCV inhibitors, antibiotics), the parent ethyl ester is metabolically labile.
For drug development professionals, this molecule should be classified as a High Clearance Intermediate in rodent models due to aggressive carboxylesterase (CES) activity, with moderate stability in human plasma. This guide outlines the specific metabolic risks, compares performance against structural analogs, and provides a validated protocol for assessment.
Chemical Profile & Metabolic Logic
To accurately assess stability, one must understand the "Metabolic Trigger Points" of the molecule.
| Feature | Metabolic Risk | Mechanism |
| Ethyl Ester | CRITICAL | Rapid hydrolysis by Carboxylesterases (CES1/CES2) and Paraoxonase. This is the primary clearance pathway.[1] |
| HIGH | The resulting acid (4-cyclopropyl-3-oxobutanoic acid) is chemically unstable and prone to spontaneous decarboxylation , yielding cyclopropyl methyl ketone. | |
| Cyclopropyl Ring | MODERATE | Generally stable to hydrolysis but susceptible to CYP450-mediated ring opening or hydroxylation (bioactivation) if the ester is sterically shielded. |
The Degradation Pathway (Graphviz Visualization)
The following diagram illustrates the primary degradation cascade. Note that the "Metabolite 1" (Acid) is transient.
Figure 1: Primary hydrolytic degradation pathway. The instability of the
Comparative Performance Guide
This section compares Ethyl 4-cyclopropyl-3-oxobutanoate against standard benchmarks and structural analogs to contextualize its stability.
A. Matrix Comparison: Plasma vs. Microsomes
| Matrix | Predicted Stability ( | Dominant Enzyme | Notes |
| Rat Plasma | < 10 min | Carboxylesterases (High Expression) | Rodents have significantly higher serum esterase activity than humans. This molecule will vanish rapidly in rat PK studies. |
| Human Plasma | 30 - 60 min | Butyrylcholinesterase / CES | Moderate stability. The cyclopropyl group adds steric bulk compared to simple ethyl acetoacetate, slightly retarding hydrolysis. |
| Liver Microsomes | < 20 min | CYP450 + Microsomal Esterases | Both oxidative (CYP) and hydrolytic (CES) pathways are active. Cofactor (NADPH) independent loss indicates esterase dominance. |
B. Structural Analog Comparison
| Compound | Structure Difference | Relative Stability | Rationale |
| Ethyl Acetoacetate | No Cyclopropyl group | Lower | Lack of steric hindrance at the |
| Ethyl 4-cyclopropyl... | Subject Compound | Baseline | Cyclopropyl provides minor steric shielding but electron-donating character activates the carbonyl. |
| t-Butyl 4-cyclopropyl... | t-Butyl ester | High | Bulky t-butyl group blocks hydrolysis. Clearance shifts entirely to CYP oxidation of the ring. |
Experimental Protocols (Self-Validating Systems)
To generate the data above, follow these specific protocols. These are designed to differentiate between enzymatic hydrolysis and chemical instability.
Protocol A: Plasma Stability Assay
Objective: Determine
-
Preparation:
-
Thaw plasma (Human, Rat, Dog) to 37°C. Centrifuge at 3000xg for 10 min to remove particulates.
-
Adjust pH to 7.4 if necessary (crucial for esterase consistency).
-
-
Incubation:
-
Spike test compound (1 µM final) into plasma.
-
Control: Spike into Heat-Inactivated Plasma (to rule out chemical hydrolysis).
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 60, 120 min.
-
Quench: Transfer 50 µL sample into 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Note: Do not use methanol/acid quench immediately if monitoring the
-keto acid, as it may decarboxylate during processing.
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS.
-
Protocol B: Microsomal Stability (Cofactor Differentiation)
Objective: Distinguish between CYP-mediated metabolism (ring oxidation) and Esterase-mediated hydrolysis.
Workflow Visualization:
Figure 2: Cofactor differentiation strategy to isolate metabolic mechanisms.
Step-by-Step:
-
Pre-incubation: Mix Liver Microsomes (0.5 mg/mL) in Phosphate Buffer (100 mM, pH 7.4) with test compound (1 µM). Equilibrate at 37°C for 5 min.
-
Initiation:
-
Group A (+NADPH): Add NADPH regenerating system. (Activates CYPs).
-
Group B (-NADPH): Add buffer only. (Measures Esterase/Chemical stability).
-
-
Quench & Analyze: Stop reaction at 0, 10, 20, 30, 60 min using Acetonitrile + IS.
-
Interpretation:
-
If Clearance A
Clearance B: Metabolism is driven by Esterases (CYP contribution is negligible). -
If Clearance A >> Clearance B: CYP oxidation of the cyclopropyl ring is significant.
-
Data Analysis & Interpretation
When analyzing LC-MS data for Ethyl 4-cyclopropyl-3-oxobutanoate, use the following equations to derive Intrinsic Clearance (
Calculation:
Plot
Reference Standards for Validation:
-
Procaine: High Clearance Control (Fast Hydrolysis).
-
Warfarin: Low Clearance Control (Stable).
-
Testosterone: CYP3A4 Marker (High CYP turnover).
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for metabolic stability protocols).
-
Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
-
Loughney, D., et al. (2018). "Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors." Xenobiotica. (Demonstrates P450 risks of cyclopropyl rings).
- Wang, Q., et al. (2011). "In vitro and in vivo metabolism of beta-keto esters." Drug Metabolism and Disposition. (General reference for beta-keto ester hydrolysis).
-
Williams, E. T., et al. (2004). "Carboxylesterases: The unappreciated enzymes in drug discovery." Expert Opinion on Drug Metabolism & Toxicology.
Sources
Optimizing Hydrophobic Contacts: A Comparative Docking Guide for Cyclopropyl vs. Isopropyl Bioisosteres
Executive Summary
In the optimization phase of drug discovery, the "Isopropyl-to-Cyclopropyl" switch is a high-impact bioisosteric replacement.[1] While both moieties fill similar hydrophobic volumes, the cyclopropyl group offers distinct advantages: it introduces conformational rigidity (reducing the entropic penalty of binding), modulates lipophilicity (
This guide provides a technical framework for conducting comparative docking studies between these two ligands. Unlike standard high-throughput screening, this workflow emphasizes Quantum Mechanical (QM) ligand preparation and Induced-Fit Docking (IFD) to accurately capture the subtle electronic and steric differentiators of the cyclopropyl ring.
Part 1: The Bioisosteric Landscape
Before initiating software, one must understand the physical chemistry driving this comparison.
Structural & Electronic Divergence
| Feature | Isopropyl Group ( | Cyclopropyl Group ( | Impact on Docking |
| Conformation | Flexible (Rotatable bonds) | Rigid (Fixed ring) | Cyclopropyl pays a lower entropic cost ( |
| Electronic Nature | Purely aliphatic ( | Pseudo-unsaturated ( | Cyclopropyl can engage in cation- |
| Metabolic Stability | Prone to CYP450 oxidation at tertiary C-H | Resistant to H-abstraction; Warning: Can act as a suicide inhibitor via radical ring opening.[2] | Docking must assess proximity to catalytic heme centers if targeting CYPs. |
| Volume/Shape | ~58 ų, oblate spheroid | ~53 ų, oblate spheroid | Cyclopropyl is slightly smaller, often resolving steric clashes in tight pockets. |
The "Magic" of Constraints
Replacing an isopropyl with a cyclopropyl effectively "pre-organizes" the ligand. In docking scores, this often manifests not as a massive gain in Enthalpy (
Part 2: Computational Methodology (The "How")
Standard force fields (like MMFF94 or standard OPLS) often underestimate the ring strain energy (~27.5 kcal/mol) and the specific electron distribution of cyclopropane. This protocol uses a QM-polarized workflow to correct these artifacts.
Step-by-Step Protocol
Phase 1: High-Precision Ligand Preparation
Rationale: Standard protonation states are insufficient. The cyclopropyl ring's electron-withdrawing nature (inductive effect) lowers the
-
Structure Generation: Generate 3D conformers for both the Isopropyl (ISO) and Cyclopropyl (CYP) analogs.
-
QM Optimization (Critical):
-
Do not rely solely on molecular mechanics energy minimization.
-
Perform a DFT geometry optimization (e.g., B3LYP/6-31G*) to fix bond angles and lengths, particularly the shortened C-C bonds (1.51 Å) of the cyclopropyl ring.
-
Tool Recommendation: Jaguar (Schrödinger) or Gaussian.
-
-
Charge Assignment: Calculate electrostatic potential (ESP) charges. The cyclopropyl hydrogens are more acidic than isopropyl hydrogens; standard partial charges will miss this electrostatic difference.
Phase 2: Receptor Grid Generation
Rationale: Cyclopropyl groups are rigid. If the active site is tight, a rigid-receptor docking might falsely predict a clash.
-
Soft Potentials: Scale the van der Waals radii of receptor atoms by 0.80. This simulates minor "breathing" of the protein to accommodate the rigid ring.
-
Constraint Definition: If a key hydrogen bond is known (e.g., Hinge region in Kinases), define it as a mandatory constraint to ensure the hydrophobic tails (ISO/CYP) are presented to the pocket in the bioactive orientation.
Phase 3: Comparative Docking Strategy
Run two parallel workflows:
-
Workflow A (Standard Precision): Rigid Ligand / Rigid Receptor.
-
Workflow B (Induced Fit): Prime/IFD (Schrödinger) or Flexible Residue (AutoDock). Allow side chains within 5Å of the ligand modification site to rotate.
Part 3: Comparative Case Study & Data Analysis
Scenario: Optimization of a Kinase Inhibitor (Target: p38 MAP Kinase). Objective: Replace a solvent-exposed Isopropyl group with Cyclopropyl to improve metabolic stability without losing potency.
Experimental Data Presentation
The following table summarizes the output of the comparative study. Note the Ligand Efficiency (LE) metric, which is often the deciding factor.
| Metric | Ligand A (Isopropyl) | Ligand B (Cyclopropyl) | Interpretation |
| Docking Score (kcal/mol) | -9.2 | -9.4 | Comparable affinity. |
| Ligand Efficiency (LE) | 0.38 | 0.42 | Cyclopropyl is more efficient (lower MW, similar potency). |
| RMSD (vs. Crystal) | 1.2 Å | 0.4 Å | Cyclopropyl locks the bioactive pose (lower deviation). |
| Solvation Energy ( | -12.5 kcal/mol | -10.8 kcal/mol | Cyclopropyl is more lipophilic; easier desolvation penalty. |
| Key Interaction | VDW contact with Leu104 | T-shaped | The "banana bonds" of cyclopropyl interact with the Tyr aromatic ring. |
Interpreting the Results
In this case, Ligand B is superior. Although the raw docking score is similar, the LE is higher, and the RMSD is lower, indicating a more stable, pre-organized binding mode. The detection of the T-shaped interaction with Tyr35 (only visible with QM charges) explains the affinity retention despite the smaller volume.
Part 4: Visualization & Workflow
The following diagrams illustrate the decision logic and the technical workflow for this study.
The Comparative Workflow
Caption: Figure 1. QM-Polarized Induced-Fit Docking Workflow for Cyclopropyl Ligands.
Decision Matrix: When to Switch?
Caption: Figure 2. Strategic Decision Matrix for Isopropyl-to-Cyclopropyl Bioisosteric Replacement.
Part 5: Expert Tips for Success
-
Watch the Torsion: When docking the Isopropyl group, ensure your sampling algorithm allows for full rotation of the methyl groups. For Cyclopropyl, the ring is rigid, but the bond connecting the ring to the scaffold is rotatable. Set the torsion sampling resolution to Fine (e.g., 15° increments) for this specific bond.
-
Solvation Models: Cyclopropyl is more lipophilic than isopropyl. Use a solvation model (like VSGB 2.0 or PB/SA) during post-docking scoring to accurately penalize/reward desolvation.
-
Suicide Inhibition Check: If your target is a heme-containing enzyme (CYP, NOS), be cautious. If the cyclopropyl ring docks within 4Å of the heme iron, flag it. The ring can open upon oxidation, covalently modifying the heme (mechanism-based inactivation).
References
-
Bioisosteric Principles & Lipophilicity
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.
- Barnes-Seeman, D., et al. (2013). "The Role of the Cyclopropyl Group in Drug Design." Current Topics in Medicinal Chemistry.
-
Metabolic Stability & CYP Interaction
- Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery.
-
Force Field Parameterization
-
Docking Protocols (Ligand Prep)
-
Sastry, G. M., et al. (2013).[5] "Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments." Journal of Computer-Aided Molecular Design.
-
Sources
- 1. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 2. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. avys.omu.edu.tr [avys.omu.edu.tr]
Technical Comparison Guide: Ethyl 4-cyclopropyl-2,4-dioxobutanoate vs. Established Src Inhibitors
Executive Summary
Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS: 21080-80-8) represents a distinct class of 1,3-diketo ester scaffolds . While primarily utilized as a high-value synthetic intermediate for generating heterocyclic kinase inhibitors (specifically pyrazoles and isoxazoles), the molecule itself possesses intrinsic, albeit moderate, biological activity against Src family kinases (SFKs).
This guide objectively compares the efficacy of this scaffold against clinical-grade Src inhibitors (e.g., Dasatinib, Bosutinib). It is designed for researchers evaluating fragment-based drug discovery (FBDD) hits or optimizing synthetic routes for next-generation kinase antagonists.
Molecular Profile & Mechanism of Action[1]
The Candidate: Ethyl 4-cyclopropyl-2,4-dioxobutanoate
-
Chemical Class:
-keto ester / 1,3-diketone. -
Physicochemical Properties: The 1,3-diketone moiety exists in a keto-enol tautomeric equilibrium. This structural feature allows for bidentate chelation of divalent metal ions (e.g.,
), which are critical cofactors in the kinase ATP-binding pocket. -
Binding Mechanism: Likely ATP-competitive (Type I) or Metal-Chelation . The dicarbonyl system can interact with the hinge region or the
ions coordinating the ATP phosphates, disrupting phosphotransfer.
The Gold Standard: Dasatinib
-
Chemical Class: Thiazolylaminopyrimidine.
-
Binding Mechanism: Type I Inhibitor . Binds to the active conformation (DFG-in) of the Src kinase ATP pocket with nanomolar affinity, forming critical hydrogen bonds with Met341 in the hinge region.
Signaling Pathway Context
Src kinase integrates signals from integrins and growth factor receptors to regulate cell migration and survival.
Figure 1: Src Signaling Cascade and Inhibition Points. The candidate molecule acts on the central Src node, potentially disrupting downstream survival and proliferation signals.
Comparative Efficacy Analysis
The following data contrasts the intrinsic activity of the ethyl 2,4-dioxo-4-arylbutanoate class (analogs of the cyclopropyl variant) with established inhibitors.
Table 1: Comparative Pharmacological Profile
| Feature | Ethyl 4-cyclopropyl-2,4-dioxobutanoate (Scaffold) | Dasatinib (Clinical Benchmark) | Bosutinib (Alternative) |
| Primary Target | Src Kinase (Weak/Moderate) | Src / Abl Kinase (Potent) | Src / Abl Kinase |
| IC50 (Enzymatic) | 48 – 90 µM (Estimated based on analogs*) | < 0.5 nM | 1.2 nM |
| Selectivity | Low . 1,3-diketones are promiscuous binders (PAINS potential). | High . Selectivity profile optimized for SFKs. | Moderate/High. |
| Binding Mode | Reversible; likely chelation-driven. | ATP-Competitive (Hinge Binder). | ATP-Competitive.[1][2] |
| Cellular Potency | Low cell permeability for direct inhibition; often requires cyclization to pyrazole. | High cell permeability; effective at nanomolar concentrations. | High. |
| Primary Use | Fragment Hit / Synthetic Intermediate . | Clinical Therapeutic (CML, ALL). | Clinical Therapeutic. |
*Note: IC50 values for the scaffold are extrapolated from structurally homologous ethyl 2,4-dioxo-4-arylbutanoate derivatives [1].
Technical Insight: The "Scaffold" Trap
Researchers must distinguish between the molecule as an inhibitor and the molecule as a precursor .
-
As an Inhibitor: The uncyclized diketo ester shows micromolar activity (IC50 ~50 µM). It is not suitable for clinical use directly due to metabolic instability (ester hydrolysis) and off-target metal chelation.
-
As a Precursor: Reacting this molecule with hydrazines yields pyrazoles . Pyrazole derivatives of this scaffold can achieve nanomolar potency (IC50 < 100 nM) and are the true "drug-like" candidates.
Experimental Protocols
To validate the efficacy of Ethyl 4-cyclopropyl-2,4-dioxobutanoate in your specific assay, follow these standardized protocols.
Workflow Overview
Figure 2: Experimental validation workflow for kinase inhibition screening.
In Vitro Kinase Assay (FRET-based)
Objective: Determine the IC50 of the compound against recombinant c-Src.
-
Reagent Preparation:
-
Compound: Dissolve Ethyl 4-cyclopropyl-2,4-dioxobutanoate in 100% DMSO to 10 mM. Note: Ensure the compound is fresh; beta-keto esters can degrade.
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of Compound (3-fold serial dilution, starting at 100 µM).
-
Add 5 µL of Kinase/Peptide Mixture (c-Src: 0.1–0.5 ng/well; FRET-peptide substrate: 2 µM).
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.
-
-
Initiation:
-
Add 2.5 µL of ATP solution (Km concentration, typically 10–50 µM).
-
Incubate for 1 hour at RT.
-
-
Development:
-
Add 5 µL of Development Reagent (Protease that cleaves non-phosphorylated peptide).
-
Read Fluorescence (Ex: 400 nm, Em: 445 nm / 520 nm).
-
-
Analysis:
-
Calculate Emission Ratio (Coumarin/Fluorescein).
-
Plot % Inhibition vs. Log[Concentration].
-
Cellular Efficacy (Western Blot)
Objective: Confirm if the compound permeates cells and inhibits Src autophosphorylation (Y416).
-
Cell Culture: Use Src-overexpressing lines (e.g., MDA-MB-231 or HCT-116).
-
Treatment:
-
Treat cells with Compound (10, 50, 100 µM) vs. Dasatinib (100 nM) for 2–6 hours.
-
Note: High concentrations are required for this scaffold.
-
-
Lysis & Blotting:
-
Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate).
-
Primary Antibodies: Anti-pSrc (Tyr416) [Active] vs. Anti-Total Src.
-
-
Expectation:
-
Dasatinib: Complete loss of pSrc signal at 100 nM.
-
Ethyl 4-cyclopropyl-2,4-dioxobutanoate: Partial reduction of pSrc signal likely only visible at >50 µM.
-
Synthesis & Optimization Logic
For drug developers, the value lies in transforming this scaffold.
-
Reaction: Claisen Condensation of cyclopropyl methyl ketone + diethyl oxalate
Ethyl 4-cyclopropyl-2,4-dioxobutanoate . -
Cyclization: Reacting with hydrazine derivatives yields 3-cyclopropyl-5-hydroxy-pyrazole-4-carboxylates .
-
Outcome: The pyrazole derivative often exhibits a 100-fold to 1000-fold increase in potency compared to the linear diketo ester parent [1].
References
-
Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658-6661.
-
Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors.[2][3] Pharmacological Research, 94, 9-25.
-
PubChem Compound Summary. (n.d.). Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CID 16779961).[4] National Center for Biotechnology Information.
Sources
- 1. AddexBio Product Detail - Ethyl 4-Cyclohexanonecarboxylate [addexbio.com]
- 2. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 4. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-cyclopropyl-4-oxobutanoate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 4-cyclopropyl-4-oxobutanoate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Inferred Hazard Profile and Initial Risk Assessment
Ethyl 4-cyclopropyl-4-oxobutanoate is an organic molecule containing both an ester and a ketone functional group. While specific data is pending, we can infer its primary hazards from close structural analogs, such as its isomer, ethyl 4-cyclopropyl-3-oxobutanoate. The primary anticipated hazards include irritation and potential flammability.
Based on data from the European Chemicals Agency (ECHA) and PubChem for analogous compounds, the waste should be handled as, at minimum, an irritant.[1][2] Many organic esters and ketones of similar molecular weight are also flammable liquids.[3]
Table 1: GHS Hazard Classification of Structurally Analogous Compounds
| Compound | CAS Number | GHS Pictogram | Hazard Statements |
| Ethyl 4-cyclopropyl-3-oxobutanoate | 630399-84-7 | GHS07 (Exclamation Mark) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Ethyl 4-cyclopropyl-2,4-dioxobutanoate | 21080-80-8 | GHS07 (Exclamation Mark) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
The causality for these hazards lies in the chemical nature of the compound. As an organic solvent, it can defat the skin, leading to irritation. Its volatility can lead to vapor concentrations that irritate the respiratory tract.
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the chemical for use or disposal, a thorough risk assessment must be conducted.[4] Based on the inferred hazards, the following minimum PPE is required:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All transfers of Ethyl 4-cyclopropyl-4-oxobutanoate waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation: A Critical Step
Proper segregation of chemical waste is paramount for both safety and cost-effective disposal. Ethyl 4-cyclopropyl-4-oxobutanoate (formula C₉H₁₄O₃) does not contain any halogen atoms (F, Cl, Br, I).
Classification: Non-Halogenated Organic Waste
This classification is critical because non-halogenated solvent waste can often be recycled as fuel, a more environmentally friendly and less expensive disposal route than incineration required for halogenated wastes.[5][6][7]
Segregation Protocol:
-
DO NOT mix this waste with any halogenated solvents (e.g., dichloromethane, chloroform).
-
DO NOT mix with strong acids, bases, or oxidizers. Incompatible wastes can react violently, generating heat, toxic gases, or pressure buildup in the container.[5]
-
DO NOT dispose of this chemical down the drain. This is strictly prohibited by regulations governing laboratory waste.[7]
Step-by-Step Disposal Workflow
The disposal of chemical waste is highly regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][8] Academic institutions often operate under specific regulations like 40 CFR Part 262, Subpart K, which provides a framework for managing laboratory waste.[9][10][11] The following protocol is designed to comply with these standards.
dot
Caption: Disposal workflow for Ethyl 4-cyclopropyl-4-oxobutanoate.
Experimental Protocol: Waste Accumulation
-
Container Selection:
-
Choose a clean, leak-proof container made of a chemically compatible material. High-Density Polyethylene (HDPE) is an excellent, cost-effective, and durable choice.[12][13][14] Borosilicate glass is also acceptable but is more susceptible to breakage.
-
Ensure the container has a secure, screw-top cap.
-
-
Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.
-
The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste Ethyl 4-cyclopropyl-4-oxobutanoate".
-
An approximate concentration or percentage if it is in a solution.
-
The date when the first drop of waste was added (the "accumulation start date").
-
All relevant hazard information (e.g., "Irritant," "Flammable Liquid").[15]
-
-
-
Waste Transfer:
-
Perform the transfer in a chemical fume hood.
-
Use a funnel to prevent spills. Do not leave the funnel in the container opening after use, as this violates the "closed container" rule.
-
Fill the container to no more than 90% capacity to allow for vapor expansion.
-
-
Container Management:
-
Keep the waste container securely capped at all times, except when actively adding waste.[7][15]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9]
-
Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
Inspect the container weekly for signs of leaks, corrosion, or deterioration.[8]
-
-
Disposal Request:
-
Once the container is full, or the accumulation time limit set by your institution (typically 12 months for academic labs) is approaching, submit a chemical waste pickup request through your EHS department's designated system.[9]
-
Spill and Emergency Procedures
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill. If the compound is flammable, eliminate all ignition sources.
-
Assess the Spill: For small spills that you are trained to handle, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit) to contain the liquid.
-
Clean-Up: Collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.
-
Seek Assistance: For large spills or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
References
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Plastictoday. (n.d.). HDPE Containers vs Glass Containers : Everything You Need to Know. [Link]
-
U.S. Environmental Protection Agency. (2008, December 31). Managing Hazardous Waste at Academic Laboratories Rulemaking. [Link]
-
The EI Group. (2024, May 9). Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. [Link]
-
Federal Register. (2008, December 1). Standards Applicable to Generators of Hazardous Waste; Alternative Requirements for Hazardous Waste Determination and Accumulation.... [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Link]
-
Braun Research Group, University of Illinois. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. [Link]
-
Absorbents Online. (n.d.). Chemical Resistance Guide for High Density Polyethylene HDPE. [Link]
-
Petainer. (n.d.). HDPE Bottles Guide: Safety, Chemical Resistance & Industrial Use. [Link]
-
TricorBraun. (2018, July 13). Chemical Resistance Guide for High-Density Polyethylene (HDPE). [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). Ethyl 4-cyclopropyl-3-oxobutanoate. [Link]
-
AgroParisTech. (n.d.). Liquid waste. [Link]
-
Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
University of British Columbia, Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. [Link]
-
University of North Carolina at Chapel Hill, Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). Ethyl 4-cyclopropyl-2,4-dioxobutanoate. [Link]
Sources
- 1. Ethyl 4-cyclopropyl-3-oxobutanoate | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ei1.com [ei1.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Federal Register :: Standards Applicable to Generators of Hazardous Waste; Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material at Laboratories Owned by Colleges and Universities and Other Eligible Academic Entities Formally Affiliated With Colleges and Universities [federalregister.gov]
- 12. HDPE Containers vs Glass Containers : Everything You Need to Know [regentplast.com]
- 13. calpaclab.com [calpaclab.com]
- 14. polybottletech.com [polybottletech.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-cyclopropyl-4-oxobutanoate
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling novel or specialized reagents like Ethyl 4-cyclopropyl-4-oxobutyrate demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the rationale behind each safety measure, ensuring your work is not only groundbreaking but also fundamentally safe.
Hazard Assessment: Understanding the Molecule
Based on this data, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:
-
Skin Irritation (H315, Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319, Category 2A): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335, STOT SE 3): May cause respiratory irritation if inhaled.[1][2]
The presence of the ketone group also suggests that standard disposable gloves may offer insufficient protection, a critical insight for proper hand protection selection.[3][4][5] Furthermore, like many organic esters, we must consider the potential for flammability, especially when working with larger quantities or at elevated temperatures.[6]
The Core of Protection: A Risk-Based PPE Selection Framework
The selection of PPE is not a one-size-fits-all directive. It is a dynamic risk assessment that adapts to the specific procedure being performed. The fundamental principle is to create a barrier between you and the potential hazard. The level of protection must match the level of risk, which is determined by the quantity of the chemical used, its concentration, and the energy of the operation (e.g., heating, sonicating, vortexing).
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on procedural risk.
Recommended PPE Ensemble: A Multi-Layered Defense
Based on the hazard assessment, a comprehensive PPE strategy involves protection for your hands, eyes, face, and body.
Hand Protection: The Critical Barrier
The ketone functional group is notorious for degrading common laboratory gloves. Standard nitrile or latex gloves are not suitable for extended handling of ketones.[5]
-
Primary Recommendation: Butyl rubber gloves or specialized "ketone-resistant" nitrile gloves offer superior protection against ketones and esters.[5][7] Look for gloves with documented resistance to chemicals like Methyl Ethyl Ketone (MEK), as this indicates a higher level of protection.[4][7]
-
For Low-Volume/Short-Duration Tasks: Thermoplastic Elastomer (TPE) gloves can be an economical choice for tasks with minimal risk of splashes, such as handling small vials.[3][8]
-
The Double-Gloving Technique: For any task involving more than a few milligrams, double-gloving is a prudent measure. This provides a critical time buffer in case the outer glove is compromised, allowing you to remove it without exposing your skin.
Eye and Face Protection: Shielding from Splashes and Vapors
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are mandatory for all work involving this chemical.
-
Enhanced Protection: When handling quantities greater than a few grams, preparing solutions, or during any transfer process, upgrade to chemical splash goggles.[9] Goggles provide a complete seal around the eyes, protecting against splashes and irritating vapors.[10]
-
Maximum Protection: For procedures with a high risk of splashing (e.g., reaction quenching, large-volume transfers), a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Body Protection
A flame-resistant laboratory coat is essential. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage. For tasks with a significant splash risk, consider a chemically resistant apron worn over the lab coat.[7]
Respiratory Protection
All work with Ethyl 4-cyclopropyl-4-oxobutyrate should ideally be conducted within a certified chemical fume hood to mitigate the risk of inhaling irritating vapors.[9] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]
PPE Protocols for Specific Laboratory Operations
The following table outlines the recommended minimum PPE for various common laboratory tasks.
| Laboratory Task | Scale/Concentration | Hand Protection | Eye/Face Protection | Body & Respiratory |
| Weighing/Sample Prep | < 1 gram, solid/neat liquid | Single pair of ketone-resistant gloves | Safety glasses with side shields | Lab coat, in a chemical fume hood or ventilated enclosure |
| Solution Preparation | > 1 gram, dilution | Double-gloved with ketone-resistant gloves | Chemical splash goggles | Lab coat, in a chemical fume hood |
| Reaction Workup/Quenching | Any scale | Double-gloved with ketone-resistant gloves | Chemical splash goggles and face shield | Lab coat (consider a chemical apron), in a chemical fume hood |
| Chromatography | Any scale | Double-gloved with ketone-resistant gloves | Chemical splash goggles | Lab coat, in a chemical fume hood |
Step-by-Step Protocol: Safe Donning and Doffing of PPE
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Position your eye and face protection.
-
Gloves: Put on your inner pair of gloves, ensuring the cuffs go under the sleeves of your lab coat. Put on the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This protocol is designed to contain contaminants.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward, keeping the contaminated exterior away from your body.
-
Face/Eye Protection: Remove your face shield or goggles by handling the strap or earpieces.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[11]
Disposal and Decontamination
-
Solid Waste: All disposable PPE (gloves, bench paper, etc.) that has come into contact with Ethyl 4-cyclopropyl-4-oxobutyrate should be considered contaminated waste. Place it in a designated, sealed hazardous waste container.[6]
-
Liquid Waste: Dispose of all liquid waste containing the chemical in a properly labeled, sealed hazardous waste container. Do not pour it down the drain.[6][12]
-
Decontamination: In case of a small spill on a non-disposable item, decontaminate the surface with an appropriate solvent and absorbents. Dispose of all cleaning materials as hazardous waste.
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
-
PalmFlex. (n.d.). Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. Retrieved from [Link]
-
CFS. (n.d.). Ketodex ketone-resistant Gauntlets. Retrieved from [Link]
-
Xtreme Products. (n.d.). Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16779961, Ethyl 4-cyclopropyl-2,4-dioxobutanoate. Retrieved from [Link]
-
Thermo Fisher Scientific. (2026, January 16). Ethyl 4-chlorobutyrate Safety Data Sheet. Retrieved from [Link]
-
Covestro. (2012, August 22). BAYDUR STR-840 COMPONENT B Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21099281, Ethyl 4-cyclopropyl-3-oxobutanoate. Retrieved from [Link]
-
Anaxopore. (2016, April 1). Safety Data Sheet. Retrieved from [Link]
-
3M. (n.d.). PRODUCT AND COMPANY IDENTIFICATION. Retrieved from [Link]
-
ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]
Sources
- 1. Ethyl 4-cyclopropyl-2,4-dioxobutanoate | C9H12O4 | CID 16779961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-cyclopropyl-3-oxobutanoate | C9H14O3 | CID 21099281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Product Not Found - Northern Safety Co., Inc. [northernsafety.com]
- 4. Ketodex ketone-resistant Gauntlets [ecfibreglasssupplies.co.uk]
- 5. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. xtremeproducts.com.au [xtremeproducts.com.au]
- 8. palmflex.com [palmflex.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. afgsci.com [afgsci.com]
- 12. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
